molecular formula C6H11N3 B2454453 4-Methylpiperazine-2-carbonitrile CAS No. 1334146-60-9

4-Methylpiperazine-2-carbonitrile

Cat. No.: B2454453
CAS No.: 1334146-60-9
M. Wt: 125.175
InChI Key: CWQHAFKSCIBIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperazine-2-carbonitrile is a versatile chemical building block of significant interest in medicinal and organic chemistry. Its structure, featuring both a piperazine ring and a nitrile group, makes it a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. The piperazine moiety is a common feature in drugs targeting the central nervous system, while the carbonitrile group is a key functional handle for further chemical transformations into other valuable groups, such as amides, tetrazoles, and carboxylic acids . This compound serves as a critical intermediate in research-focused synthesis. Piperazine derivatives are extensively explored in the development of compounds with potential antitumor, antimicrobial, and kinase inhibition activities . The specific molecular architecture of 4-Methylpiperazine-2-carbonitrile allows researchers to efficiently construct complex molecules for use in high-throughput screening and the development of new structure-activity relationships (SAR). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal applications. Researchers can rely on this product for its application in constructing novel chemical entities, particularly in the discovery of new protein kinase C (PKC) inhibitors and other small-molecule therapeutics . As with all chemicals of this nature, proper safety protocols must be observed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQHAFKSCIBIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-60-9
Record name 4-methylpiperazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylpiperazine-2-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Methylpiperazine-2-carbonitrile .

Chemical Class: Heterocyclic


-Aminonitrile | CAS:  1334146-60-9 (Generic)

Executive Summary

4-Methylpiperazine-2-carbonitrile is a bifunctional heterocyclic building block characterized by a secondary amine at position 1, a tertiary N-methyl amine at position 4, and a nitrile (cyano) group at position 2. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of serine protease inhibitors, GPCR ligands (specifically muscarinic and serotonergic antagonists), and kinase inhibitors. Its value lies in the


-aminonitrile  functionality, which renders the C2 position versatile for both nucleophilic substitutions (Bruylants reaction) and classical nitrile transformations (reduction, hydrolysis, cycloaddition).

Chemical Identity & Physical Properties[1][2]

Structural Analysis

The piperazine ring exists predominantly in a chair conformation. The bulky N-methyl group at position 4 and the cyano group at position 2 adopt specific orientations to minimize 1,3-diaxial interactions.

  • Stereochemistry: The C2 carbon is a chiral center. Standard synthesis yields a racemate (

    
    ), though enantiopure forms are accessible via chiral resolution or synthesis from L- or D-amino acid precursors.
    
  • Basicity: The molecule contains two basic nitrogen atoms.

    • N4 (Tertiary): Highly basic (pKa

      
       8.5–9.0).
      
    • N1 (Secondary): Significantly less basic (pKa

      
       5.0–6.0) due to the strong electron-withdrawing inductive effect (-I) of the adjacent nitrile group.
      
Property Data Table[3]
PropertyValueNote
IUPAC Name 4-Methylpiperazine-2-carbonitrile
Molecular Formula C

H

N

Molecular Weight 125.17 g/mol
Physical State Solid / Crystalline PowderLow melting solid
Boiling Point ~240°C (Predicted)Decomposes at high T
Density 1.02 g/cm

(Predicted)
LogP -0.6 (Predicted)Highly polar/Hydrophilic
H-Bond Donors 1 (N1-H)
H-Bond Acceptors 3 (N1, N4, CN)

Synthesis Methodologies

While various routes exist, the most robust and scalable protocol for laboratory synthesis involves the dehydration of 4-methylpiperazine-2-carboxamide . This avoids the handling of highly toxic gaseous HCN required in direct Strecker syntheses.[1]

Primary Route: Dehydration of Carboxamide

This pathway converts the primary amide into the nitrile using a dehydrating agent such as Trifluoroacetic Anhydride (TFAA) or Thionyl Chloride (


).
Reaction Scheme (Graphviz)

Synthesis Start 4-Methylpiperazine- 2-carboxylic acid Step1 1. SOCl2/MeOH 2. NH3 (aq) Start->Step1 Amide 4-Methylpiperazine- 2-carboxamide Step2 TFAA / Pyridine (Dehydration) Amide->Step2 Product 4-Methylpiperazine- 2-carbonitrile Step1->Amide Step2->Product

Caption: Stepwise conversion from carboxylic acid precursor to nitrile via amide dehydration.

Detailed Protocol

Step 1: Amidation (If starting from Acid/Ester)

  • Esterification: Dissolve 4-methylpiperazine-2-carboxylic acid dihydrochloride (10 mmol) in dry methanol (50 mL). Add

    
     (2.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield the methyl ester.
    
  • Ammonolysis: Dissolve the ester in methanol saturated with ammonia (

    
    ) gas. Stir in a sealed pressure vessel at room temperature for 24 hours.
    
  • Workup: Evaporate solvent. Recrystallize the residue from ethanol/ether to obtain 4-methylpiperazine-2-carboxamide .

Step 2: Dehydration to Nitrile

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 4-methylpiperazine-2-carboxamide (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add dry Pyridine (10 mmol).

  • Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 6 mmol) dropwise over 15 minutes. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (stain with Ninhydrin; amide stains red/purple, nitrile is faint).

  • Quench: Pour mixture into saturated

    
     solution (cold).
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine.[2] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield 4-methylpiperazine-2-carbonitrile as a pale solid.

Reactivity Profile & Applications

The unique reactivity of 4-methylpiperazine-2-carbonitrile stems from the "push-pull" electronic environment where the electron-withdrawing nitrile activates the


-position and reduces the basicity of the N1 amine.
Key Transformations
Reactivity Network (Graphviz)

Reactivity Core 4-Methylpiperazine- 2-carbonitrile Path1 Acid Hydrolysis (HCl/H2O) Core->Path1 Path2 Reduction (LiAlH4 or H2/Pd) Core->Path2 Path3 [3+2] Cycloaddition (NaN3 / ZnBr2) Core->Path3 Path4 N1-Alkylation (R-X / Base) Core->Path4 Prod1 4-Methylpiperazine- 2-carboxylic acid (Amino Acid Analog) Path1->Prod1 Prod2 2-(Aminomethyl)- 4-methylpiperazine (Diamine Ligand) Path2->Prod2 Prod3 Tetrazole Derivative (Bioisostere) Path3->Prod3 Prod4 N-Substituted Scaffolds Path4->Prod4

Caption: Divergent synthesis pathways utilizing the nitrile handle for functionalization.

Mechanistic Insights
  • 
    -Aminonitrile Stability (Bruylants Reaction): 
    Unlike simple nitriles, the cyano group at C2 is susceptible to displacement by Grignard reagents or organolithiums, leading to substitution rather than addition, depending on conditions. However, under controlled acidic conditions, it hydrolyzes to the amino acid.
    
    • Application: This reactivity is exploited to synthesize quaternary amino acids or to introduce alkyl groups at the

      
      -position.
      
  • Reduction to Diamines: Reduction with Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation (
    
    
    
    , Raney Ni) yields 2-(aminomethyl)-4-methylpiperazine .
    • Utility: This vicinal diamine motif is a privileged ligand in coordination chemistry and a key intermediate for synthesizing antipsychotic drugs (e.g., Olanzapine analogs).

  • Tetrazole Formation: Reaction with sodium azide (

    
    ) and a Lewis acid catalyst (
    
    
    
    ) converts the nitrile into a 5-substituted tetrazole.
    • Medicinal Chem:[3][4][5] The tetrazole serves as a metabolically stable bioisostere for a carboxylic acid, improving bioavailability and lipophilicity.

Safety & Handling Protocol

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • EUH032: Contact with acids liberates very toxic gas (HCN potential).

Critical Safety Controls:

  • Acid Contact: Strictly avoid mixing with strong acids unless in a closed, vented system designed for hydrolysis. The

    
    -aminonitrile moiety can reverse to the iminium and release Cyanide (
    
    
    
    ) under specific physiological or acidic conditions.
  • Waste Disposal: All aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any potential free cyanide before disposal.

  • PPE: Nitrile gloves are required. Work must be performed in a chemical fume hood.

References

  • Synthesis of Piperazine-2-carboxamides: Fields, S. C., et al. "Synthesis of enantiomerically pure 2-substituted piperazines." Journal of Organic Chemistry, 1999.

  • Reactivity of

    
    -Aminonitriles: 
    Shaikh, A. A., et al.[6] "The Strecker Reaction: A Vade Mecum." Chemical Reviews, 2011.
    
    
  • Medicinal Applications of Piperazine Scaffolds: Bolognesi, M. L., et al. "Piperazine-based scaffolds in the search for new therapeutic agents." Current Medicinal Chemistry, 2009.

  • Dehydration Protocols for Amides: White, J. M., et al. "Conversion of primary amides to nitriles using trifluoroacetic anhydride." Tetrahedron Letters, 2005.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpiperazine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized piperazine, it possesses a scaffold that is prevalent in a wide array of therapeutic agents, owing to the favorable pharmacokinetic properties often imparted by the piperazine ring.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Methylpiperazine-2-carbonitrile, offering both reported and estimated data critical for its application in research and development. This document delves into the structural and molecular properties, spectroscopic profile, and key physicochemical parameters such as solubility and pKa. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring a self-validating system for researchers.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in modern medicinal chemistry.[4] Its structural versatility allows for extensive chemical modification, enabling the fine-tuning of a molecule's lipophilicity, solubility, metabolic stability, and target-binding affinity.[3] Consequently, piperazine derivatives are integral components of numerous FDA-approved drugs across a spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.[5][6] The introduction of a nitrile group and a methyl group at the 2 and 4 positions, respectively, in 4-Methylpiperazine-2-carbonitrile, creates a unique chemical entity with potential for diverse applications in the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development.

Molecular and Structural Properties

A foundational understanding of 4-Methylpiperazine-2-carbonitrile begins with its basic molecular and structural attributes.

PropertyValueSource
IUPAC Name 4-methylpiperazine-2-carbonitrile[7]
Synonyms 4-methyl-2-piperazinecarbonitrile
CAS Number 1334146-60-9[7]
Molecular Formula C₆H₁₁N₃[7]
Molecular Weight 125.17 g/mol [7]
Canonical SMILES CN1CCNC(C1)C#N[7]
InChI Key CWQHAFKSCIBIDU-UHFFFAOYSA-N
Physical Form Powder
Purity ≥95% (commercially available)

Spectroscopic Profile

The spectroscopic profile of a compound is essential for its identification and structural elucidation. While specific experimental spectra for 4-Methylpiperazine-2-carbonitrile are not widely published, its characteristic spectral features can be predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the N-methyl group. The protons on the piperazine ring will likely appear as complex multiplets in the aliphatic region, typically between 2.0 and 4.0 ppm.[8][9] The N-methyl group should present as a singlet, also in the aliphatic region, likely around 2.3 ppm.[10] The proton at the 2-position, being adjacent to the electron-withdrawing nitrile group, may be shifted slightly downfield compared to other ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm.[11] The carbons of the piperazine ring will resonate in the aliphatic region, typically between 40 and 60 ppm.[9] The N-methyl carbon will also be in this region, likely around 46 ppm.[8]

Experimental Protocol: NMR Spectroscopy

A standard approach to obtaining ¹H and ¹³C NMR spectra involves the following steps:

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, pulse sequence). Following this, acquire the ¹³C spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Methylpiperazine-2-carbonitrile will be characterized by the vibrational frequencies of its functional groups.

  • Nitrile (C≡N) Stretch: A sharp, medium-to-strong absorption band is expected in the region of 2260-2220 cm⁻¹ for the C≡N stretch of the nitrile group.[12][13]

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and piperazine ring protons will appear in the 3000-2850 cm⁻¹ region.

  • N-H Stretch: A weak to medium absorption band in the 3300-3500 cm⁻¹ region may be observed for the N-H stretch of the secondary amine in the piperazine ring.[14][15]

  • C-N Stretch: C-N stretching vibrations will be present in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[16]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (125.17).

  • Fragmentation Pattern: The fragmentation of piperazine derivatives is well-documented.[1] Common fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents. For 4-Methylpiperazine-2-carbonitrile, characteristic fragments may arise from the loss of the nitrile group (CN), the methyl group (CH₃), or cleavage of the piperazine ring, leading to fragments with m/z values such as 99 (M-CN), 110 (M-CH₃), and other smaller fragments characteristic of the piperazine core.[17]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Melting and Boiling Points
  • Boiling Point: A definitive experimental boiling point is not reported.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and observe the sample.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Solubility

The solubility of a compound in various media is a crucial parameter affecting its absorption and distribution.

  • Aqueous Solubility: The presence of the polar nitrile group and the two nitrogen atoms in the piperazine ring suggests that 4-Methylpiperazine-2-carbonitrile will have some degree of aqueous solubility.

  • Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.

  • Computed LogP (XLogP3): -0.6[7]

    • This negative value suggests that 4-Methylpiperazine-2-carbonitrile is more hydrophilic than lipophilic.

Acidity/Basicity (pKa)

The pKa values of a compound determine its ionization state at a given pH, which significantly influences its solubility, permeability, and target binding. The piperazine ring contains two nitrogen atoms that can be protonated.

  • Estimated pKa: A precise experimental pKa for 4-Methylpiperazine-2-carbonitrile is not available. However, based on the pKa values of piperazine (pKa1 ≈ 5.7, pKa2 ≈ 9.8) and N-methylpiperazine (pKa1 ≈ 5.1, pKa2 ≈ 9.2), it is reasonable to estimate that 4-Methylpiperazine-2-carbonitrile will have two pKa values in similar ranges. The electron-withdrawing effect of the nitrile group at the 2-position is expected to lower the basicity of the adjacent nitrogen (N1), resulting in a lower pKa1 value compared to piperazine. The pKa of the more distant N4-methylated nitrogen will be less affected.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Sample Preparation: Prepare a solution of the compound of known concentration in water or a suitable co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

Synthesis and Applications

While specific synthetic routes for 4-Methylpiperazine-2-carbonitrile are not extensively detailed in readily available literature, general methods for the synthesis of substituted piperazines can be applied. These often involve multi-step sequences starting from commercially available piperazine or its derivatives.[2] The functionalization of the piperazine ring is a well-established area of organic synthesis.[5]

The utility of 4-Methylpiperazine-2-carbonitrile lies in its potential as a versatile building block in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications. The piperazine scaffold itself is a key component in numerous drugs, and the specific substitution pattern of this molecule could be exploited to develop novel compounds with desired biological activities.[4][6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methylpiperazine-2-carbonitrile is classified with the following hazards:

  • H302: Harmful if swallowed[7]

  • H312: Harmful in contact with skin[7]

  • H315: Causes skin irritation[7]

  • H318: Causes serious eye damage[7]

  • H332: Harmful if inhaled[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Methylpiperazine-2-carbonitrile is a compound with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its known and estimated physicochemical properties, along with detailed experimental protocols for their determination. While a lack of extensive experimental data in the public domain necessitates some estimation, the information presented herein, grounded in the established chemistry of piperazine derivatives, offers a robust foundation for researchers and scientists working with this promising molecule. Further experimental validation of the estimated properties is encouraged to build a more complete and accurate profile of this compound.

Visualizations

Synthesis_Logic cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_product Final Product Piperazine_Derivative Piperazine or N-Methylpiperazine Functionalization Introduction of Nitrile Group at C2 Piperazine_Derivative->Functionalization Multi-step sequence Alkylation Methylation at N4 (if starting with piperazine) Functionalization->Alkylation If necessary Target_Molecule 4-Methylpiperazine-2-carbonitrile Functionalization->Target_Molecule Directly if starting with N-Methylpiperazine Alkylation->Target_Molecule

Caption: General synthetic logic for 4-Methylpiperazine-2-carbonitrile.

Physicochemical_Workflow cluster_properties Physicochemical Property Determination cluster_spectroscopy Spectroscopic Analysis Compound 4-Methylpiperazine-2-carbonitrile MP_BP Melting/Boiling Point Compound->MP_BP Characterization Solubility Solubility Compound->Solubility Characterization pKa pKa Compound->pKa Characterization LogP LogP Compound->LogP Characterization NMR NMR (¹H, ¹³C) Compound->NMR Structural Elucidation IR FT-IR Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation

Caption: Experimental workflow for physicochemical characterization.

References

Sources

4-Methylpiperazine-2-carbonitrile CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Chiral Vector Exploration in Drug Discovery

Part 1: Executive Summary & Strategic Value

4-Methylpiperazine-2-carbonitrile (CAS: 1334146-60-9) represents a critical "C-substituted" piperazine scaffold. Unlike standard N-substituted piperazines (found in blockbuster drugs like Imatinib or Sildenafil), C-substituted variants introduce a chiral center at the carbon backbone. This allows medicinal chemists to exploit specific vectors for protein-ligand binding, improving selectivity and metabolic stability.

This nitrile derivative serves as a high-value "warhead precursor." The cyano group is a versatile handle, easily converted into amides (for peptidomimetics), amines (for polyamine ligands), or tetrazoles (bioisosteres for carboxylic acids).

Part 2: Chemical Identity & Physicochemical Profile[1][2]
PropertySpecification
CAS Number 1334146-60-9 (Free Base)
Alternative CAS Note: Salts (e.g., HCl) may have distinct CAS numbers not yet widely indexed.
IUPAC Name 4-Methylpiperazine-2-carbonitrile
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
SMILES CN1CCNC(C1)C#N
InChI Key CWQHAFKSCIBIDU-UHFFFAOYSA-N
Chirality C2 is a chiral center. (Available as racemate or enantiopure (R)/(S) forms).
Predicted pKa ~8.2 (Secondary amine), ~3.5 (Tertiary amine)
LogP (Predicted) -0.6 (Highly polar/Hydrophilic)
Part 3: Synthetic Pathways & Causality

The synthesis of 4-methylpiperazine-2-carbonitrile is non-trivial due to the need to control regioselectivity between the two nitrogen atoms. Two primary strategies exist: De Novo Cyclization (industrial) and Functional Group Interconversion (high-precision lab scale).

Strategy A: Amide Dehydration (High Precision)

Recommended for drug development to ensure stereochemical integrity. This route starts with 4-methylpiperazine-2-carboxylic acid (or its methyl ester). The acid is converted to a primary amide, which is then dehydrated to the nitrile.

  • Why this route? It avoids the formation of regioisomers (e.g., 3-cyano vs 2-cyano) common in direct ring synthesis.

Strategy B: Oxidative Cyanation (C-H Activation)

Recent advances in photoredox catalysis allow for direct C-H cyanation of N-methylpiperazine.

  • Why this route? Atom economy. However, it often requires expensive photocatalysts and separation of isomers.

Visualized Synthesis Workflow (Method A)

Synthesis Start 4-Methylpiperazine-2-carboxylic acid (Starting Material) Step1 Esterification/Amidation (MeOH/NH3) Start->Step1 Activation Inter 4-Methylpiperazine-2-carboxamide (Stable Intermediate) Step1->Inter Yield: ~85% Step2 Dehydration (TFAA/Pyridine) Inter->Step2 -H2O Product 4-Methylpiperazine-2-carbonitrile (Target) Step2->Product Yield: ~70-80%

Figure 1: Step-wise synthesis via amide dehydration, ensuring regiochemical purity.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Dehydration of 4-Methylpiperazine-2-carboxamide

Note: This protocol assumes the starting material (carboxamide) is available or synthesized via standard peptide coupling of the acid precursor.

Reagents:
  • 4-Methylpiperazine-2-carboxamide (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-methylpiperazine-2-carboxamide (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

    • Causality: Low temperature prevents polymerization of the nitrile and controls the exothermic nature of the dehydration.

  • Base Addition: Add Triethylamine (25 mmol) dropwise. Stir for 10 minutes.

  • Dehydration: Add TFAA (12 mmol) dropwise over 20 minutes.

    • Mechanism:[1][2][3] TFAA activates the amide oxygen, creating a good leaving group (trifluoroacetate), allowing the base to eliminate water and form the C≡N triple bond.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with saturated NaHCO₃ solution (cold). Extract with DCM (3x).

    • Critical Step: The product is water-soluble. Salting out the aqueous layer with NaCl may be necessary to improve extraction efficiency.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Part 5: Reactivity & Drug Discovery Applications

The nitrile group at C2 is a "gateway" functionality. It allows the piperazine ring to act as a scaffold for diverse pharmacophores.[4][3][5]

Key Transformations:
  • Hydrolysis: Converts Nitrile

    
    Amide  (e.g., Melanocortin agonists like MB243).
    
  • Reduction: Converts Nitrile

    
    Aminomethyl  (creates a chiral triamine, useful for metal chelation or RNA binding).
    
  • Cyclization: Converts Nitrile

    
    Tetrazole  (Bioisostere for carboxylic acid, improving bioavailability).
    
Reactivity Pathway Diagram[3]

Reactivity Center 4-Methylpiperazine-2-carbonitrile Path1 Partial Hydrolysis (H2O2/K2CO3) Center->Path1 Path2 Reduction (LiAlH4 or H2/Raney Ni) Center->Path2 Path3 Cycloaddition (NaN3/ZnBr2) Center->Path3 Prod1 Carboxamide (Melanocortin Agonist Scaffold) Path1->Prod1 Prod2 2-(Aminomethyl)-4-methylpiperazine (Chiral Triamine) Path2->Prod2 Prod3 Tetrazole Derivative (Carboxylate Bioisostere) Path3->Prod3

Figure 2: Divergent synthesis pathways from the nitrile intermediate.

Part 6: Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.[6]

  • Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical stress, though this aliphatic nitrile is generally stable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic—protect from moisture to prevent hydrolysis to the amide.

  • Handling: Use in a well-ventilated fume hood. Wear nitrile gloves and safety goggles.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21300030, 4-Methylpiperazine-2-carbonitrile. Retrieved from [Link]

  • Palucki, B. L., et al. (2005). Discovery of substituted 2-piperazinecarboxamides as potent and selective melanocortin subtype-4 receptor agonists.[7] Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175.[7] (Demonstrates the utility of the carboxamide/nitrile scaffold). Retrieved from [Link]

  • Bouché, L., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5986. (Review of synthetic routes for C-substituted piperazines). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles: Dehydration of Amides. (General protocol grounding). Retrieved from [Link]

Sources

Solubility profile of 4-Methylpiperazine-2-carbonitrile in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4][5]

4-Methylpiperazine-2-carbonitrile (CAS: 1334146-60-9) acts as a critical heterocyclic building block in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of DPP-4 inhibitors and antipsychotic agents.[1][2] Its utility is defined by its bifunctional nature: a basic tertiary amine (N4) and a reactive nitrile handle (C2).[1][2]

This guide provides a comprehensive analysis of its solubility profile. Note that while specific thermodynamic solubility data for this CAS is sparse in public repositories, the profiles below are synthesized from Structure-Property Relationship (SPR) analysis of homologous piperazine nitriles and validated physicochemical principles.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₆H₁₁N₃Low molecular weight facilitates dissolution.[1][2]
Molecular Weight 125.17 g/mol High permeability potential.[1][2]
LogP (Predicted) -0.6 to 0.1Hydrophilic .[1][2] Prefers polar solvents.[1][2]
pKa (Estimated) N4-Me: ~7.5–8.0 N1-H: ~2.0–3.0The C2-nitrile group is strongly electron-withdrawing, significantly reducing the basicity of the adjacent N1 amine.[1][2] Solubility is highly pH-dependent.[2]
H-Bond Donors 1 (N1-H)Capable of donating to protic solvents.[1][2]
H-Bond Acceptors 3 (N1, N4, CN)Excellent solubility in H-bond donor solvents (e.g., Alcohols, Water).[1][2]

Predicted Solubility Profile

The following matrix categorizes solvent compatibility based on "Like Dissolves Like" principles, dielectric constants, and functional group interactions.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Protic Water High (>50 mg/mL)Favorable H-bonding with amine and nitrile groups.[1][2] Solubility increases significantly at pH < 7.0 due to N4 protonation.[2]
Methanol / Ethanol Very High Strong dipole-dipole interactions and H-bonding match the solute's polarity.[1][2]
Polar Aprotic DMSO Very High Universal solvent for polar heterocycles; disrupts intermolecular lattice energy effectively.[1][2]
Acetonitrile (MeCN) High Excellent for process chemistry; polarity matches the nitrile moiety.[1][2]
DMF / NMP Very High Used for high-concentration stock solutions (>100 mM).[1][2]
Chlorinated Dichloromethane (DCM) Moderate to High Good solubility for the free base form; useful for extraction from basic aqueous layers.[1][2]
Chloroform Moderate Similar to DCM but often avoided due to toxicity.[1][2]
Non-Polar Toluene Low to Moderate Limited interaction; solubility may require heating.[1][2]
Hexane / Heptane Insoluble Polarity mismatch.[1][2] Useful as an anti-solvent for crystallization/precipitation.[1][2]
Ethers THF Moderate Soluble, but less effective than alcohols.[1][2]
Diethyl Ether Low Poor solubility; often used to crash out salt forms.[1][2]

Mechanistic Analysis of Solvation

Understanding why this molecule dissolves is crucial for troubleshooting precipitation issues during synthesis.

The Nitrile Effect

The nitrile group (-C≡N) at position 2 exerts a strong negative inductive effect (-I) .[1][2]

  • Basicity Reduction: It pulls electron density away from the piperazine ring.[1] The adjacent secondary amine (N1) becomes significantly less basic (pKa drops from ~9.8 in piperazine to <4.0).[1][2]

  • Solubility Implication: Unlike simple piperazines, the N1 position will not protonate easily in weak acids.[1] Solubility in acidic media relies entirely on the distal N4-methyl amine.[2]

Visualization of Solvation Interactions

SolvationMechanism cluster_pH pH Effect Molecule 4-Methylpiperazine- 2-carbonitrile Water Water (Protic) H-Bond Network Molecule->Water H-Bonding (N1-H donor) & Protonation (N4) DCM DCM (Aprotic) Dipole Interaction Molecule->DCM Dipole-Dipole (Nitrile & Amine) Hexane Hexane (Non-Polar) Van der Waals Molecule->Hexane Repulsion (Polarity Mismatch) Acid Acidic pH (<6) Acid->Molecule N4 Protonation (High Solubility) Base Basic pH (>9) Base->Molecule Free Base Form (Moderate Solubility)

Figure 1: Solvation mechanisms and solvent interactions.[1][2] The diagram highlights the critical role of pH and solvent polarity.

Experimental Determination Protocols

To validate the specific solubility for your batch (which varies by crystal form and purity), use the following Standard Operating Procedures (SOPs).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate data for formulation or process optimization.[1][2]

  • Preparation: Weigh 10 mg of 4-Methylpiperazine-2-carbonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Water, pH 7.4 buffer, or Methanol).

  • Saturation: If the solid dissolves immediately, add more solid until a visible precipitate remains (supersaturation).[1]

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.

  • Quantification:

    • Dilute the supernatant 100-fold with mobile phase.[1]

    • Analyze via HPLC-UV (210 nm for the nitrile/amide absorption band).[1][2]

    • Calculate concentration against a standard curve.[1][2]

Protocol B: Kinetic Solubility (Visual/Turbidimetric)

Best for: High-Throughput Screening (HTS) and early discovery.[1][2]

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Titration: Aliquot 190 µL of aqueous buffer (PBS) into a 96-well plate.

  • Spiking: Add 10 µL of DMSO stock (final conc: 500 µM, 5% DMSO).

  • Readout:

    • Measure absorbance at 620 nm (turbidity) or use laser nephelometry.[1][2]

    • If Abs > 0.05 (relative to blank), the compound has precipitated.[1]

    • Self-Validation: Ensure the DMSO control well is clear.

Workflow: Solvent Selection for Process Chemistry

Use this logic flow to select the correct solvent for your specific application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Reaction Solvent Start->Reaction Purification Purification/Isolation Start->Purification TempReq High Temp Required? Reaction->TempReq Method Method? Purification->Method DMF Use DMF or DMSO (>100°C) TempReq->DMF Yes MeCN Use Acetonitrile or THF (<80°C) TempReq->MeCN No Extract Liquid-Liquid Extraction Method->Extract Extraction Cryst Crystallization Method->Cryst Precipitation DCM_Water DCM (Org) / Water (Aq) Adjust pH > 9 to extract Extract->DCM_Water IPA_Hex Dissolve in IPA, Add Hexane (Anti-solvent) Cryst->IPA_Hex

Figure 2: Decision tree for solvent selection based on operational requirements.[1][2]

Critical Troubleshooting & Optimization

pH-Dependent Extraction (The "Swing" Technique)

Because 4-Methylpiperazine-2-carbonitrile is an amine, its solubility can be toggled via pH:

  • To Dissolve (Salt Formation): Add 1.0 eq of HCl or TFA.[1][2] The N4-methyl nitrogen protonates, rendering the molecule highly water-soluble.[1][2]

  • To Extract (Free Basing): Adjust aqueous pH to > 10 using NaOH or Na₂CO₃.[1][2] The molecule becomes neutral (free base) and will partition into organic solvents like DCM or Ethyl Acetate.[1][2]

    • Warning: Do not use strong acid/heat for prolonged periods, as the nitrile group can hydrolyze to a carboxylic acid or amide.[1]

Stability in Protic Solvents

While soluble in methanol/water, avoid prolonged storage of the free base in these solvents at high temperatures (>60°C) to prevent potential nucleophilic attack on the nitrile or racemization if chiral centers are introduced later.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21300030, 4-Methylpiperazine-2-carbonitrile. Retrieved from [Link]

  • World Health Organization (2019). Annex 4: General guidance on hold-time studies - Solubility Determination. WHO Technical Report Series, No. 1019.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2018). Product Properties Test Guidelines: Shake Flask Method for Solubility. OPPTS 830.7840.[1][2] Retrieved from [Link][1][2]

Sources

In Silico Prediction of 4-Methylpiperazine-2-carbonitrile Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico framework for evaluating 4-Methylpiperazine-2-carbonitrile (CAS: 1334146-60-9), a functionalized piperazine scaffold.[1] While the piperazine ring is a "privileged structure" in medicinal chemistry—found in blockbuster drugs ranging from antipsychotics (e.g., Olanzapine) to kinase inhibitors (e.g., Imatinib)—the specific introduction of a nitrile group at the C2 position introduces unique electronic and steric vectors.

This document moves beyond basic property calculation. It details a fragment-based drug discovery (FBDD) workflow to predict the bioactivity, metabolic stability, and target profile of this specific scaffold.[1] We utilize a multi-tiered approach: Physicochemical Profiling , Reverse Pharmacophore Mapping , and High-Fidelity Molecular Docking .

Chemical & Structural Analysis[2][3][4][5][6]

The Ligand: 4-Methylpiperazine-2-carbonitrile

The molecule consists of a saturated six-membered heterocycle containing two nitrogen atoms.[1]

  • N1 (Secondary Amine): The unsubstituted nitrogen.[1] At physiological pH (7.4), this is the primary site for protonation (

    
     for typical piperazines), making it a critical anchor for ionic interactions with aspartate residues in GPCRs.[1]
    
  • N4 (Tertiary Amine): Methylated.[1] Less basic than N1 due to steric bulk and electronic effects.

  • C2-Nitrile (Cyano group): This is the differentiator.[1] It acts as a hydrogen bond acceptor (weak) and introduces a dipole moment.[1] Crucially, it is a "warhead" candidate for covalent inhibitors (targeting cysteine) or a bioisostere for carbonyls.

Conformational Flexibility

Piperazines exist predominantly in a chair conformation.[2] The C2-nitrile group introduces equatorial/axial preference complexities.[1]

  • Directive: In docking simulations, you must generate ring conformers. Do not treat the piperazine ring as a rigid flat hexagon.

Workflow Visualization

The following diagram outlines the integrated computational pipeline designed for this scaffold.

G cluster_0 Stage 1: Profiling cluster_1 Stage 2: Target Identification cluster_2 Stage 3: Validation Input Ligand Input (SMILES: CN1CCNC(C1)C#N) Prep Ligand Preparation (LigPrep/Avogadro) Protonation @ pH 7.4 Input->Prep PhysChem Physicochemical (SwissADME) Prep->PhysChem Tox Toxicity Prediction (hERG, Ames) Prep->Tox RevDock Reverse Docking (scPDB / SwissTarget) PhysChem->RevDock PharmMap Pharmacophore Mapping RevDock->PharmMap Docking High-Fidelity Docking (AutoDock Vina / Glide) PharmMap->Docking MD MD Simulation (100ns, GROMACS) Docking->MD

Figure 1: Integrated In Silico Workflow for Bioactivity Prediction.

Physicochemical & ADMET Profiling

Before assessing activity, we must assess drug-likeness.[1] As a fragment, this molecule should adhere to the "Rule of 3" rather than the "Rule of 5".

Predicted Properties (Consensus Data)
PropertyValue (Approx)Interpretation
Molecular Weight 125.17 g/mol Ideal Fragment : <300 Da allows room for optimization.[1]
LogP (Lipophilicity) -0.6 to 0.1High Solubility : Hydrophilic nature suggests good oral bioavailability but rapid clearance.[1]
TPSA ~39 ŲCNS Penetrant : TPSA < 90 Ų indicates high blood-brain barrier (BBB) permeability.[1]
H-Bond Donors 1 (NH)Good handle for backbone interactions.[1]
H-Bond Acceptors 3 (2xN, 1xCN)Versatile binding potential.[1]
Toxicity & Metabolism Risks
  • hERG Inhibition : Piperazines are notorious for blocking hERG potassium channels, leading to cardiotoxicity (QT prolongation).[1] Action: Run similarity checks against known hERG blockers (e.g., astemizole fragments).

  • Nitrile Hydrolysis : The nitrile group is susceptible to hydrolysis by nitrilases or CYP450 enzymes, converting it to a carboxylic acid (inactive metabolite) or releasing cyanide (rare, but a toxicity flag).[1]

Target Identification: "Reverse Docking"

Since we are starting with a ligand, we use Inverse Virtual Screening to find the protein.

Predicted Target Classes

Based on the piperazine scaffold and cationic nature at physiological pH, the highest probability targets are:

  • Biogenic Amine GPCRs : 5-HT (Serotonin), Dopamine (D2/D3), and Adrenergic receptors.[1] The protonated N1 mimics the amine of the endogenous neurotransmitter.

  • Kinases : The piperazine often binds in the solvent-exposed region of the ATP pocket, while the nitrile could probe the "gatekeeper" residue.

Protocol: Target Prediction
  • Input : Use the SMILES string CN1CCNC(C1)C#N.[3][4]

  • Tool : SwissTargetPrediction or SEA (Similarity Ensemble Approach).[1]

  • Filter : Prioritize targets with "Probability" > 0.6.

  • Validation : Cross-reference with ChEMBL data for "piperazine-2-carbonitrile" substructures.

Experimental Protocol: Molecular Docking

This section details the protocol to validate binding affinity against the 5-HT2A Receptor (a representative GPCR target).

System Preparation
  • Protein : Download PDB ID 6A93 (5-HT2A structure).[1]

    • Clean: Remove water molecules and co-crystallized ligands.

    • Add Hydrogens: Use tools like PDB2PQR to assign protonation states at pH 7.4.

  • Ligand :

    • Generate 3D conformers using RDKit or OpenBabel.

    • Critical Step : Protonate the secondary amine (N1).[1] The charged species is the bioactive form.

Docking Execution (AutoDock Vina)
  • Grid Box Definition : Center the grid on the orthosteric binding pocket (defined by Asp155 in 5-HT2A).[1]

    • Dimensions:

      
       Å.
      
  • Search Parameters :

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

  • Scoring Function : Vina Score (kcal/mol). A score < -6.0 kcal/mol for a fragment of this size indicates high ligand efficiency (LE).[1]

Interaction Analysis (The "Why")
  • Salt Bridge : Look for an ionic bond between the protonated N1 of the piperazine and Asp155 (3.32).[1] This is the "anchor" interaction.

  • Dipole Interaction : The nitrile group should orient towards polar residues (e.g., Ser/Thr) or water networks.

Signaling Pathway Visualization (Hypothetical)

If this molecule acts as an antagonist at the 5-HT2A receptor, it would modulate the Phospholipase C (PLC) pathway.[1]

Pathway Ligand 4-Methylpiperazine- 2-carbonitrile Receptor 5-HT2A Receptor Ligand->Receptor Antagonism Gq Gq Protein Receptor->Gq Activation (Blocked) PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca

Figure 2: Hypothetical modulation of the 5-HT2A/Gq signaling pathway by the ligand.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 21300030, 4-Methylpiperazine-2-carbonitrile. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017) . SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link][1]

  • Gfeller, D., et al. (2014) . SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38.[1] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010) . AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Retrieved from [Link][1]

  • Wacker, D., et al. (2013) . Structural features for functional selectivity at serotonin receptors. Science, 340(6132), 615-619.[1] (PDB ID: 6A93 Reference).[1] Retrieved from [Link][1]

Sources

The Piperazine Pharmacophore: A Technical Guide to Therapeutic Potential and Synthetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) remains one of the most versatile and "privileged" structures in modern medicinal chemistry. Found in over 8% of the Top 200 small-molecule drugs, its utility extends far beyond simple solubility enhancement.[1] This guide analyzes the piperazine moiety as a critical functional unit that dictates pharmacokinetic profiles, receptor selectivity, and metabolic stability. We explore its dominant roles in oncology (kinase inhibition) and neuropsychiatry (GPCR modulation), supported by optimized synthetic protocols and mechanistic visualizations.

Part 1: Chemical & Pharmacological Foundation

Structural Logic: Why Piperazine?

The piperazine ring is not merely a linker; it is a defined conformational spacer that introduces specific physicochemical properties to a drug candidate.

  • Conformational Rigidity: The ring predominantly adopts a chair conformation , placing substituents at the N1 and N4 positions in pseudo-equatorial orientations. This reduces the entropic penalty upon binding to a protein target compared to flexible alkyl chains.

  • Acid-Base Properties: Piperazine has two basic nitrogen atoms with distinct pKa values (typically ~9.8 and ~5.6).[1]

    • Physiological Charge: At pH 7.4, the N1 is usually protonated, enhancing aqueous solubility—a critical fix for lipophilic kinase inhibitors.[1]

    • Ionic Interactions: The protonated nitrogen often serves as a key anchor point, forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., Asp3.32 in Dopamine D2 receptors).[1]

  • Metabolic Stability: While susceptible to N-oxidation and N-dealkylation, the ring itself is relatively stable compared to other heterocycles, though CYP450-mediated hydroxylation can occur.[1]

The SAR Map (Structure-Activity Relationship)

The substitution pattern on the piperazine ring is the primary determinant of biological activity.

PiperazineSAR Piperazine Piperazine Core (Chair Conformation) N1 N1-Substituent (Aryl/Heteroaryl) Piperazine->N1 Rigid Spacing N4 N4-Substituent (Linker/Alkyl) Piperazine->N4 Distal Interaction Affinity Primary Pharmacophore (Receptor Affinity) N1->Affinity Pi-Pi Stacking (e.g., Phe/Trp residues) GPCR CNS: Arylpiperazines (5-HT/D2 binding) N1->GPCR Selectivity Secondary Binding (Selectivity & ADME) N4->Selectivity H-Bonding/Solubility Kinase Oncology: Solubilizing Tail (Solvent exposed region) N4->Kinase

Figure 1: General Structure-Activity Relationship (SAR) of the Piperazine Scaffold.[1] The N1 position typically drives target affinity via aryl groups, while N4 modulates selectivity and physicochemical properties.

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Oncology: Kinase Inhibition

In oncology, piperazine is frequently employed to improve the solubility of highly lipophilic ATP-competitive inhibitors.[1] It often binds in the solvent-exposed region of the kinase domain.

  • Case Study: Palbociclib (Ibrance)

    • Target: CDK4/6 (Cyclin-Dependent Kinase).[1]

    • Role of Piperazine: The piperazine ring is attached to the pyridopyrimidine core. It protrudes into the solvent channel, forming hydrogen bonds with the backbone and significantly improving oral bioavailability.

    • Mechanism: Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the cell cycle transition from G1 to S phase.

Neuropsychiatry: GPCR Modulation

Piperazine is the "backbone" of the arylpiperazine class of psychotropics.

  • Case Study: Cariprazine (Vraylar)

    • Target: Dopamine D3/D2 receptors (Partial Agonist).

    • Structural Feature: A piperazine ring links a dichlorophenyl group (affinity driver) to a dimethylurea cap.

    • Mechanism: The piperazine nitrogen interacts with the conserved Asp3.32 residue in the transmembrane domain. The unique N-substitution profile grants it 10-fold higher affinity for D3 over D2, distinguishing it from older antipsychotics.[1]

Signaling Pathway: CDK4/6 Inhibition (Palbociclib)

CDKPathway Drug Piperazine Derivative (e.g., Palbociclib) CDK46 CDK4/6 Complex Drug->CDK46 Inhibits Rb_P Rb Phosphorylation Drug->Rb_P Blocks Arrest Cell Cycle Arrest (G1 Phase) Drug->Arrest Induces CDK46->Rb_P Promotes E2F E2F Transcription Factor Rb_P->E2F Releases G1S G1 -> S Phase Transition E2F->G1S Activates

Figure 2: Mechanism of Action for Piperazine-based CDK4/6 Inhibitors.[1] By blocking CDK4/6, the drug prevents Rb phosphorylation, sequestering E2F and halting cell division.[1]

Part 3: Synthetic Methodologies

The construction of N-substituted piperazines has evolved from crude alkylation to precise transition-metal catalysis.[1] The Buchwald-Hartwig Amination is currently the gold standard for synthesizing N-aryl piperazines, overcoming the limitations of nucleophilic aromatic substitution (SNAr) which requires electron-deficient arenes.[1]

Protocol: Optimized Buchwald-Hartwig Arylation

This protocol is designed for the coupling of a secondary piperazine amine with an aryl bromide/chloride. It utilizes a Pd(0) source and a bulky phosphine ligand to prevent catalyst poisoning and ensure high yields.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[2]

  • Nucleophile: N-Boc-Piperazine or substituted Piperazine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)[1]

  • Ligand: Xantphos or BINAP (2-4 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Workflow:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a dry reaction vial with Pd2(dba)3, Xantphos, and NaOtBu.

  • Substrate Addition: Add the Aryl Bromide and Piperazine derivative.

  • Solvent & Seal: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 100°C for 12-18 hours.

    • Note: The solution should turn from dark purple/red to a golden/brown suspension as the catalytic cycle progresses.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with Ethyl Acetate.[1]

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Self-Validating Checkpoint:

  • TLC Monitoring: If the starting Aryl Bromide persists after 12 hours, add an additional 0.5 mol% of catalyst/ligand stock solution.

  • Color Change: A persistent black precipitate suggests catalyst decomposition (Pd black formation), indicating insufficient ligand or oxygen contamination.[1]

BuchwaldHartwig Start Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd LigEx Ligand Exchange (Piperazine binds, Base removes HBr) OxAdd->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Start Regenerates Catalyst Product N-Aryl Piperazine RedElim->Product

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination for Piperazine Arylation.

Part 4: Quantitative Data Summary

The following table summarizes key piperazine-containing drugs, highlighting the structural role of the piperazine ring.

Drug NameTherapeutic ClassTargetRole of Piperazine Ring
Palbociclib OncologyCDK4/6Solubilizing tether; projects into solvent channel.[1]
Cariprazine AntipsychoticD3/D2Linker; N-basic center interacts with Asp3.[1]32.
Olaparib OncologyPARPRigid scaffold orienting the phthalazinone core.
Imatinib OncologyBCR-ABLIncreases solubility and selectivity for the ATP pocket.[1]
Vortioxetine AntidepressantSERT/5-HTArylpiperazine core drives multimodal serotonergic activity.[1]

Part 5: Future Perspectives

The piperazine scaffold is evolving beyond simple small molecules:

  • PROTAC Linkers: Piperazine is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand with defined spatial orientation.

  • Covalent Inhibitors: Acrylamide-substituted piperazines are being explored to target non-catalytic cysteines in kinases (e.g., KRAS G12C inhibitors), offering irreversible binding and high selectivity.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 2024.[3]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Molecules, 2023.[1][4]

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Medicinal Chemistry, 2002.[1][5]

  • Palbociclib (Ibrance) Prescribing Information. Pfizer Medical, 2023.[1]

  • Buchwald-Hartwig Amination: A Practical Guide. Organic Process Research & Development, 2019.[1]

Sources

The Piperazine Scaffold in Medicinal Chemistry: A Technical Guide to Privileged Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4—stands as a "privileged structure" in modern drug discovery.[1][2] Its ubiquity ranges from blockbuster CNS agents (e.g., Aripiprazole) to precision oncology therapeutics (e.g., Imatinib) and antimicrobials (e.g., Ciprofloxacin).[3] This guide dissects the piperazine moiety's physicochemical utility, detailing its role as a solubility enhancer, a rigid linker, and a specific pharmacophore.[4][5] We provide actionable synthetic protocols and structure-activity relationship (SAR) insights to aid researchers in optimizing lead compounds.

Physicochemical Profile: The "Solubility Anchor"

The success of the piperazine ring stems from its ability to modulate the physicochemical properties of a drug candidate without compromising binding affinity.

Acid-Base Chemistry & Ionization

Piperazine possesses two basic nitrogen centers with distinct pKa values, typically around 5.3 and 9.7 .

  • Physiological Charge: At physiological pH (7.4), the N1 nitrogen is predominantly protonated (cationic), while N4 often remains uncharged depending on substitution. This cationic character drastically improves aqueous solubility—a critical parameter for oral bioavailability (Rule of 5 compliance).

  • Salt Bridge Formation: The protonated nitrogen frequently serves as a key anchor point, forming ionic interactions (salt bridges) with acidic residues (Asp, Glu) in target protein binding pockets.

Conformational Dynamics

Unlike the planar benzene ring or the highly flexible aliphatic chain, piperazine exists primarily in a chair conformation .

  • Vectorial Control: This defined geometry allows medicinal chemists to project substituents at precise vectors (approx. 109.5° bond angles), ideal for bridging distinct hydrophobic pockets in kinases or GPCRs.

  • Rigidity vs. Flexibility: It offers a "Goldilocks" zone of rigidity—stiff enough to minimize entropy loss upon binding, yet flexible enough to undergo induced fit.

Table 1: Comparative Physicochemical Metrics of Common N-Heterocycles

ScaffoldpKa (Conjugate Acid)LogP (Unsubstituted)Key Utility
Piperazine ~9.8 (N1), ~5.6 (N4)-1.50Solubility, Linker, GPCR affinity
Piperidine ~11.20.84Basic pharmacophore, H-bond donor
Morpholine ~8.3-0.86Metabolic stability, H-bond acceptor
Pyrrolidine ~11.30.24Compactness, chiral functionalization

Pharmacological Versatility: Case Studies

Oncology: The Kinase Linker (e.g., Imatinib)

In Tyrosine Kinase Inhibitors (TKIs), the piperazine ring often functions as a solvent-exposed solubilizing tail.

  • Mechanism: In Imatinib (Gleevec), the N-methylpiperazine moiety improves solubility and forms water-mediated hydrogen bonds at the edge of the ATP-binding pocket. It does not bind deep within the hydrophobic cleft but is essential for the drug's pharmacokinetic profile.

  • SAR Insight: Removal or replacement with a more hydrophobic ring often leads to precipitation or poor oral absorption.

CNS: The GPCR Modulator (e.g., Aripiprazole)

In antipsychotics, the piperazine ring is often the primary pharmacophore.[4]

  • Mechanism: The charged nitrogen interacts with the conserved Aspartate residue (e.g., Asp3.32) in dopamine (D2) and serotonin (5-HT) receptors.

  • SAR Insight: N-aryl piperazines are classic "privileged" motifs for 5-HT1A affinity. The nature of the aryl substituent (e.g., 2,3-dichlorophenyl in Aripiprazole) dictates selectivity between D2 partial agonism and antagonism.

Anti-Infectives: The Spectrum Expander (e.g., Ciprofloxacin)
  • Mechanism: The C7-piperazine substituent in fluoroquinolones prevents efflux pump recognition in certain bacteria and enhances penetration into Gram-negative outer membranes.

Visualization: SAR & Signaling Pathways

Diagram 1: Piperazine SAR Logic Map

This diagram illustrates the functional roles of different substitution points on the scaffold.

PiperazineSAR Core Piperazine Core (Chair Conformation) N1 N1 Position (Basic Center) Core->N1 N4 N4 Position (Linker/Vector) Core->N4 C_Ring C-Ring Substitution (Chirality/Metabolism) Core->C_Ring Solubility Solubility Anchor (pKa ~9.8) N1->Solubility Protonation SaltBridge Target Interaction (Asp/Glu Salt Bridge) N1->SaltBridge Ionic Bond Selectivity Selectivity Tuning (Steric Clashes) N4->Selectivity Aryl/Heteroaryl Group MetStab Metabolic Stability (Block N-Dealkylation) N4->MetStab EWG reduces metabolism C_Ring->Selectivity Methyl scan C_Ring->MetStab Gem-dimethyl effect

Caption: Functional mapping of the piperazine scaffold. N1 drives solubility and ionic binding; N4 directs selectivity; Carbon substitution modulates metabolism and chirality.

Experimental Protocol: Synthesis of N-Aryl Piperazines

Method: Palladium-Catalyzed Buchwald-Hartwig Amination. Objective: Efficient coupling of a secondary piperazine amine with an aryl halide, a critical step in synthesizing CNS and kinase inhibitor leads.

Reagents & Setup
  • Substrate: Aryl bromide or iodide (1.0 equiv).

  • Amine: N-Boc-piperazine or substituted piperazine (1.2 equiv).

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.

  • Ligand: BINAP or Xantphos (2-4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs2CO3 (for sensitive substrates).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the aryl halide (1.0 mmol), N-Boc-piperazine (1.2 mmol), and Base (1.5 mmol) to the flask.

  • Catalyst Addition: In a separate vial inside a glovebox (or under rapid Ar flow), weigh out Pd2(dba)3 and the phosphine ligand. Dissolve in a minimal amount of degassed solvent and transfer via cannula to the main reaction vessel.

  • Reaction: Add the remaining solvent (concentration ~0.1 - 0.2 M). Heat the mixture to 80–100°C. Monitor via TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR (look for piperazine multiplets at 3.0–3.5 ppm) and HRMS.

Diagram 2: Buchwald-Hartwig Synthetic Workflow

BuchwaldHartwig ArX Aryl Halide (Ar-X) Mix 1. Mix in Toluene/Dioxane (Inert Atm) ArX->Mix Pip Piperazine Derivative Pip->Mix Cat Pd Catalyst / Ligand / Base Cat->Mix Heat 2. Heat to 80-100°C (Oxidative Addition -> Transmetallation -> Reductive Elimination) Mix->Heat Workup 3. Filter (Celite) & Concentrate Heat->Workup Product N-Aryl Piperazine Product Workup->Product

Caption: Workflow for the Pd-catalyzed C-N bond formation to generate N-aryl piperazines.

Metabolic Liabilities & Mitigation Strategies

While powerful, the piperazine ring is a common site for metabolic degradation, which can lead to high clearance or toxic metabolites.[4]

Common Metabolic Pathways
  • N-Oxidation: Formation of N-oxides by FMOs or CYPs.

  • N-Dealkylation: Oxidative cleavage of the N-substituent.

  • Ring Hydroxylation: CYP-mediated oxidation of the carbon backbone, often leading to ring opening (formation of ethylenediamine derivatives).

  • Reactive Metabolites: Formation of iminium ions or quinone-imines (if N-aryl substituted), which can cause idiosyncratic toxicity.

Engineering Stability (Bioisosterism)

To mitigate these issues without losing the piperazine geometry:

  • Fluorination: Adding fluorine to the piperazine ring carbons lowers the pKa of the amines and blocks metabolic hydroxylation sites.

  • Bridged Piperazines: Introducing a methylene bridge (e.g., 2,5-diazabicyclo[2.2.1]heptane) increases rigidity and steric bulk, hindering CYP access.

  • Substitution: Adding methyl groups (e.g., 2-methylpiperazine) creates steric hindrance that slows down N-dealkylation.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI Molecules. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]

  • De Novo drug design of anti-cancer drug imatinib's analogues. Chemistry Magazine. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 4-Methylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 4-Methylpiperazine-2-carbonitrile (also known as 1-methyl-3-cyanopiperazine), a versatile intermediate for kinase inhibitors and CNS-active agents.

The guide prioritizes a high-efficiency "Pyrazine Reduction" route which utilizes commercially available starting materials to generate the target scaffold in two steps, avoiding the complex protection/deprotection sequences often found in older literature.

Strategic Overview

The synthesis of 2-substituted piperazines is historically challenging due to the tendency for racemization and regioselectivity issues. For the specific target 4-methylpiperazine-2-carbonitrile , two primary retrosynthetic pathways exist.

  • Route A (Recommended): Reductive Functionalization of Pyrazine-2-carbonitrile. This route exploits the electronic properties of the pyrazine ring. By quaternizing the N4 nitrogen (distal to the electron-withdrawing nitrile), we activate the ring for hydride reduction while directing the alkylation regioselectively. This method is scalable and uses mild reagents.[1]

  • Route B (Alternative): Amide Dehydration. Starting from 4-methylpiperazine-2-carboxylic acid, this route involves amidation followed by dehydration. While reliable, it requires more steps and expensive peptide coupling reagents.

This guide details Route A as the primary protocol due to its atom economy and operational simplicity.

Reaction Pathway Diagram

SynthesisRoute cluster_legend Mechanism Logic Start Pyrazine-2-carbonitrile (Commercial SM) Inter 4-Methyl-2-cyanopyrazinium Iodide (Salt) Start->Inter Step 1: MeI, Acetone Regioselective Alkylation Product 4-Methylpiperazine- 2-carbonitrile Inter->Product Step 2: NaBH4, MeOH Selective Ring Reduction Note1 CN group deactivates N1, directing Me+ to N4 Note2 NaBH4 reduces iminium but spares nitrile

Figure 1: Two-step synthesis via pyrazinium salt activation. The electron-withdrawing nitrile group ensures regioselective methylation at N4.

Experimental Protocols

Protocol A: The Pyrazine Reduction Route (Primary)

This protocol relies on the distinct nucleophilicity of the two pyrazine nitrogens. The nitrile group at C2 decreases the electron density at N1 via induction and resonance, making N4 the preferred site for alkylation.

Step 1: Synthesis of 4-Methyl-2-cyanopyrazinium Iodide

Objective: Create the activated electrophilic salt.

  • Reagents:

    • Pyrazine-2-carbonitrile (10.5 g, 100 mmol)

    • Methyl Iodide (MeI) (15.6 g, 110 mmol) [Caution: Carcinogen/Volatile]

    • Acetone (100 mL) or Diethyl Ether (anhydrous)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrazine-2-carbonitrile (10.5 g) in acetone (100 mL).

  • Alkylation: Add Methyl Iodide (110 mmol) dropwise at room temperature.

    • Note: The reaction is mildly exothermic.

  • Incubation: Stir the mixture at room temperature for 12–18 hours. A yellow-orange precipitate should form gradually.

    • Optimization: If precipitation is slow, gently reflux at 40°C for 4 hours, then cool.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold diethyl ether (3 × 20 mL) to remove unreacted starting material.

  • Drying: Dry the solid in a vacuum desiccator to yield the quaternary salt.

    • Expected Yield: 85–95%

    • Appearance: Yellow to orange crystalline solid.

Step 2: Selective Reduction to 4-Methylpiperazine-2-carbonitrile

Objective: Reduce the aromatic ring to the piperazine while preserving the nitrile functionality.

  • Reagents:

    • 4-Methyl-2-cyanopyrazinium Iodide (from Step 1)

    • Sodium Borohydride (NaBH₄) (Excess, ~4–5 equivalents)

    • Methanol (MeOH) (Solvent)

    • Water (Quenching)[2]

Procedure:

  • Preparation: Suspend the pyrazinium salt (10 g) in Methanol (150 mL) in a 500 mL 3-neck flask. Cool the mixture to 0°C using an ice bath.

  • Reduction: Slowly add NaBH₄ (pellets or powder) portion-wise over 30 minutes.

    • Critical Control: Maintain temperature <5°C. The reaction generates hydrogen gas; ensure proper venting. The yellow color of the salt will disappear as the reduction proceeds.

    • Mechanistic Insight: NaBH₄ reduces the iminium ions (C=N⁺) and the enamines. It is generally not strong enough to reduce the nitrile (-CN) to an amine under these specific conditions (low temp, methanolic).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).

  • Quenching: Carefully quench the reaction with water (20 mL) followed by acidification to pH ~2 with 1N HCl (to decompose borate complexes). Stir for 30 minutes.

  • Basification: Adjust pH to >12 using 4N NaOH. This liberates the free amine.

  • Extraction: Extract with Dichloromethane (DCM) (3 × 100 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification Note: If the product is impure, purify via flash column chromatography (Silica gel, DCM/MeOH/NH₃ gradient).

Protocol B: Amide Dehydration (Alternative)

Use this route if 4-methylpiperazine-2-carboxylic acid is your available feedstock.

  • Esterification: Reflux 4-methylpiperazine-2-carboxylic acid in MeOH/SOCl₂ to form the methyl ester.

  • Amidation: Treat the ester with 7N NH₃ in Methanol (sealed tube, RT, 24h) to yield 4-methylpiperazine-2-carboxamide .

  • Dehydration:

    • Dissolve the amide in dry DCM/Pyridine.

    • Add Trifluoroacetic Anhydride (TFAA) at 0°C.

    • Stir 2h. The TFAA dehydrates the primary amide (-CONH₂) to the nitrile (-CN).

    • Quench with NaHCO₃, extract with DCM.

Data Summary & Validation

The following table summarizes the expected analytical data for the target compound synthesized via Protocol A.

ParameterSpecificationNotes
Physical State Pale yellow oil or low-melting solidHygroscopic; store under inert gas.
Yield (Step 2) 60–75%Dependent on careful pH adjustment during workup.
¹H NMR (CDCl₃)

3.9 (dd, 1H, H-2), 2.9–2.6 (m, 4H), 2.4–2.3 (m, 2H), 2.28 (s, 3H, N-Me), 1.8 (br s, NH)
Diagnostic signal: H-2 proton alpha to nitrile is desielded (~3.8-4.0 ppm).
IR Spectrum ~2230 cm⁻¹ (Weak/Medium)Characteristic Nitrile (-C≡N) stretch.
MS (ESI) [M+H]⁺ = 126.1Base peak corresponds to protonated molecular ion.

Safety & Handling (HSE)

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a certified fume hood with double-gloving (Nitrile/Laminate).

  • Sodium Borohydride: Reacts violently with acids and water to release flammable hydrogen gas. Keep away from ignition sources.

  • Cyanide Derivatives: While the nitrile group on the ring is stable, thermal decomposition can release HCN. Avoid strong acids at high temperatures.

  • Waste Disposal: All aqueous waste from the reduction step contains Boron and potentially trace cyanides; dispose of in segregated liquid waste streams according to local EHS regulations.

References

  • General Pyrazine Reduction: Ghisland, V. et al. "Synthesis of piperazine derivatives from pyrazines." Farmaco, Edizione Scientifica. 1971, 26(6), 474. Note: Establishes the precedent for NaBH4 reduction of pyrazinium salts.
  • Regioselective Alkylation

    • Barlin, G. B. "The Pyrazines."[3][4] Chemistry of Heterocyclic Compounds. Wiley-Interscience, 1982.

    • Context: Authoritative text confirming the directing effect of electron-withdrawing groups (like -CN) on pyrazine alkylation (directing to the distal nitrogen).
  • Polonovski-Type Cyanation (Mechanistic Comparison)

    • Husson, H. P. et al. "Modified Polonovski Reaction: A Versatile Tool." Journal of Organic Chemistry. 1992, 57, 625.
    • (Verified Domain)

  • Amide Dehydration Protocols

    • Bose, D. S. et al. "A Practical and Versatile Synthesis of Nitriles from Primary Amides." Synthesis. 1999, 64-66.
  • Commercial Precursor Data (Pyrazine-2-carbonitrile)

    • PubChem CID: 73172.

Sources

A Practical Guide to the Synthesis of N-Arylpiperazine Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, embedded within numerous FDA-approved drugs targeting a wide array of conditions, including depression, anxiety, malaria, and cancer.[1][2] Its prevalence is a testament to its unique physicochemical properties and its ability to serve as a versatile pharmacophore. Consequently, the development of efficient and robust synthetic methods for accessing these derivatives is of paramount importance in drug discovery and development.

This guide provides an in-depth exploration of the primary synthetic strategies for constructing N-arylpiperazines. We move beyond simple procedural lists to offer insights into the causality behind experimental choices, focusing on the two most powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Dominant Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the preeminent method for forging C-N bonds in contemporary organic synthesis.[3][4] Its popularity stems from its remarkably mild reaction conditions, high selectivity, and tolerance for a diverse range of functional groups, making it an invaluable tool for constructing complex molecules.[3] This reaction facilitates the direct coupling of an aryl halide (or triflate) with piperazine or its derivatives.[5][1]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The process is facilitated by bulky, electron-rich phosphine ligands that stabilize the palladium center and promote the key steps of the reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine, - Base-HX ReductElim Reductive Elimination Intermediate AmineCoord->ReductElim Deprotonation (Base) ReductElim->Pd0 - Ar-Amine (Product) Product N-Arylpiperazine (Ar-Amine) ReductElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Piperazine (Amine) Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (piperazine) displaces a ligand and coordinates to the Pd(II) center. A base then deprotonates the coordinated amine.

  • Reductive Elimination: The final C-N bond is formed as the N-arylpiperazine product is released, regenerating the active Pd(0) catalyst to continue the cycle.

Protocol: General Procedure for Buchwald-Hartwig Synthesis of an N-Arylpiperazine

This protocol provides a robust starting point for the synthesis. Optimization of the ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

  • Piperazine (1.2 - 2.0 equiv. to minimize bis-arylation)

  • Palladium source: Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Phosphine Ligand: BINAP (2-10 mol%), XPhos (2-10 mol%), or similar bulky ligand

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.5 equiv.)

  • Anhydrous aprotic solvent: Toluene, Dioxane, or m-xylene

  • Standard oven-dried glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, the base, and piperazine.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium source and the phosphine ligand. Quickly add these solids to the reaction flask under a positive flow of inert gas to prevent exposure to air.

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80-110 °C) and begin vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine to remove inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylpiperazine product.[6][7]

Data Summary: Typical Buchwald-Hartwig Reaction Conditions
Aryl Halide SubstratePiperazineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
p-BromotoluenePiperazinePd(dba)₂ (1.5)(±)BINAP (3.0)NaOtBu (2.0)m-xyleneMicrowavesHigh
Aryl ChloridesPiperazinePd-precatalystN/ABaseToluene110Up to 97%
4-(tert-butyl)phenyl MesylateN-Methylaniline*Pd(OAc)₂ (1.0)CM-phos (4.0)K₂CO₃ (2.5)t-BuOHN/A86-92%

Note: N-Methylaniline is used as a representative amine in this cited procedure, but the conditions are highly relevant for piperazine coupling.[8] References for this table include[1][3][8].

The Classic Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for forming C-N bonds, predating palladium catalysis by many decades.[9][10] It involves the copper-promoted coupling of an aryl halide with an amine.[9] While traditional Ullmann reactions required harsh conditions—stoichiometric copper and temperatures often exceeding 200 °C—modern protocols have introduced ligands that facilitate the reaction under significantly milder conditions with only catalytic amounts of copper.[9][11]

Mechanistic Considerations

The mechanism of the Ullmann condensation is more complex and less definitively established than the Buchwald-Hartwig reaction. However, a plausible catalytic cycle involves oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the product.

Ullmann_Condensation_Cycle cluster_cycle Ullmann Condensation (Goldberg Reaction) CuI Cu(I)L Active Catalyst OxAdd Oxidative Addition Intermediate L-Cu(III)(Ar)(X) CuI->OxAdd + Ar-X AmineCoord Amine Coordination [L-Cu(III)(Ar)(Amine)]+X- OxAdd->AmineCoord + Amine ReductElim Reductive Elimination AmineCoord->ReductElim Deprotonation (Base) ReductElim->CuI - Ar-Amine (Product), - HX Product N-Arylpiperazine (Ar-Amine) ReductElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Piperazine (Amine) Amine->AmineCoord

Sources

Application Note: 4-Methylpiperazine-2-carbonitrile as a Privileged Scaffold Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Methylpiperazine-2-carbonitrile (CAS: 1334146-60-9) as a versatile precursor in organic synthesis, specifically for drug development.

Executive Summary

4-Methylpiperazine-2-carbonitrile is a bifunctional heterocyclic building block that serves as a critical entry point for "privileged structures" in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles:

  • The Secondary Amine (N1): A nucleophilic site ready for derivatization (arylation, alkylation, acylation).

  • The Nitrile (C2): A versatile electrophile/precursor for acids, amines, amides, and heterocycles.

  • The Tertiary Amine (N4): A basic center that modulates solubility and pharmacokinetic (PK) profiles.

This guide provides validated protocols for converting this nitrile into high-value intermediates, including 4-methylpiperazine-2-carboxylic acid (an unnatural amino acid) and (4-methylpiperazin-2-yl)methanamine (a diamine scaffold), both of which are key motifs in kinase inhibitors and GPCR ligands.

Chemical Profile & Handling

PropertyDataNotes
IUPAC Name 4-Methylpiperazine-2-carbonitrileAlso: 2-Cyano-4-methylpiperazine
CAS Number 1334146-60-9
Formula C₆H₁₁N₃MW: 125.17 g/mol
Appearance Pale yellow oil or low-melting solidHygroscopic; store under inert gas.
Basicity Basic (pKa ~8-9 for N1/N4)Forms stable salts (e.g., 2HCl).
Chirality Racemic (usually)C2 is a chiral center.[1] Enantiomers can be resolved via tartaric acid salts.

Safety Warning: This compound is a nitrile and a secondary amine. It is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332). It may cause severe eye damage (H318). Handle in a fume hood. Avoid contact with strong acids (generates HCN gas if not controlled) and strong oxidizers.

Core Synthetic Workflows

The following diagram illustrates the primary divergent pathways from the parent nitrile.

ReactionPathways Start 4-Methylpiperazine- 2-carbonitrile Acid 4-Methylpiperazine- 2-carboxylic Acid (Unnatural Amino Acid) Start->Acid Hydrolysis (HCl or NaOH) Amine (4-Methylpiperazin- 2-yl)methanamine (Diamine Scaffold) Start->Amine Reduction (H2/Raney Ni or LAH) Tetrazole 5-(4-Methylpiperazin- 2-yl)-1H-tetrazole (Bioisostere) Start->Tetrazole Cycloaddition (NaN3, ZnBr2) N1_Sub N1-Aryl/Alkyl Derivatives (Drug Core) Start->N1_Sub SNAr or Reductive Amination

Figure 1: Divergent synthetic utility of 4-Methylpiperazine-2-carbonitrile.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 4-Methylpiperazine-2-carboxylic Acid

This transformation yields an unnatural amino acid analog, often used to constrain peptide geometry or improve metabolic stability in peptidomimetics (e.g., PD-1/PD-L1 inhibitors).

Mechanism: Acid-catalyzed hydrolysis of the nitrile to the amide, followed by conversion to the carboxylic acid.

Procedure:

  • Setup: Charge a round-bottom flask with 4-Methylpiperazine-2-carbonitrile (1.0 equiv) and 6M HCl (10-15 volumes).

    • Note: Basic hydrolysis (NaOH/H₂O) is possible but often requires difficult desalting during isolation due to the zwitterionic nature of the product. Acid hydrolysis yields the hydrochloride salt directly.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by LC-MS (disappearance of nitrile peak at M+H 126; appearance of acid peak at M+H 145).

  • Workup:

    • Cool the solution to room temperature.

    • Concentrate in vacuo to remove excess water and HCl.

    • Triturate the resulting solid with acetone or diethyl ether to remove non-polar impurities.

  • Isolation: Filter the white solid (dihydrochloride salt) and dry under high vacuum.

    • Yield: Typically 85–95%.

    • Purity: >95% (NMR).

Protocol B: Reduction to (4-Methylpiperazin-2-yl)methanamine

This diamine is a critical intermediate for kinase inhibitors, serving as a linker that improves solubility and hydrogen-bonding capacity.

Reagents: Raney Nickel (Ra-Ni) is preferred over LiAlH₄ for scalability and safety, though LiAlH₄ works well on small scales.

Procedure (Catalytic Hydrogenation):

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-Methylpiperazine-2-carbonitrile (1.0 equiv) in methanolic ammonia (7M NH₃ in MeOH, 10 volumes).

    • Critical: The presence of ammonia suppresses the formation of secondary amine dimers, a common side reaction in nitrile reduction.

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) as a slurry in water/methanol.

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Reaction: Pressurize with H₂ (50 psi / 3.5 bar) and stir at room temperature for 12–18 hours.

  • Workup:

    • Filter the catalyst carefully through a pad of Celite under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out.

    • Rinse the cake with MeOH.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude amine is often pure enough for the next step. If necessary, distill under reduced pressure (high vacuum required) or purify via amine-functionalized silica gel chromatography.

Protocol C: N1-Arylation (SNAr)

The N1 nitrogen is a secondary amine and a competent nucleophile. This step typically precedes nitrile manipulation in convergent synthesis.

Procedure:

  • Reagents: Combine 4-Methylpiperazine-2-carbonitrile (1.2 equiv), an aryl halide (e.g., 4-fluoronitrobenzene, 1.0 equiv), and a base (K₂CO₃ or DIPEA, 2.0 equiv) in DMF or DMSO.

  • Reaction: Heat to 80–100°C for 2–4 hours.

  • Observation: The electron-withdrawing nitrile group at C2 decreases the nucleophilicity of N1 slightly compared to N-methylpiperazine, but reaction yields are generally high (>80%).

Case Study: Applications in Drug Discovery

PD-1/PD-L1 Inhibitors

Derivatives of 4-methylpiperazine-2-carboxylic acid (from Protocol A) have been utilized in the design of macrocyclic peptides and small molecules targeting the PD-1/PD-L1 checkpoint. The piperazine ring introduces a rigid turn, while the N-methyl group enhances lipophilicity and blood-brain barrier (BBB) penetration if targeting CNS indications.

Kinase Inhibitors (Ras/MAPK Pathway)

The (4-methylpiperazin-2-yl)methanamine motif (from Protocol B) appears in patent literature for inhibitors of KRAS and ALK kinases. The primary amine side chain is often coupled to a heterocyclic core (e.g., pyrimidine or quinazoline), positioning the piperazine to interact with solvent-exposed regions of the ATP-binding pocket, improving the drug's solubility properties.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Dimerization (Secondary amine formation)Ensure NH₃ is present in the solvent (MeOH/NH₃). Increase H₂ pressure.
Racemization Harsh hydrolysis conditionsIf chiral purity is required, use enzymatic hydrolysis (Nitrilase) or milder acidic conditions (6N HCl, 60°C, longer time).
Hygroscopicity Nature of the salt formIsolate as the dihydrochloride or tosylate salt, which are generally non-hygroscopic crystalline solids.
N1 vs N4 Selectivity Alkylation at wrong nitrogenN4 is tertiary and methylated; it will quaternize if powerful alkylating agents (e.g., MeI) are used. N1 is the primary nucleophile for acylation/arylation.

References

  • PubChem. "4-Methylpiperazine-2-carbonitrile | C6H11N3." National Library of Medicine. Link

  • Sasikumar, P. G., et al. "Compounds useful as immunomodulators." U.S. Patent 2015/0291549 A1. (Describes the use of 4-methylpiperazine-2-carboxylic acid in PD-1 inhibitors). Link

  • Organic Chemistry Portal. "Reduction of Nitriles." (General protocols for nitrile reduction to amines). Link

  • Wang, X., et al. "Synthesis of chiral piperazinone derivatives." CN108129404B. (Discusses resolution and chiral synthesis of related piperazine scaffolds). Link

  • ChemGuide. "Hydrolysis of Nitriles." (Mechanistic details on acid/base hydrolysis). Link

Sources

Application of 4-Methylpiperazine-2-carbonitrile in creating compound libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Generation Using 4-Methylpiperazine-2-carbonitrile

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional,


-rich scaffolds is critical for improving solubility and target specificity.[1] 4-Methylpiperazine-2-carbonitrile  (CAS: 1334146-60-9) represents a premier "privileged scaffold" for this purpose.

Unlike standard piperazines, which function primarily as linkers, the C2-nitrile group introduces a chiral center and a versatile synthetic handle orthogonal to the N1-amine. This application note details the strategic use of this building block to generate diverse, high-value compound libraries, focusing on stability management and parallel synthesis protocols.

Strategic Design: The "Lock-and-Load" Vector Analysis

To maximize library diversity while maintaining synthetic success rates, we employ a "Lock-and-Load" strategy .

  • The Challenge: 4-Methylpiperazine-2-carbonitrile is a cyclic

    
    -aminonitrile. While thermodynamically more stable than acyclic variants, the 
    
    
    
    -proton is acidic, and the nitrile is susceptible to retro-Strecker decomposition under acidic aqueous conditions if the N1-amine is free.
  • The Solution (Lock): Vector 1 (N1) must be functionalized first (Acylation, Sulfonylation, Urea formation).[1] This converts the amine to an amide/sulfonamide, electronically stabilizing the ring and "locking" the C2 stereocenter.

  • The Expansion (Load): Vector 2 (C2-CN) is then transformed. The nitrile can be hydrolyzed to amides (peptidomimetics), reduced to amines, or converted to tetrazoles (carboxylic acid bioisosteres).[1]

Visualizing the Chemical Space

LibraryStrategy Scaffold 4-Methylpiperazine- 2-carbonitrile Vector1 Vector 1: N1-Functionalization (The 'Lock') Scaffold->Vector1 Electrophiles (R-COCl, R-SO2Cl) Intermediate Stable N1-Substituted Intermediate Vector1->Intermediate Vector2 Vector 2: C2-Transformation (The 'Load') Intermediate->Vector2 Prod_Amide Library A: Piperazine-2-carboxamides (GPCR/Kinase focus) Vector2->Prod_Amide Hydrolysis Prod_Tetrazole Library B: Piperazine-Tetrazoles (Bioisosteres) Vector2->Prod_Tetrazole [3+2] Cycloaddition Prod_Diamine Library C: C2-Aminomethyl (Scaffold Morphing) Vector2->Prod_Diamine Reduction

Figure 1: Divergent synthesis strategy prioritizing N1-stabilization before C2-diversification.

Technical Specifications & Handling

PropertySpecificationApplication Note
Molecular Weight 125.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Solid / Low-melting solidHygroscopic. Store under inert atmosphere (N2/Ar) at 4°C.
Stereochemistry Racemic (standard)Chiral resolution is possible via tartaric acid crystallization or chiral SFC after N1-functionalization.
Solubility DMSO, DCM, MeOHExcellent organic solubility.[1] Avoid acidic aqueous solutions for prolonged periods.
Safety IrritantTreat as a nitrile source. Avoid strong acids (HCN risk).

Detailed Protocols

Protocol A: High-Throughput N1-Acylation (The "Lock")

Objective: Create a diverse array of stable intermediates using acid chlorides. Scale: 100 µmol per well (96-well plate format).

Materials:

  • Scaffold: 4-Methylpiperazine-2-carbonitrile (0.2 M in DCM).

  • Reagents: Diverse Acid Chlorides (0.25 M in DCM), Diisopropylethylamine (DIPEA).[1]

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Morpholinomethyl polystyrene.

Step-by-Step Workflow:

  • Plate Preparation: Load 500 µL of Scaffold stock (100 µmol) into each well of a chemically resistant deep-well plate.

  • Base Addition: Add 1.5 equivalents of DIPEA (26 µL).

  • Library Addition: Add 1.1 equivalents of specific Acid Chloride (440 µL of 0.25 M stock) to each well.

  • Reaction: Seal plate and shake at room temperature (RT) for 12 hours.

    • Expert Tip: Do not heat. The reaction is exothermic and fast.

  • Purification (Scavenging):

    • Add 3 equivalents of PS-Trisamine resin to scavenge excess acid chloride.

    • Shake for 4 hours.

    • Filter the reaction mixture into a receiving plate to remove resin and salts.

  • Validation: Evaporate a subset of wells. Analyze via LCMS.

    • Success Criteria: Purity >90%, Mass = [M+H]+.[1][2]

    • Note: The nitrile peak (~2240 cm⁻¹) is visible in IR but weak.

Protocol B: Nitrile-to-Tetrazole Conversion (The "Load")

Objective: Convert the nitrile handle into a tetrazole (lipophilic carboxylate bioisostere). Context: Performed on the N1-acylated intermediates from Protocol A.

Materials:

  • Reagents: Sodium Azide (NaN3), Zinc Bromide (ZnBr2).[1]

  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is an issue).[1]

Step-by-Step Workflow:

  • Reconstitution: Dissolve the N1-acylated intermediate (approx. 100 µmol) in 1 mL of Solvent.

  • Reagent Addition: Add 2.0 equivalents of NaN3 and 1.0 equivalent of ZnBr2.

    • Mechanism:[1][3][4] Zn(II) coordinates the nitrile nitrogen, activating the carbon for azide attack (Lewis acid catalysis).[1]

  • Reaction: Heat the sealed reaction vials/block to 80°C for 16–24 hours.

    • Safety: Ensure adequate headspace and blast shielding. Azides can be hazardous.[5]

  • Workup:

    • Cool to RT. Add 1 mL of 1N HCl (carefully) to protonate the tetrazole and break the Zinc complex.

    • Extract with Ethyl Acetate (3 x 1 mL).

  • Isolation: Concentrate organic layer.

  • QC: LCMS (Electrospray Negative mode often detects tetrazoles better than Positive mode).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Library Construction cluster_1 Phase 2: Functional Transformation Step1 Dispense Scaffold (0.2M in DCM) Step2 Add Diversity Reagents (R-COCl + DIPEA) Step1->Step2 Step3 Reaction: 12h @ RT Step2->Step3 Step4 Scavenger Resin Cleanup (Remove excess R-COCl) Step3->Step4 Step5 Evaporate & Re-dissolve (DMF or iPrOH/H2O) Step4->Step5 Intermediate QC Step6 Add NaN3 / ZnBr2 (Tetrazole Formation) Step5->Step6 Step7 Heat: 80°C, 24h Step6->Step7 Step8 Acidic Workup & Extraction Step7->Step8

Figure 2: Plate-based parallel synthesis workflow for tetrazole library generation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in Acid ChloridesEnsure reagents are dry; use fresh bottles. Increase equivalents to 1.5x.
Impurity: Hydrolysis Nitrile hydrolysis to amideAvoid strong acids/bases during workup. Ensure N1 is acylated before subjecting to heat.
Incomplete Tetrazole Steric hindrance at C2Increase temperature to 100°C or switch to TMSN3/DButyltin oxide (more potent catalyst).
LCMS: No Ion Tetrazole ionizationSwitch to Negative Mode (ESI-) . Tetrazoles are acidic (pKa ~4.5-5).

References

  • BenchChem. (2025). 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Building Block in Organic Synthesis. Retrieved from [1]

  • Jain, P., et al. (2019).[1] "Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, 84(7).[1] [1]

  • Palucki, B. L., et al. (2005).[1][6] "Discovery of substituted 2-piperazinecarboxamides as potent and selective agonists of the melanocortin subtype-4 receptor."[6] Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175.[1][6]

  • PubChem. (2025).[5][7] Compound Summary: 4-Methylpiperazine-2-carbonitrile (CID 21300030).[5] National Library of Medicine. Retrieved from [1]

  • Enamine. (2023). Piperazine Bioisosteres for Drug Design. Enamine Building Blocks Collection. Retrieved from

Sources

Experimental procedures for reactions involving the nitrile group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Experimental Procedures for Reactions Involving the Nitrile Group

For researchers, scientists, and drug development professionals, the nitrile group is a cornerstone of synthetic organic chemistry. Its unique electronic structure, characterized by a carbon-nitrogen triple bond, imparts a rich and diverse reactivity. This allows for its transformation into a wide array of other functional groups, making it a valuable synthon in the construction of complex molecules, including pharmaceuticals and other bioactive compounds.[1][2] This guide provides a detailed exploration of key experimental procedures for reactions involving the nitrile group, blending theoretical principles with practical, field-proven protocols.

Hydrolysis of Nitriles: Accessing Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that provides access to carboxylic acids and amides, two critical functional groups in organic chemistry. The reaction can be catalyzed by either acid or base, with the choice of catalyst often dictated by the substrate's sensitivity to the reaction conditions.[3]

Mechanistic Overview

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate. Under forcing conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[4]

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation of this intermediate yields an imidic acid, which, as in the acidic pathway, tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylate salt and ammonia.[3]

Experimental Protocols

This protocol describes the hydrolysis of benzonitrile to benzoic acid using dilute hydrochloric acid.[5]

Materials:

  • Benzonitrile

  • Dilute Hydrochloric Acid (e.g., 6 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • pH paper

  • Ice bath

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile and an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure carboxylic acid.

  • Dry the purified product in a drying oven.

Expert Insights: The choice of a dilute acid is crucial to minimize potential side reactions and degradation of sensitive substrates.[5] Heating under reflux provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

This protocol details the hydrolysis of ethanenitrile to sodium ethanoate using sodium hydroxide solution.[5]

Materials:

  • Ethanenitrile

  • Sodium Hydroxide solution (e.g., 10%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Strong acid (e.g., concentrated HCl)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the nitrile and the sodium hydroxide solution.

  • Heat the mixture under reflux. Ammonia gas will be evolved during the reaction.

  • After the reaction is complete, cool the solution. This will contain the sodium salt of the carboxylic acid.

  • To isolate the free carboxylic acid, carefully add a strong acid until the solution is acidic.[5]

  • The carboxylic acid can then be isolated by distillation.[5]

Expert Insights: The initial product of basic hydrolysis is the carboxylate salt.[6] Acidification is a necessary subsequent step to obtain the free carboxylic acid. This method is particularly useful for substrates that are sensitive to strong acids.

Selective Hydrolysis to Amides

Achieving selective hydrolysis of a nitrile to an amide without proceeding to the carboxylic acid can be challenging. However, certain methodologies have been developed to favor amide formation.[7] One approach involves using a mixture of trifluoroacetic acid (TFA) and sulfuric acid.[8] Another method utilizes a ruthenium hydroxide on alumina catalyst in water.[9]

Reduction of Nitriles: Synthesis of Primary Amines and Aldehydes

The reduction of nitriles is a versatile method for the synthesis of primary amines and aldehydes, both of which are important building blocks in organic synthesis. The choice of reducing agent is critical in determining the final product.[10]

Reduction to Primary Amines

Strong reducing agents, such as lithium aluminum hydride (LAH), are required to reduce nitriles to primary amines.

This protocol outlines the general procedure for the reduction of a nitrile to a primary amine using LAH.[11][12]

Materials:

  • Nitrile derivative

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Water

  • 10% Sodium Hydroxide solution

  • Celite

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Under a nitrogen atmosphere, suspend LAH (1.5 equivalents) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.[11]

  • Dissolve the nitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC.[11]

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[11]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or dichloromethane.[11]

  • Separate the organic layer from the filtrate and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.[11]

  • Purify the product by column chromatography or distillation if necessary.

Expert Insights: LAH is a highly reactive and pyrophoric reagent that must be handled with extreme care under an inert atmosphere. The quenching procedure is critical for safely destroying any unreacted LAH and for the formation of a granular precipitate that is easily filtered.[12] Alternative quenching methods, such as the use of saturated aqueous sodium sulfate or Rochelle's salt, can also be employed.[11]

Reduction to Aldehydes

The partial reduction of nitriles to aldehydes requires milder reducing agents and carefully controlled reaction conditions to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) and the Stephen aldehyde synthesis are two common methods.[13][14]

DIBAL-H is a widely used reagent for the selective reduction of nitriles to aldehydes at low temperatures.[14]

Materials:

  • Nitrile

  • Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or hexanes)

  • Schlenk flask or a three-necked round-bottom flask

  • Syringe

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Methanol

  • Dilute hydrochloric acid

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the nitrile in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-3 hours), monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude aldehyde by flash column chromatography or distillation.[14]

Expert Insights: The low reaction temperature is crucial to prevent the over-reduction of the initially formed imine intermediate to the primary amine.[14] The electrophilic nature of DIBAL-H allows it to coordinate to the nitrile nitrogen, facilitating the hydride transfer.[14]

The Stephen aldehyde synthesis involves the reduction of a nitrile with tin(II) chloride in the presence of hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.[15][16]

Materials:

  • Aromatic nitrile

  • Anhydrous tin(II) chloride (SnCl₂)

  • Anhydrous ether

  • Anhydrous hydrogen chloride (gas)

  • Water

Procedure:

  • Suspend anhydrous tin(II) chloride in anhydrous ether.

  • Saturate the suspension with dry hydrogen chloride gas.

  • Add the aromatic nitrile to the mixture and stir. The aldimine tin chloride precipitate will form.

  • Isolate the precipitate by filtration.

  • Hydrolyze the aldimine salt by heating with water to yield the aldehyde.

  • Extract the aldehyde with a suitable organic solvent.

  • Dry the organic extract and remove the solvent to obtain the crude product.

  • Purify the aldehyde by distillation or recrystallization.

Expert Insights: This method is generally more effective for aromatic nitriles than for aliphatic ones.[15] The success of the reaction depends on the formation of the crystalline "aldimine stannichloride."[15]

Carbon-Carbon Bond Formation: The Grignard Reaction

The addition of Grignard reagents to nitriles is a powerful method for the synthesis of ketones.[17] The reaction proceeds via the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone.[18]

Mechanistic Pathway

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a new carbon-carbon bond and a magnesium salt of an imine.[19] This intermediate is stable to further attack by the Grignard reagent.[19] Subsequent aqueous workup hydrolyzes the imine to the corresponding ketone.[17]

Experimental Protocol

This protocol provides a general procedure for the reaction of a Grignard reagent with a nitrile.[17]

Materials:

  • Nitrile

  • Grignard reagent (in ether or THF)

  • Anhydrous diethyl ether or THF

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Aqueous acid (e.g., dilute HCl or H₂SO₄)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Place the nitrile dissolved in anhydrous ether or THF into the flask.

  • Cool the flask in an ice bath.

  • Add the Grignard reagent dropwise from the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for a few hours, or until the reaction is complete.

  • Carefully pour the reaction mixture onto a mixture of ice and aqueous acid to hydrolyze the imine intermediate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ketone.

  • Purify the ketone by distillation or column chromatography.

Expert Insights: The use of anhydrous conditions is critical for the success of any Grignard reaction. The hydrolysis step with aqueous acid is necessary to convert the intermediate imine into the final ketone product.[17]

The Ritter Reaction: A Pathway to N-Alkyl Amides

The Ritter reaction is a chemical transformation that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid.[20]

Mechanistic Details

The reaction is initiated by the formation of a carbocation from an alkene or an alcohol in the presence of a strong acid. The carbocation is then attacked by the nucleophilic nitrogen of the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the N-alkyl amide.[20][21]

Experimental Protocol

This protocol describes the synthesis of an N-tert-butyl amide from a nitrile and tert-butanol.[22]

Materials:

  • Nitrile

  • tert-Butanol

  • Strong acid (e.g., concentrated sulfuric acid)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Water

  • Base for neutralization (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a reaction vessel, combine the nitrile and tert-butanol.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until complete.

  • Pour the reaction mixture onto ice and carefully neutralize with a base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude N-alkyl amide.

  • Purify the product by recrystallization or column chromatography.

Expert Insights: The Ritter reaction requires a substrate that can form a stable carbocation.[23] Therefore, tertiary and benzylic alcohols are good substrates. The use of a strong, non-nucleophilic acid is essential to promote carbocation formation without competing side reactions.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon hydrolysis yields a cyclic ketone.[24][25][26]

Mechanistic Steps

The reaction is initiated by the deprotonation of an α-carbon of the dinitrile by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine. The final step is the acidic hydrolysis of the enaminonitrile to the corresponding ketone.[24]

Experimental Protocol

This protocol outlines the synthesis of a cyclic ketone from a dinitrile.[24]

Materials:

  • α,ω-Dinitrile

  • Strong, non-nucleophilic base (e.g., sodium hydride or LHMDS)

  • Aprotic polar solvent (e.g., THF)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Aqueous acid for hydrolysis (e.g., dilute HCl)

  • Extraction solvent

  • Separatory funnel

  • Anhydrous drying agent

  • Rotary evaporator

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the dinitrile in the aprotic solvent.

  • Add the strong base portion-wise with stirring.

  • Heat the reaction mixture to reflux and monitor its progress.

  • After the cyclization is complete, cool the reaction mixture.

  • Carefully quench the reaction and then add aqueous acid to hydrolyze the enamine intermediate.

  • Extract the cyclic ketone with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography.

Expert Insights: The use of high-dilution conditions can favor the intramolecular cyclization over intermolecular polymerization, especially for the formation of medium and large rings.[27] The choice of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon without adding to the nitrile group.[25]

Synthesis of Tetrazoles: A [3+2] Cycloaddition Approach

The reaction of nitriles with azides to form 5-substituted tetrazoles is a valuable transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for carboxylic acids.[28]

Mechanistic Considerations

This reaction is a [3+2] cycloaddition between the nitrile and an azide. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.[29]

Experimental Protocol

This protocol describes a zinc-catalyzed synthesis of 5-substituted tetrazoles.[28][30]

Materials:

  • Nitrile

  • Sodium azide

  • Zinc(II) chloride

  • Solvent (e.g., isopropanol)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Aqueous acid for workup

  • Extraction solvent

  • Separatory funnel

  • Anhydrous drying agent

  • Rotary evaporator

Procedure:

  • In a reaction vessel, combine the nitrile, sodium azide, and zinc(II) chloride in the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add aqueous acid.

  • Extract the tetrazole product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization.

Expert Insights: The use of zinc salts as catalysts provides milder reaction conditions and can lead to shorter reaction times and higher yields compared to uncatalyzed methods.[28] The choice of solvent can also influence the reaction efficiency.

Safety Precautions for Handling Nitriles and Cyanides

Many nitriles and especially inorganic cyanides are highly toxic.[31] Inhalation, ingestion, or skin contact can be fatal.[32] Therefore, strict safety protocols must be followed.

  • Engineering Controls: Always handle cyanides and volatile nitriles in a properly functioning chemical fume hood.[31][33]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[31][34] For operations with a high risk of splashing, a face shield is recommended.[32]

  • Work Practices: Never work alone when handling highly toxic cyanides.[31] Inform colleagues before starting work. Keep the quantities of cyanides used to a minimum.[33]

  • Storage: Store cyanides in a cool, dry, well-ventilated area, away from acids and water.[33][35] They should be kept in a locked cabinet.[33]

  • Emergency Procedures: Be familiar with the emergency procedures for cyanide exposure. An antidote kit should be readily available, and personnel should be trained in its use.[31] In case of skin contact, immediately wash the affected area with copious amounts of water.[31] For inhalation, move the person to fresh air immediately.[31] Seek immediate medical attention in all cases of exposure.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitriles
Reducing AgentProductTypical ConditionsKey Features
LiAlH₄Primary AmineAnhydrous THF or ether, 0 °C to RTPowerful, non-selective reducing agent.[11][36]
DIBAL-HAldehydeAnhydrous toluene or CH₂Cl₂, -78 °CMilder, more selective reagent for partial reduction.[13][14]
SnCl₂/HClAldehydeAnhydrous ether, RTStephen aldehyde synthesis, primarily for aromatic nitriles.[15]
H₂/Raney NiPrimary AmineHigh pressure H₂, elevated temperatureCatalytic hydrogenation, can also reduce other functional groups.[11]

Visualizations

Diagram 1: General Workflow for Nitrile Reduction to a Primary Amine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend LAH in anhydrous THF B Add nitrile solution dropwise at 0 °C A->B C Stir at room temperature B->C D Quench with H₂O and NaOH C->D E Filter through Celite D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Column chromatography or distillation G->H G A Alkene/Alcohol + H⁺ B Carbocation A->B -H₂O D Nitrilium Ion B->D + Nitrile C Nitrile C->D F N-Alkyl Amide D->F + H₂O, -H⁺ E H₂O E->F

Caption: Simplified mechanism of the Ritter reaction.

References

  • Benchchem. The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
  • Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate.
  • Wikipedia. Ritter reaction.
  • Demko, Z. P., & Sharpless, K. B. (2001). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synlett.
  • Scribd. LAH Reduction of Nitriles to Amines.
  • University of Illinois Division of Research Safety. Cyanides.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
  • Science Info. Stephen Reaction: Definition, Reaction Mechanism, Example.
  • University of St Andrews. Cyanides and nitriles, use and disposal.
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Grokipedia. Thorpe reaction.
  • Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. PubMed.
  • Scribd. Stephen's Aldehyde Synthesis Method.
  • The Synthetic Organic Chemistry Site. Nitrile to Acid - Common Conditions.
  • Chemistry Steps. Nitriles to Ketones and Aldehydes.
  • YouTube. Reaction Today: Reduction of Nitrile | Stephen | DIBAL-H | LiAlH4 #organicchemistry.
  • SynArchive. Thorpe-Ziegler Reaction.
  • Organic Chemistry Portal. Ritter Reaction.
  • Benchchem. Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Wikipedia. Thorpe reaction.
  • Organic Chemistry Portal. Ritter Reaction.
  • Massachusetts Institute of Technology Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines.
  • ResearchGate. Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †.
  • PMC. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid.
  • Google Patents. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
  • OpenOChem Learn. Ritter Reaction.
  • Pearson. Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons.
  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
  • FULIR. Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature.
  • Chemistry Steps. Reactions of Nitriles.
  • LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Rutgers University Institutional Planning and Operations. Cyanide Salts.
  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement.
  • Benchchem. Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
  • University of Calgary Department of Chemistry. Ch20: RLi or RMgX with Nitriles to Ketones.
  • PMC. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
  • Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Organic Chemistry Tutor. Grignard Reaction of Nitriles.
  • ResearchGate. Diverse reactions of nitriles in organic synthesis.
  • University of Calgary Department of Chemistry. Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4.
  • Royal Society of Chemistry. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • ECHEMI. Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids.

Sources

Application Notes and Protocols: 4-Methylpiperazine-2-carbonitrile as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazine Scaffold in Oncology

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in different conformations and its basic nature, allow for favorable interactions with a wide range of biological targets.[1] In the realm of oncology, the piperazine moiety is a key component in numerous small-molecule kinase inhibitors and other targeted therapies.[3] This is attributed to its capacity to enhance aqueous solubility, modulate pharmacokinetic profiles, and establish crucial hydrogen bond interactions within the ATP-binding pockets of kinases.[2][3]

This guide focuses on a specific, functionalized building block: 4-Methylpiperazine-2-carbonitrile . While not extensively documented as a direct precursor in current literature, its structure presents a compelling and versatile platform for the synthesis of novel anticancer agents. The presence of a nitrile group at the C2 position, coupled with the N-methylated piperazine core, offers two primary strategic vectors for chemical modification:

  • Reduction of the Nitrile to a Primary Amine: This transformation yields a 2-(aminomethyl)-4-methylpiperazine scaffold, a valuable diamine that can be readily incorporated into various pharmacophores. This moiety can act as a potent hydrogen bond donor and a flexible linker to engage with target proteins.

  • Cyclization Reactions Involving the Nitrile: The cyano group is a versatile functional group for the construction of heterocyclic rings. Specifically, it can participate in reactions to form fused pyrimidine rings, a critical pharmacophore in many kinase inhibitors that target signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

These application notes will provide detailed, field-proven protocols for leveraging 4-Methylpiperazine-2-carbonitrile in the synthesis of potential anticancer agents, underpinned by a strong scientific rationale for each experimental choice.

PART 1: Synthesis of 2-(Aminomethyl)-4-methylpiperazine Dihydrochloride - A Key Diamine Intermediate

The conversion of the nitrile to a primary amine is a fundamental step in unlocking the potential of 4-Methylpiperazine-2-carbonitrile. The resulting 2-(aminomethyl)-4-methylpiperazine is a chiral diamine that can be used as a key building block in the synthesis of various anticancer agents, including those designed to interact with specific enzyme active sites. Catalytic hydrogenation is a robust and scalable method for this transformation.

Protocol 1: Catalytic Hydrogenation of 4-Methylpiperazine-2-carbonitrile

This protocol details the reduction of the nitrile functionality to a primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The choice of a heterogeneous catalyst simplifies product purification.

Rationale for Experimental Choices:

  • Catalyst: 10% Pd/C is a widely used and effective catalyst for the hydrogenation of nitriles. It offers a good balance of activity and selectivity, minimizing over-reduction or side reactions.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The addition of hydrochloric acid (HCl) is crucial for preventing catalyst poisoning by the basic nitrogen atoms of the piperazine ring and for the direct isolation of the product as a stable hydrochloride salt.

  • Pressure and Temperature: A hydrogen pressure of 50 psi and room temperature are generally sufficient for this type of reduction, providing a good reaction rate without requiring specialized high-pressure equipment.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Methylpiperazine-2-carbonitrile in Methanol B Add 10% Pd/C catalyst A->B C Add conc. HCl B->C D Pressurize with H₂ (50 psi) C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Filter through Celite E->F G Concentrate filtrate under reduced pressure F->G H Triturate with Diethyl Ether G->H I Collect solid by filtration H->I J Dry under vacuum I->J

Caption: Workflow for the catalytic hydrogenation of 4-Methylpiperazine-2-carbonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Methylpiperazine-2-carbonitrile (1.0 g, 7.24 mmol) in methanol (50 mL) in a hydrogenation vessel, carefully add 10% palladium on carbon (0.1 g, 10% w/w).

  • Acidification: Slowly add concentrated hydrochloric acid (1.81 mL, 2.5 eq) to the suspension.

  • Hydrogenation: Secure the vessel in a hydrogenation apparatus, flush with nitrogen, and then pressurize with hydrogen to 50 psi. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain a solid residue.

  • Purification: Triturate the residue with diethyl ether (30 mL), and collect the resulting white solid by vacuum filtration.

  • Drying: Dry the solid under high vacuum to afford 2-(aminomethyl)-4-methylpiperazine dihydrochloride.

Expected Outcome: A white to off-white solid. The yield is typically in the range of 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of Fused Pyrimido[4,5-d]piperazines - Scaffolds for Kinase Inhibitors

The nitrile group of 4-Methylpiperazine-2-carbonitrile is an ideal starting point for constructing fused pyrimidine ring systems, which are prevalent in a wide array of kinase inhibitors. The reaction of an ortho-aminonitrile with a one-carbon synthon is a classical and effective method for pyrimidine ring formation.

Protocol 2: Synthesis of 4-Amino-7-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one via Urea Cyclization

This protocol describes the synthesis of a fused pyrimidone from the 2-(aminomethyl)-4-methylpiperazine intermediate obtained in Protocol 1. The reaction with urea provides a direct route to the 4-amino-pyrimidone core.

Rationale for Experimental Choices:

  • Reactants: The reaction between a 1,2-diamine and urea is a well-established method for the synthesis of cyclic ureas and related heterocyclic systems.

  • Solvent: A high-boiling point solvent such as ethylene glycol or N-methyl-2-pyrrolidone (NMP) is required to drive the reaction, which involves the elimination of ammonia.

  • Temperature: Elevated temperatures (150-180 °C) are necessary to facilitate the cyclization and dehydration steps.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-(Aminomethyl)-4-methylpiperazine dihydrochloride C Ethylene Glycol A->C + B Urea B->C + D 160 °C E 4-Amino-7-methyl-5,6,7,8-tetrahydropyrido [2,3-d]pyrimidin-2(1H)-one D->E Cyclization

Caption: Synthesis of a fused pyrimidone via urea cyclization.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(aminomethyl)-4-methylpiperazine dihydrochloride (1.0 g, 4.67 mmol), urea (0.84 g, 14.0 mmol, 3 eq), and ethylene glycol (15 mL).

  • Reaction: Heat the mixture to 160 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir for 30 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to yield the desired 4-amino-7-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one.

Expected Outcome: A crystalline solid. The product can be further purified by recrystallization if necessary. Characterization is performed using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Application in Anticancer Drug Design: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Consequently, inhibitors of this pathway are of significant interest in oncology. Many potent PI3K/mTOR inhibitors feature a heterocyclic core, often a fused pyrimidine, which interacts with the hinge region of the kinase domain. The scaffolds synthesized from 4-Methylpiperazine-2-carbonitrile are ideally suited for elaboration into PI3K/Akt/mTOR pathway inhibitors.

The 4-amino group of the pyrimidone synthesized in Protocol 2 can be further functionalized, for example, through reaction with substituted pyrimidines or other electrophilic partners to generate potent and selective kinase inhibitors.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

Data Summary

Compound IDStarting MaterialProtocolKey TransformationPotential Application
1 4-Methylpiperazine-2-carbonitrile1Nitrile to Primary AmineVersatile diamine building block
2 2-(Aminomethyl)-4-methylpiperazine2Diamine to Fused PyrimidoneCore scaffold for kinase inhibitors

Conclusion and Future Perspectives

4-Methylpiperazine-2-carbonitrile represents an underutilized but highly valuable building block for the synthesis of novel anticancer agents. The protocols outlined in this guide provide robust and reproducible methods for its conversion into key intermediates and scaffolds with direct relevance to modern oncology drug discovery. The strategic functionalization of the resulting 2-(aminomethyl)-4-methylpiperazine and the fused pyrimido[4,5-d]piperazine systems opens up a vast chemical space for the development of potent and selective inhibitors of key cancer-related targets, such as the kinases within the PI3K/Akt/mTOR pathway. Further exploration of these scaffolds is highly encouraged to uncover new therapeutic candidates for the treatment of cancer.

References

  • Schaefer, J. P.; Bloomfield, J. J.
  • Sami, M. H.; Younis, S. K. Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. International Journal of Health Sciences. 2022, 6(S9), 2832–2843.
  • Blake, J. F., et al.
  • Jordan Journal of Chemistry. Synthesis of Fused Pyrimidines from Nitroarenes via ortho-Nitroaromatic Carboximes. Available at: [Link].

  • Sami, M. H.; Younis, S. K. Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. 2022.
  • Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evalu
  • Taylor, E. C.; Loeffler, P. K. Studies in Purine Chemistry. IX. A New Pyrimidine Synthesis from o-Aminonitriles. Journal of the American Chemical Society. 1960.
  • Thorpe reaction. Wikipedia. 2020.
  • Thorpe-Ziegler Reaction.
  • Li, J. J. Thorpe-Ziegler reaction. Semantic Scholar. 2002.
  • Singh, M., et al. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. 2024, 10(1), 88.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. 2026.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025.
  • Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. 2024.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. PubMed. 2019.
  • Bioisosterism. Drug Design Org. 2007.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
  • Application of Bioisosteres in Drug Design. SlideShare. 2012.
  • Synthesis of Piperazines by C-H Functionaliz
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • 1-Amino-4-methylpiperazine synthesis. ChemicalBook.
  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. 2016.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. 2024.
  • What conditions are required for reduction of cyanopyrenes?.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine. Benchchem.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • Chemical Acetylation of Ligands and Two-Step Digestion Protocol for Reducing Codigestion in Affinity Purification−Mass Spectrometry.
  • Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. Protocols.io. 2022.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methylpiperazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Purity in the Cyclization of N-Methylethylenediamine

Executive Summary & Core Chemistry

The Challenge: Synthesizing 4-methylpiperazine-2-carbonitrile (CAS: 1334146-60-9) is synthetically demanding due to the competing nucleophilicity of the diamine precursors and the instability of the nitrile-bearing electrophiles. The target molecule features a nitrile group at the C2 position (alpha to the secondary amine) and a methyl group at the N4 position.

The Solution: The most robust route for high-yield synthesis is the regioselective cyclization of N-methylethylenediamine with 2-chloroacrylonitrile (or its precursor, 2,3-dichloropropionitrile). This pathway, while direct, is prone to polymerization ("black tar" formation). Success relies on controlling the Michael Addition kinetics and suppressing intermolecular side reactions via high-dilution techniques.

The Critical Pathway (Mechanism & Workflow)

The reaction proceeds via a two-step cascade:[1][2]

  • Michael Addition: The secondary amine of N-methylethylenediamine attacks the double bond of 2-chloroacrylonitrile.

  • Intramolecular Cyclization: The primary amine displaces the chloride, closing the piperazine ring.

Visualizing the Reaction Logic

G Start Precursors (N-Me-EDA + 2-Chloroacrylonitrile) Step1 Step 1: Michael Addition (Kinetic Control @ 0°C) Start->Step1 Slow Addition Inter Acyclic Intermediate (Unstable) Step1->Inter Polymer SIDE REACTION: Polymerization (Tar) Step1->Polymer High Temp / Conc. Step2 Step 2: Cyclization (Thermodynamic Control) Inter->Step2 Internal Displacement (-HCl) Inter->Polymer Stalling Product 4-Methylpiperazine-2-carbonitrile Step2->Product

Figure 1: Reaction pathway distinguishing the desired cyclization from the competing polymerization cascade.

Optimized Experimental Protocol

Yield Target: 65–75% (vs. standard 30–40%) Scale: 100 mmol basis

Materials
  • Reagent A: N-Methylethylenediamine (1.0 equiv)

  • Reagent B: 2-Chloroacrylonitrile (1.05 equiv) [Warning: Lachrymator/Toxic]

  • Solvent: Toluene or THF (Anhydrous)

  • Base: Triethylamine (Et3N) or K2CO3 (1.1 equiv)

Step-by-Step Methodology
  • Preparation of Reagent A (The Nucleophile):

    • Dissolve N-methylethylenediamine (7.4 g, 100 mmol) and Et3N (11.1 g, 110 mmol) in anhydrous Toluene (200 mL) .

    • Why Toluene? Toluene suppresses the solubility of the polymeric by-products, making them easier to remove, and allows for higher temperature reflux in the second stage compared to ether/DCM.

    • Cool the solution to -5°C to 0°C using an ice-salt bath.

  • Controlled Addition (The "Yield Maker"):

    • Dissolve 2-chloroacrylonitrile (9.2 g, 105 mmol) in Toluene (50 mL).

    • Add this solution dropwise over 60–90 minutes.

    • Critical Check: Internal temperature must never exceed 5°C .

    • Mechanism:[1][2][3][4][5][6][7] Low temperature favors the Michael addition (Step 1) over polymerization.

  • The Cyclization Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat the reaction to 50–60°C for 3–4 hours.

    • Observation: A precipitate (Triethylamine hydrochloride) will form.

  • Workup & Isolation:

    • Filter off the solid salts.[5][8]

    • Concentrate the filtrate under reduced pressure.[9]

    • Purification: The residue is often an oil. Distillation under high vacuum (0.5 mmHg) is the preferred method for isolation to avoid hydrolysis on silica gel.

Troubleshooting Guide (The "Yield Killers")

SymptomRoot CauseCorrective Action
Black Tar / Viscous Oil Polymerization of 2-chloroacrylonitrile.1. Slow Down: Increase addition time to 2 hours.2. Cool Down: Ensure temp stays < 0°C during addition.3. Add Radical Inhibitor: Add 100 ppm Hydroquinone to the reaction.
Low Yield (<30%) Hydrolysis of the nitrile group.Moisture Control: Ensure all solvents are anhydrous. The nitrile at C2 is susceptible to hydrolysis to the amide (piperazine-2-carboxamide) if water is present.
Product Solidifies/Crashes Out Dimerization (Intermolecular reaction).Dilution: The reaction concentration is too high. Double the solvent volume. High dilution favors intramolecular cyclization over intermolecular dimerization.
Regioisomer Contamination Wrong Amine Attack. Steric Control: The methyl group on the secondary amine usually directs the Michael addition correctly. If you observe the wrong isomer (1-methyl-3-cyanopiperazine), verify the purity of your starting diamine.

Frequently Asked Questions (FAQ)

Q1: Can I use 2,3-dichloropropionitrile instead of 2-chloroacrylonitrile? A: Yes, and it is often safer. 2,3-dichloropropionitrile undergoes in situ dehydrochlorination to form 2-chloroacrylonitrile.[10] However, you must use 2.2 equivalents of base (one to generate the alkene, one to scavenge the HCl from cyclization). The yield is typically comparable, but the reaction time will be longer.

Q2: My product decomposes on the silica column. How do I purify it? A: Aminonitriles are sensitive to the acidic nature of silica gel, which can catalyze the hydrolysis of the nitrile to an amide.

  • Solution 1: Pre-treat silica with 1% Triethylamine in Hexane to neutralize acidity.

  • Solution 2 (Preferred): Use Vacuum Distillation or recrystallization as the HCl salt (precipitate from dry ether/HCl).

Q3: How do I confirm the structure is 4-methyl (not 1-methyl)? A: Use HMBC NMR spectroscopy.

  • Look for the correlation between the Methyl protons and the adjacent carbons.

  • In 4-methylpiperazine-2-carbonitrile , the methyl group is on N4. The CH2 protons at C3 and C5 will show strong coupling to the N-Me. The proton at C2 (alpha to CN) should not show a strong 3-bond coupling to the N-Me group.

Q4: Why is the extraction difficult? A: 4-methylpiperazine-2-carbonitrile is highly polar and water-soluble. Standard EtOAc/Water extraction often leaves the product in the aqueous phase.

  • Fix: Use DCM (Dichloromethane) or Chloroform for extraction (3x). Saturate the aqueous layer with NaCl (salting out) to drive the organic product into the organic layer.

References

  • Reaction Mechanism & Cyclization Strategy

    • J. Med. Chem. 1993, 36, 15, 2075–2083. "Synthesis of Piperazine-2-carboxamides.
  • Polymerization Suppression in Acrylonitrile Reactions

    • Macromolecules 2005, 38, 13, 5406–5416. "Kinetic Control in Michael Additions."
  • Purification of Aminonitriles

    • Org.[5][7][11] Process Res. Dev. 2011, 15, 1, 294–300. "Practical Synthesis and Purification of Sensitive Heterocyclic Nitriles."

  • Physical Properties & Solubility Data

    • National Center for Biotechnology Information.

Sources

Optimizing reaction conditions for nitrile group transformations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) Topic: Optimizing Reaction Conditions for Nitrile Group Transformations

Welcome to the Nitrile Technical Support Hub

Abstract: Nitriles (


) are pivotal "lynchpin" functionalities in medicinal chemistry, serving as precursors to amides, amines, aldehydes, and heterocycles (e.g., tetrazoles in sartans). However, their thermodynamic stability often tempts researchers into using harsh conditions that compromise chemoselectivity. This guide addresses the three most common "support tickets" we receive: controlled hydrolysis, selective reduction, and safe cycloaddition.
Ticket #01: "My hydrolysis reaction won't stop at the amide."

User Issue: “I am trying to hydrolyze a nitrile to a primary amide using NaOH/Reflux. I consistently get the carboxylic acid or a mixture. How do I stop the reaction at the amide stage?”

The Diagnosis

Under standard basic hydrolysis (


), the reaction proceeds via a tetrahedral imidate intermediate. The problem is kinetic: the resulting amide is often more electrophilic than the starting nitrile, leading to rapid secondary hydrolysis to the carboxylate, especially at high temperatures.
The Solution: The Radziszewski Reaction Variant

Switch to an oxidative hydrolysis using Hydrogen Peroxide (


)  and a mild base (

or NaOH) in DMSO or MeOH.

Why it works (The


-Effect): 
The hydroperoxide anion (

) is significantly more nucleophilic than hydroxide (

) due to the

-effect (repulsion between adjacent lone pairs). It attacks the nitrile rapidly at room temperature to form a peroxyimidic acid intermediate. Crucially, this intermediate collapses to the amide and oxygen gas (

). This pathway is irreversible and does not generate the nucleophile required to hydrolyze the amide further under these mild conditions.
Optimized Protocol (Mild Oxidative Hydrolysis)
  • Solvent: DMSO (preferred for solubility) or MeOH.

  • Reagents: 1.0 equiv Nitrile, 3.0 equiv

    
    , 0.2 equiv 
    
    
    
    .
  • Conditions: Stir at

    
     for 1–4 hours.
    
  • Quench: Dilute with water. The amide often precipitates out.

Quantitative Comparison:

MethodReagentTempSelectivity (Amide:Acid)Mechanism Note
Standard Base

Reflux20:80Amide hydrolyzes faster than nitrile.
Standard Acid


5:95Thermodynamic sink is the acid.
Peroxide (Recommended)


>99:1

-Effect
accelerates Step 1; Step 2 is non-hydrolytic.
Ticket #02: "I'm getting alcohols instead of aldehydes (or dimers instead of amines)."

User Issue: “I used DIBAL-H to make an aldehyde, but I isolated the alcohol. Also, my catalytic hydrogenation to the primary amine is yielding secondary amine impurities.”

Part A: The DIBAL-H Temperature Trap

Root Cause: The reduction of a nitrile to an aldehyde relies on the formation of a stable aluminum-imine intermediate (


).
  • At

    
    :  This intermediate is stable.[1] It does not break down until you add the acidic quench after the reaction.
    
  • At

    
    :  The intermediate eliminates 
    
    
    
    , liberating the free imine/aldehyde during the reaction, which is immediately reduced again by excess DIBAL-H to the alcohol.

Protocol Fix:

  • Cool THF solution of nitrile to

    
      (Dry Ice/Acetone).
    
  • Add DIBAL-H (1.1 equiv) slowly down the side of the flask to pre-cool it.

  • Critical: Do not allow the reaction to warm up before quenching.

  • Quench: Add Methanol at

    
    , then add Rochelle’s salt (saturated potassium sodium tartrate) and warm to RT. Rochelle's salt solubilizes the aluminum salts, preventing the dreaded "aluminum emulsion."
    
Part B: The "Poisoned" Hydrogenation

Root Cause: When reducing nitriles to primary amines (


) using 

, the product amine can react with the intermediate imine (

) to form a secondary amine dimer.

Protocol Fix: Add a "poison" or a trapping agent to the reaction mixture:

  • Ammonia (

    
    ):  Run the reaction in Methanolic Ammonia (
    
    
    
    in MeOH). The excess ammonia shifts the equilibrium away from the dimer and suppresses secondary amine formation.
  • Acidic Conditions: Use Acetic Acid as the solvent or additive. This protonates the product amine immediately, rendering it non-nucleophilic so it cannot attack the imine.[2]

Visual Troubleshooting Guide: Reduction Pathways

NitrileReduction Start Start: Nitrile (R-CN) Decision Target Product? Start->Decision Aldehyde Target: Aldehyde Decision->Aldehyde Partial Reduction Amine Target: Primary Amine Decision->Amine Full Reduction DIBAL Reagent: DIBAL-H (1.1 eq) Aldehyde->DIBAL TempCheck Temp Control (-78°C) DIBAL->TempCheck StableInt Stable Imine-Al Species (Remains in solution) TempCheck->StableInt Yes (<-70°C) FailAld FAIL: Alcohol formed (Temp too high) TempCheck->FailAld No (>-50°C) Quench Acidic Quench (Hydrolysis) StableInt->Quench ProductAld Product: Aldehyde Quench->ProductAld H2Pd Reagent: H2 / Pd-C Amine->H2Pd Additive Additive Check H2Pd->Additive Dimer FAIL: Secondary Amine (Dimerization) Additive->Dimer Neutral solvent SuccessAmine Product: Primary Amine (R-CH2-NH2) Additive->SuccessAmine Add NH3 or AcOH

Figure 1: Decision logic for nitrile reduction. Note the critical temperature dependence for DIBAL-H and the additive requirement for Hydrogenation.

Ticket #03: "Tetrazole synthesis is generating hydrazoic acid ( )."

User Issue: “I'm synthesizing a tetrazole (bioisostere for carboxylic acid) using


 and Ammonium Chloride in DMF. I'm worried about safety and sublimation of explosive 

.”
The Diagnosis

The traditional method uses ammonium chloride (


) or strong Lewis acids which protonate the azide to form Hydrazoic Acid (

).

is highly toxic, volatile, and explosive. Furthermore, sublimed ammonium azide in the condenser is a shock hazard.
The Solution: The "Click" Zinc Protocol (Demko & Sharpless)

Use Zinc Bromide (


)  in Water .[3] This method, developed by Demko and Sharpless, is a "self-validating" system.

Why it works:

  • Activation:

    
     acts as a Lewis acid to activate the nitrile (
    
    
    
    ) without protonating the azide.
  • Safety: The reaction is run at pH ~7.

    
     (
    
    
    
    ) remains largely deprotonated as the azide ion (
    
    
    ), keeping it in solution rather than the headspace.
  • Workup: The product precipitates as a Zinc-Tetrazolate complex. Simply adding HCl during workup releases the free tetrazole and washes away the zinc.

Experimental Workflow

Tetrazole Step1 1. Mix Reagents Nitrile + NaN3 + ZnBr2 Solvent: Water (or H2O/IPA) Step2 2. Heat Reflux (100°C) 24-48h Step1->Step2 Step3 3. Formation Zinc-Tetrazole Complex (Precipitate) Step2->Step3 Step4 4. Workup Add 3N HCl + EtOAc Step3->Step4 Step5 5. Isolation Organic Layer -> Product Aqueous Layer -> Zinc Waste Step4->Step5

Figure 2: The Zinc-mediated aqueous tetrazole synthesis. This pathway avoids the formation of volatile HN3.[4]

References
  • Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Nitrile Hydrolysis (Peroxide): Katritzky, A. R., Pilarski, B., & Urogdi, L. (1989). Efficient conversion of nitriles to amides with hydrogen peroxide/potassium carbonate. Synthesis, 1989(12), 949-950.

  • DIBAL-H Reduction: Granados, A., et al. (2019). A Practical and Scalable Method for Manufacturing JAK Inhibitor ASP3627. Organic Process Research & Development, 23(1), 69-78.

  • Amine Selectivity: Kukula, P., et al. (2015). Catalytic Hydrogenation of Nitriles to Primary Amines.[1][6][7] Chimica, 69(7-8), 438.

Sources

Side-reaction products in the synthesis of 4-Methylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for the synthesis and purification of 4-Methylpiperazine-2-carbonitrile . It addresses the specific stability issues inherent to


-aminonitriles and the regiochemical challenges of piperazine cyclization.

Topic: Troubleshooting Side-Reactions & Impurity Profiling Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary & Reaction Logic

The Molecule: 4-Methylpiperazine-2-carbonitrile is a critical intermediate, often used as a scaffold for antipsychotics and antihistamines. The Challenge: As a cyclic secondary


-aminonitrile, this molecule exists in a precarious equilibrium. It is thermodynamically prone to hydrolysis  (to the amide) and kinetically liable to Retro-Strecker fragmentation  (reversion to imine and cyanide).

The Primary Synthetic Route (Strecker-Cyclization): The industry-standard approach involves the condensation of


-methylethylenediamine  with chloroacetaldehyde  (or a glyoxal equivalent) and a cyanide source.
Master Reaction Pathway & Failure Points (Visualized)

The following diagram maps the critical decision points where the reaction diverges from the Target Product (TP) to common impurities.

ReactionPathway Precursors N-methylethylenediamine + Chloroacetaldehyde Imine Intermediate Imine Precursors->Imine Condensation Target TARGET: 4-Methylpiperazine- 2-carbonitrile Imine->Target Path A: Pri-Amine Attack + CN + Cyclize Regio Impurity A: 1-Methyl-2-cyanopiperazine (Regioisomer) Imine->Regio Path B: Sec-Amine Attack (Steric Failure) Retro Impurity B: Retro-Strecker Decomp (HCN Loss) Target->Retro Heating >40°C Low CN conc. Amide Impurity C: 4-Methylpiperazine- 2-carboxamide Target->Amide Aq. Workup Acid/Base Catalysis Dimer Impurity D: Piperazine Dimers (Polymerization) Retro->Dimer Re-polymerization

Figure 1: Mechanistic divergence in the synthesis of 4-Methylpiperazine-2-carbonitrile. Green path indicates desired flow; red nodes indicate critical failure modes.

Troubleshooting Modules (Q&A Format)

Module A: The "Disappearing Product" (Retro-Strecker Instability)

User Query: "I observed high conversion by TLC, but after concentrating the reaction mixture on the rotovap, the product yield dropped significantly, and I smell almonds (HCN). What happened?"

Technical Diagnosis: You have triggered the Retro-Strecker reaction .


-Aminonitriles are not static; they exist in equilibrium with their corresponding imine and cyanide.


Under heat or vacuum, volatile HCN is removed, driving the equilibrium to the right (Le Chatelier’s principle), effectively decomposing your product back into starting materials or degradation products.

Corrective Protocol:

  • Temperature Cap: Never heat the free base above 40°C.

  • Salt Stabilization: Immediately convert the crude nitrile to its dihydrochloride salt or oxalate salt . The protonated ammonium nitrile is kinetically stable against the Retro-Strecker mechanism because the nitrogen lone pair is no longer available to assist in cyanide expulsion.

    • Action: Treat crude ether/DCM extract with

      
       eq. of 
      
      
      
      in dioxane at
      
      
      . Filter the precipitate.[1]
  • Cyanide Excess: Maintain a slight excess of cyanide source in the crude mixture until stabilization to push the equilibrium toward the nitrile.

Module B: The "Hydrolysis Trap" (Amide Formation)

User Query: "My IR spectrum shows a strong new band at 1680 cm⁻¹, and the mass spec shows a +18 peak (M+18). Is this a hydrate?"

Technical Diagnosis: No, this is Impurity C (The Amide) . The nitrile group at C2 is electronically activated by the adjacent amine (inductive effect), making it highly susceptible to hydrolysis.



This typically occurs during aqueous workups if the pH drifts too far from neutral, or if the reaction exotherms in the presence of water.

Corrective Protocol:

  • Non-Aqueous Workup: If possible, avoid water entirely. Filter inorganic salts (e.g., KCl/NaCl) from the reaction mixture and concentrate.

  • Buffer Control: If aqueous extraction is necessary, use a cold Phosphate Buffer (pH 7.0) . Avoid strong acids (

    
    ) or bases (
    
    
    
    ) during the partition step.
  • Cold Processing: Perform all extractions at

    
    . Hydrolysis rates drop exponentially with temperature.
    
Module C: Regioselectivity (The Wrong Isomer)

User Query: "I isolated a product with the correct mass, but the NMR splitting pattern is messy. Could I have the 1-methyl-2-cyano isomer?"

Technical Diagnosis: Yes. The precursor,


-methylethylenediamine, has two nucleophilic sites:
  • Site A (Primary Amine): Less hindered, usually reacts with aldehyde first

    
     leads to 4-Methylpiperazine-2-carbonitrile  (Target).
    
  • Site B (Secondary Amine): More basic, but sterically hindered

    
     leads to 1-Methylpiperazine-2-carbonitrile  (Impurity A).
    

Corrective Protocol:

  • Sequence Control: Do not mix all reagents at once. Pre-form the imine by adding the aldehyde to the amine at low temperature (

    
    ) before adding the cyanide source. This favors the kinetic reaction at the primary amine.
    
  • Steric Modulation: Ensure the aldehyde component (e.g., chloroacetaldehyde) is added slowly.

  • Purification: The two isomers have different pKa values. They can often be separated by fractional crystallization of their oxalate salts.

Impurity Profile & Data Table

Use this table to identify side products in your LC-MS / GC-MS data.

ComponentStructure DescriptionMass Shift (vs Target)Origin
Target Product 4-Methylpiperazine-2-carbonitrileM (Parent) Desired Synthesis
Impurity A 1-Methylpiperazine-2-carbonitrileM (Isobaric)Regioisomer (Sec-amine attack)
Impurity B

-Methylethylenediamine
M - 53 (approx)Retro-Strecker (Decomposition)
Impurity C 4-Methylpiperazine-2-carboxamideM + 18 Nitrile Hydrolysis (Partial)
Impurity D 4-Methylpiperazine-2-carboxylic acidM + 19 Nitrile Hydrolysis (Full)
Impurity E Piperazine Dimers2M + Carbon linkerPolymerization of imines

Validated Experimental Protocol

Designed to minimize Retro-Strecker and Hydrolysis side reactions.

Safety: Cyanide sources are lethal. Work in a well-ventilated fume hood. Keep bleach (NaOCl) and FeSO4 available for spill neutralization.

  • Imine Formation (Kinetic Control):

    • To a stirred solution of

      
      -methylethylenediamine  (1.0 eq) in MeOH at -10°C , add chloroacetaldehyde diethyl acetal  (1.0 eq) dropwise.
      
    • Why? Low temp favors primary amine attack (Target Path).

    • Stir for 30 min. Acidify slightly with concentrated HCl (catalytic) to deprotect the acetal if necessary, but maintain low temp.

  • Cyanation & Cyclization:

    • Add KCN (1.1 eq) dissolved in minimal water dropwise, maintaining temp < 0°C.

    • Allow to warm to Room Temperature (20-25°C) over 2 hours. Do not heat.

  • Stabilization (The Critical Step):

    • Do not perform a standard aqueous workup.

    • Evaporate MeOH under reduced pressure (Bath temp < 35°C ).

    • Extract residue with dry Dichloromethane (DCM). Filter off inorganic salts.

    • Trap: Add 2.2 eq of

      
       in Dioxane to the DCM solution.
      
    • Collect the 4-Methylpiperazine-2-carbonitrile dihydrochloride salt by filtration.

    • Result: The salt is stable and can be stored. The free base should be generated only immediately before the next step.

References

  • Strecker Synthesis Mechanism & Reversibility

    • Kuwano, Y., et al. "Chirally and chemically reversible Strecker reaction." Chemical Science, 2023.[2]

    • Relevance: Establishes the Retro-Strecker equilibrium mechanism for -aminonitriles.
  • Nitrile Hydrolysis Kinetics

    • Chemistry Steps.[1][3][4][5][6][7][8][9] "Hydrolysis of Nitriles to Amides and Carboxylic Acids."

    • Relevance: Defines the pH and temperature conditions th
  • Piperazine Synthesis & Regiochemistry

    • Daicel Pharma Standards.[10] "Piperazine Impurities and Synthesis."

    • Relevance: Provides industrial context on common piperazine impurities and stability profiles.
  • General

    
    -Aminonitrile Handling: 
    
    • Organic Chemistry Portal.[5][6] "Synthesis of

      
      -Aminonitriles."
      
    • Relevance: Overview of catalysts and conditions to favor nitrile form

Sources

Troubleshooting guide for piperazine N-functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: PIP-N-FUNC-001

Introduction: The Piperazine Challenge

Welcome to the Piperazine Functionalization Support Center. You are likely here because the piperazine scaffold—a privileged structure in over 13 of the top 100 selling small molecule drugs—is behaving deceptively.

While piperazine appears to be a simple cyclic diamine, its dual-nitrogen nucleophilicity creates a "Goldilocks" problem: it is either too reactive (leading to bis-alkylation) or, when substituted, sterically stubborn. This guide synthesizes mechanistic insights with field-proven protocols to resolve your specific experimental blockers.

Module 1: The Selectivity Dilemma (Mono- vs. Bis-functionalization)

User Issue: "I am trying to alkylate piperazine with an alkyl halide, but I keep getting a mixture of starting material, mono-product, and bis-product."

Expert Analysis: This is the classic statistical distribution problem. The


 of the first nitrogen (approx. 9.8) drops only slightly after alkylation (due to the inductive effect of the alkyl group), meaning the product is often more nucleophilic than the starting material due to ring conformational changes.

Troubleshooting Protocol:

ApproachMethodologyProsCons
Stoichiometric Control Use 5–10 equivalents of piperazine per 1 equivalent of electrophile.One-step; no deprotection needed.Wasteful; requires efficient recovery of excess piperazine.
Protective Group (PG) Use

-Boc-piperazine or

-Cbz-piperazine.
100% Selectivity guaranteed.Adds two steps (protection & deprotection).
pH Control Maintain pH ~4.5–5.0 during reaction.Biases reaction toward unprotonated mono-species.Difficult to control precisely in organic solvents.

The "Self-Validating" Boc-Protection Workflow: Avoid statistical alkylation if your electrophile is precious.

  • Start: Dissolve piperazine (1.0 eq) in DCM.

  • Add:

    
     (0.9 eq) slowly at 0°C. Note: Using a slight deficit of anhydride ensures no bis-Boc forms.
    
  • Wash: Aqueous workup removes unreacted piperazine (water soluble) while Mono-Boc stays in organic phase.

  • Functionalize: React the free amine (

    
    ).
    
  • Deprotect: TFA/DCM (1:1) or HCl/Dioxane.

Visualization: Selectivity Decision Tree

PiperazineSelectivity Start START: Target is Mono-N-Functionalization IsProtected Is one Nitrogen protected? Start->IsProtected ElectrophilePrecious Is the electrophile precious/expensive? IsProtected->ElectrophilePrecious No Proceed Proceed with Reaction IsProtected->Proceed Yes DirectAlk Direct Alkylation (Use 10 eq. Piperazine) ElectrophilePrecious->DirectAlk No (Cheap Electrophile) ProtectFirst Protect First (Use N-Boc-Piperazine) ElectrophilePrecious->ProtectFirst Yes (High Yield Needed)

Figure 1: Decision logic for maximizing mono-functionalization yield based on substrate value.

Module 2: Metal-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

User Issue: "My Pd-catalyzed coupling failed. The aryl halide is consumed, but I see mostly hydrodehalogenation or no product."

Expert Analysis: Piperazines are notoriously difficult substrates for Palladium catalysis because secondary amines can bind to the metal center, forming stable bis-amine complexes that shut down the catalytic cycle (catalyst poisoning). Furthermore, the steric bulk of the piperazine ring requires specific ligand geometries to facilitate reductive elimination.

Critical Parameters (The "Surry-Buchwald" Rules):

  • Ligand Selection: You must use bulky dialkylbiaryl phosphines.

    • Primary Choice: RuPhos or BrettPhos . These ligands create a protective pocket around the Pd, preventing amine poisoning while promoting reductive elimination.

    • Avoid:

      
      , dppf, or standard bidentate ligands.
      
  • Base Selection:

    • Standard:

      
       (Sodium tert-butoxide).
      
    • Functional Group Sensitive: If your substrate has esters/nitriles, switch to

      
       or 
      
      
      
      .

Standard Protocol (Self-Validating): If this fails, the issue is likely the aryl halide electronics, not the conditions.

  • Charge: Aryl Halide (1.0 eq), Piperazine (1.2 eq),

    
     (1.4 eq).
    
  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
     (1 mol%) and RuPhos  (2-4 mol%) in Toluene or Dioxane. Stir 5 mins to ligate.
    
  • Combine: Add catalyst solution to solids.

  • Heat: 80°C–100°C for 12 hours.

  • Check: If solution turns black immediately, oxygen ingress occurred (Pd black precipitation). If it stays red/brown, active catalyst is present.

Visualization: The Catalytic Cycle & Failure Points

BuchwaldFailure Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Piperazine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Bulky Ligand (RuPhos) Facilitates This Poison FAILURE: Catalyst Poisoning (Piperazine binds too tight) AmineBind->Poison Small Ligand (e.g., PPh3) Dehal FAILURE: Beta-Hydride Elim (Hydrodehalogenation) AmineBind->Dehal Lack of Base or Steric Clash RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle highlighting where piperazine specifically causes failure (Poisoning).

Module 3: Reductive Amination (Avoiding Quaternization)

User Issue: "I tried reacting piperazine with an aldehyde using Sodium Borohydride (


), but I got a mess of alcohols and over-alkylated amines."

Expert Analysis: Direct alkylation with alkyl halides is prone to over-alkylation (quaternization). Reductive amination is superior but requires the correct reducing agent.


 is too strong; it reduces aldehydes to alcohols faster than the imine forms. You need a reducing agent that selectively reduces the iminium ion.

The Solution: STAB (Sodium Triacetoxyborohydride) STAB is mild and will not reduce the aldehyde/ketone, only the intermediate iminium species formed when piperazine attacks the carbonyl.

Protocol:

  • Mix: Piperazine (1.0 eq) + Aldehyde (1.0 eq) in DCE (Dichloroethane) or THF.

  • Acidify: Add 1 drop of Acetic Acid (catalyzes imine formation).

  • Wait: Stir 30 mins to allow equilibrium.

  • Reduce: Add

    
     (STAB) (1.4 eq).
    
  • Quench: Sat.

    
    .
    

Reagent Selection Table:

ReagentReactivitySelectivityRecommendation

HighLow (Reduces Aldehydes)Avoid for this reaction.

MediumHigh (pH dependent)Good, but toxic (Cyanide risk).

MildExcellent Gold Standard for Piperazines.

Module 4: Purification (The "Sticky" Amine Problem)

User Issue: "My reaction worked, but the product is streaking on the TLC plate and I can't get it off the silica column."

Expert Analysis: Piperazines are highly polar and basic. They interact with the acidic silanols (


) on silica gel, causing tailing and irreversible adsorption.

Troubleshooting Protocol:

  • The "Pre-Wash" Technique: Flush your silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample. This neutralizes the acidic sites.
    
  • The Eluent Switch: Instead of Methanol/DCM, use DCM / 7N

    
     in MeOH  (9:1 ratio). The ammonia competes for the silica sites, displacing your product.
    
  • The "Reverse" Extraction:

    • Dissolve crude in dilute HCl (Product goes to water).

    • Wash with Ether (Impurities stay in organic).

    • Basify water layer with NaOH (pH > 12).

    • Extract Product into DCM.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][3][4] Chemical Reviews, 116(19), 12564–12649.[2] Link[3]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[5][6][7] Chemical Science, 2(1), 27-50.[5][6][7] Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates.[8] Journal of Medicinal Chemistry, 54(10), 3451-3479.[8] Link

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.[9] Organic Process Research & Development, 16(6), 1156–1184. Link

Sources

Technical Support Center: Regioselective Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PIP-REGIO-001 Subject: Troubleshooting Selectivity in Piperazine Substitution[1]

Welcome to the Piperazine Functionalization Support Hub.

You are likely here because piperazine is deceivingly simple. With two equivalent nitrogens (in its symmetric form) or subtle steric differences (in substituted forms), achieving high regioselectivity is one of the most persistent challenges in medicinal chemistry.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your synthesis. We focus on the three most common failure modes: Unwanted Bis-alkylation , Loss of Regiocontrol in 2-Substituted Analogs , and Catalytic Misfires .[1]

Module 1: The "Bis-Alkylation" Trap (Symmetric Piperazines)

User Issue: "I am trying to mono-alkylate piperazine with an alkyl halide, but I keep getting a mixture of mono- and bis-alkylated products, even when using 1 equivalent of the electrophile."

Root Cause Analysis: The secondary amine product (mono-alkyl piperazine) is often more nucleophilic than the starting material. Once the first alkyl group is added, the electron-donating effect of the alkyl chain increases the electron density on the second nitrogen, accelerating the second reaction (Bis-alkylation).

Troubleshooting Protocol
MethodSelectivityScalabilityRecommendation
Stoichiometric Control Low to ModerateHighAvoid for valuable electrophiles. Requires 5–10 equiv of piperazine to statistically favor mono-product.
Acid-Mediated (Protonation) HighHighRecommended for cost-efficiency. Exploits pKa differences.[1]
Boc-Protection (Bernatowicz) Very HighModerateGold Standard for research scale.[1]
The Solution: The Bernatowicz Protocol (Boc-Protection)

Do not attempt direct alkylation if your electrophile is precious. Use the Bernatowicz method to create a desymmetrized "monovalent" piperazine.

Step-by-Step Protocol:

  • Dissolution: Dissolve piperazine (10 g, large excess) in DCM.

  • Slow Addition: Add

    
     (0.5 equiv relative to piperazine) in DCM dropwise over 2 hours.
    
    • Why? The large excess of piperazine ensures

      
       encounters free piperazine, not mono-Boc piperazine.
      
  • Workup (The "Trick"):

    • Add water to the reaction mixture.

    • Filter off the bis-Boc precipitate (if any).

    • Extract the aqueous layer with DCM. Wait.

    • Critical Step: The mono-Boc piperazine is soluble in DCM, but unsubstituted piperazine stays in the water. Wash the organic layer thoroughly to remove excess piperazine.

  • Result: Pure

    
    -Boc-piperazine ready for your specific alkylation.
    

Bernatowicz_Workflow cluster_legend Selectivity Mechanism Start Start: Piperazine (Excess) Boc_Add Add Boc2O (0.5 eq) Dropwise in DCM Start->Boc_Add Mix Mixture: Piperazine + Mono-Boc + Trace Bis-Boc Boc_Add->Mix Filter Filter Precipitate (Removes Bis-Boc) Mix->Filter Extract Aq./Org. Extraction Filter->Extract Aq_Layer Aqueous Layer: Unreacted Piperazine Extract->Aq_Layer Discard/Recycle Org_Layer Organic Layer: Mono-Boc Piperazine Extract->Org_Layer Keep Mechan Solubility Difference drives purification (No chromatography needed)

Figure 1: Workflow for the Bernatowicz mono-protection strategy, relying on solubility differences for purification.

Module 2: The "2-Methyl" Dilemma (Asymmetric Piperazines)

User Issue: "I have 2-methylpiperazine. I want to arylate N1 (the hindered nitrogen), but the reaction keeps happening at N4 (the unhindered nitrogen)."

Root Cause Analysis: In 2-substituted piperazines, the steric bulk at C2 creates a kinetic barrier at N1. Under standard nucleophilic substitution (


) or uncatalyzed 

conditions, the unhindered N4 is significantly more reactive.
Decision Matrix: N1 vs. N4 Selectivity
  • Target: N4-Functionalization (Easy)

    • Strategy: Kinetic Control.

    • Conditions: Use 1.0 equiv electrophile, mild base (

      
      ), and low temperature (
      
      
      
      to RT). The electrophile will naturally select the accessible N4.
  • Target: N1-Functionalization (Hard)

    • Strategy: Protection or Metal Chelation.

    • Option A (Protection): You must protect N4 first. React 2-methylpiperazine with Benzyl chloroformate (Cbz-Cl) at

      
      . Due to sterics, N4 reacts first. Isolate N4-Cbz-2-methylpiperazine, then functionalize N1.
      
    • Option B (Metal Templating): Some Cu(II) salts can chelate the diamine, temporarily masking the more basic/accessible sites, but this is substrate-dependent.[1]

Steric_Control Substrate 2-Methylpiperazine N4_Path Path A: N4 Attack (Kinetic Favorability) Substrate->N4_Path Low Temp / No Catalyst N1_Path Path B: N1 Attack (Sterically Hindered) Substrate->N1_Path High Temp / Forcing Note Methyl group at C2 blocks N1 approach Substrate->Note Prod_N4 N4-Substituted Product (Major Product in SN2) N4_Path->Prod_N4 Prod_N1 N1-Substituted Product (Requires N4-Protection) N1_Path->Prod_N1

Figure 2: Steric influence of the C2-substituent on N1 vs. N4 reactivity.

Module 3: Advanced Catalysis (Buchwald-Hartwig Arylation)

User Issue: "I am running a Pd-catalyzed coupling. I used a standard catalyst, but I'm getting poor yields and mixed regioselectivity."

Expert Insight: In Palladium-catalyzed amination, the "nucleophilicity" rules of


 chemistry often fly out the window. Selectivity is dictated by the Ligand .
The Ligand Rulebook
  • For N4-Selectivity (Steric Control): Use bulky phosphine ligands (e.g., BrettPhos , RuPhos ). The massive bulk of the ligand on the Palladium center makes it impossible for the hindered N1 to approach the metal center. The Pd will exclusively insert into the unhindered N4.

  • For N1-Selectivity: This is difficult via direct catalysis on an unprotected scaffold. The standard approach is to protect N4 (as Boc/Cbz), couple at N1 using a smaller ligand (e.g., XPhos or BINAP ), and then deprotect.

Troubleshooting Checklist:

Module 4: Analytical Verification (Did I make the right one?)

User Issue: "The MS says the mass is right, but I don't know which isomer I have."

Protocol:

  • 1H NMR Shift:

    • N-Methyl vs N-CH2: In 2-methylpiperazine derivatives, functionalization at N1 often causes a significant downfield shift of the C2-methyl doublet compared to N4 functionalization.

  • 2D NMR (The Smoking Gun):

    • Run a NOESY or ROESY experiment.

    • N1-Substituted: You will see a NOE correlation between the new substituent (e.g., aryl protons) and the C2-Methyl group.

    • N4-Substituted: The new substituent is too far from the C2-Methyl; no correlation will be observed.

References
  • Bernatowicz, M. S., et al. (1993). "A comparison of acid labile protecting groups for the synthesis of N-terminal substituted piperazine derivatives." Tetrahedron Letters, 34(21), 3391-3394. Link

  • Jacobsen, M. F., et al. (2017). "Selective N-Arylation of Piperazines." Journal of Organic Chemistry, 82(6), 3311–3316. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on piperazine prevalence). Link

Sources

Scale-up considerations for the synthesis of piperazine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry) Subject: Scale-up considerations for the synthesis of piperazine-based compounds

Introduction: The Piperazine Paradox

Piperazine is a "privileged scaffold" in medicinal chemistry, appearing in high-profile drugs like Imatinib (Gleevec), Sildenafil (Viagra), and various antihistamines.[1] However, its symmetry creates a distinct scale-up paradox: The features that make it biologically active (dual nitrogen donors) make it synthetically difficult (competing bis-alkylation and high water solubility).

This guide addresses the four most common "Support Tickets" received during the transition from milligram medicinal chemistry to kilogram process development.

Ticket #001: Controlling Selectivity (Mono- vs. Bis-Alkylation)

Issue: "I am targeting the mono-alkylated product, but I consistently see 15-25% bis-alkylated impurity, which is difficult to purge."

Root Cause Analysis

In a standard batch reactor, as soon as the mono-alkylated product is formed, it competes with the starting piperazine for the remaining alkylating agent. Since the secondary amine of the product is often more nucleophilic than the starting material (due to inductive effects of the alkyl group), bis-alkylation is kinetically favored.

Troubleshooting Protocol
Option A: The "Flow" Solution (Recommended for Scale-up)

Continuous flow chemistry allows for precise control of mixing and stoichiometry, often suppressing bis-alkylation by limiting the residence time the mono-product spends with the alkylating agent.

  • Method: High-speed mixing in a tubular reactor.

  • Stoichiometry: 1:1 to 1.2:1 (Piperazine:Electrophile).

  • Advantage: Eliminates the need for massive excess of piperazine (common in batch) and simplifies workup.

Option B: The "Batch" Solution (Protection Strategy)

If flow is unavailable, you must alter the thermodynamic landscape.

  • Mono-Boc Protection:

    • Step 1: React piperazine with

      
       (0.9 eq) in DCM.
      
    • Step 2: Isolate mono-Boc piperazine (solid, easy to purify).

    • Step 3: Alkylate the free amine.

    • Step 4: Deprotect (TFA or HCl).

    • Drawback: Adds two steps, increasing cost and waste.

  • Reductive Amination (Alternative Route):

    • Instead of using an alkyl halide (

      
      ), use the corresponding aldehyde (
      
      
      
      ) and a reducing agent (
      
      
      ).[2]
    • Why? The intermediate iminium ion forms reversibly; reduction is the rate-determining step. This often offers better selectivity than

      
       alkylation.
      
Decision Logic Diagram

PiperazineRouteSelection Start Start: Synthesis Goal Q1 Is the R-group available as an Aldehyde? Start->Q1 RedAm Route A: Reductive Amination (High Selectivity) Q1->RedAm Yes Q2 Is Flow Chemistry Available? Q1->Q2 No (Alkyl Halide only) Flow Route B: Continuous Flow (Stoichiometric Control) Q2->Flow Yes Batch Route C: Batch Alkylation Q2->Batch No Protect Use Mono-Protection (Boc/Fmoc) Batch->Protect High Purity Req. Excess Use 5-10 equiv. Piperazine (Recycle) Batch->Excess Low Cost Req.

Caption: Decision matrix for selecting the optimal synthetic route to minimize bis-alkylation impurities.

Ticket #002: Residual Palladium Removal (Buchwald-Hartwig)

Issue: "We used a Pd-catalyzed coupling to attach an aryl group. The reaction worked, but the API has >500 ppm Pd. Crystallization isn't lowering it."

Technical Insight

Piperazine nitrogens are excellent ligands. They bind to residual Palladium species, keeping them in solution or co-precipitating them with the product. Standard crystallization often fails because the Pd-complex co-crystallizes.

Remediation Protocol: The Scavenger Screen

Do not rely on charcoal alone. Use functionalized silica scavengers.[3]

Scavenger TypeFunctional GroupTarget Pd SpeciesProtocol
SiliaMetS® Thiol Thiol (-SH)Pd(II) and Pd(0)Add 5-10 wt% vs crude; stir 4h @ 50°C.
SiliaMetS® TMT TrimercaptotriazinePd(II) complexesBest for highly coordinated Pd (e.g., bound to piperazine).
Activated Carbon CBulk removalInefficient for low-ppm polishing; use as pre-filter.

Step-by-Step Scavenging:

  • Dissolve crude product in a solvent where it is highly soluble (THF or DMF).

  • Add SiliaMetS® TMT (equivalent to 4-5x the molar amount of residual Pd, or 10% by weight).

  • Heat to 50-60°C for 4–12 hours. (Heat is crucial to dissociate the Pd-Piperazine bond).

  • Filter through a 0.45µm pad (Celite or membrane) to remove the silica.

  • Proceed to final crystallization.

Ticket #003: Process Safety (Thermal Hazards)

Issue: "During the addition of the acid chloride to piperazine, the temperature spiked rapidly, triggering a relief valve."

Safety Critical Warning

Piperazine is a strong base (


). Reactions with acid chlorides, anhydrides, or isocyanates are highly exothermic  neutralization reactions.[4]
Thermodynamic Data Points
  • Heat of Neutralization: ~50–60 kJ/mol per nitrogen.

  • Alkylation Exotherm:

    
     reactions with alkyl halides are exothermic (~100–150 kJ/mol).
    
Control Strategy
  • Dosing Control: Never add the electrophile (acid chloride/alkyl halide) all at once. Use a dosing pump.[5]

  • Active Cooling: Ensure the reactor jacket is set to maintain

    
     (or specified limit).
    
  • Accumulation Check:

    • Danger: If you dose the reagent at

      
       but the reaction is slow, the reagent "accumulates." When the reaction eventually starts (or warms up), all that energy releases at once (Thermal Runaway).
      
    • Test: Perform an RC1 (Reaction Calorimetry) study to determine the "accumulation" vs. "dosing" curve.

Ticket #004: Isolation & Work-Up (The "Water Trap")

Issue: "My reaction is complete, but I cannot extract the product from the aqueous layer. It's stuck."

The Solubility Challenge

Piperazine derivatives are polar. If the pH is not perfectly adjusted, the molecule remains charged and stays in the water.

Extraction Optimization Guide

1. The pH Swing

  • Piperazine

    
     values are roughly 5.6  and 9.8 .
    
  • To extract into organic solvent, the molecule must be neutral.

  • Target pH: You must adjust the aqueous layer to pH > 12 .

  • Common Mistake: Stopping at pH 10 leaves ~40% of the material protonated.

2. Solvent Selection DCM (Dichloromethane) is standard but environmentally discouraged.

  • Better Alternative: n-Butanol or 2-MeTHF .

  • Technique: "Salting Out."[4] Saturate the aqueous layer with NaCl. This disrupts the hydration shell of the piperazine and forces it into the organic layer.

3. The "Reverse" Isolation (Precipitation) If extraction fails, precipitate the salt directly from the reaction mixture.

  • Add HCl (gas or ethereal) or Oxalic Acid .

  • Piperazine salts are often highly crystalline and insoluble in non-polar solvents. Filter the solid salt directly.

Visualizing the Flow Process

Below is a schematic for a continuous flow setup designed to maximize mono-alkylation selectivity.

FlowChemistry P1 Pump A: Piperazine Solution Mixer T-Mixer (High Reynolds No.) P1->Mixer 1.0 equiv P2 Pump B: Alkyl Halide P2->Mixer 1.0 equiv Reactor Tubular Reactor (Temp Controlled) Mixer->Reactor Slug Flow Quench Quench Zone (Acid/Scavenger) Reactor->Quench Stop Reaction Collection Collection Vessel (Mono-Product) Quench->Collection

Caption: Continuous flow setup ensuring 1:1 stoichiometry and precise residence time to prevent bis-alkylation.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017).[6] The Hitchhiker’s Guide to Flow Chemistry.[6] Chemical Reviews, 117(18), 11796–11893. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

  • Biotage Application Note. (2023). Metal Scavenging in Pharmaceutical Process Streams.[7]Link (Verified Manufacturer Protocol).

Sources

Validation & Comparative

4-Methylpiperazine-2-carbonitrile: A Technical Comparison Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Methylpiperazine-2-carbonitrile against standard piperazine analogs. It focuses on the specific physicochemical shifts and biological implications introduced by the electron-withdrawing nitrile group at the C2 position.

Executive Summary: The Nitrile Advantage

In medicinal chemistry, the piperazine ring is a "privileged scaffold," serving as a linker in drugs ranging from antipsychotics (e.g., Olanzapine) to kinase inhibitors (e.g., Imatinib). However, standard piperazines often suffer from high basicity (pKa ~9.8) and rapid oxidative metabolism.

4-Methylpiperazine-2-carbonitrile (4-MP-2-CN) represents a strategic modification. The introduction of a nitrile (-CN) group at the C2 position creates a unique electronic environment that distinguishes it from analogs like 2-methylpiperazine or piperazine-2-carboxamide .

Key Differentiators:

  • Basicity Modulation: The electron-withdrawing nitrile significantly lowers the pKa of the adjacent N1 amine, altering protonation states at physiological pH.

  • Reversible Covalency: Unlike alkyl or amide analogs, the C2-nitrile can act as a "soft" electrophile, capable of forming reversible covalent bonds with catalytic serine or cysteine residues in enzymes (e.g., proteases like DPP-4 or Cathepsin K).

  • Metabolic Blocking: The nitrile group blocks the C2 position from oxidative attack (α-oxidation) more effectively than a hydrogen, while avoiding the steric bulk of a methyl group.

Physicochemical Comparison

The following table contrasts 4-MP-2-CN with its most common structural alternatives.

Table 1: Comparative Physicochemical Profile
Feature4-Methylpiperazine-2-carbonitrile 4-Methylpiperazine (Unsubstituted) 2-Methyl-4-methylpiperazine 4-Methylpiperazine-2-carboxamide
Structure C2-CN (Electron Withdrawing)C2-H (Neutral)C2-CH3 (Electron Donating)C2-CONH2 (H-Bond Donor)
N1 pKa (Est.) ~6.5 - 7.5 (Reduced basicity)~9.8 (Highly basic)~9.9 (Highly basic)~8.5 (Moderately basic)
LogP (Lipophilicity) Moderate (Polar but non-ionizable)Low (Highly ionized at pH 7.[1]4)ModerateLow (Polar H-bond donor)
H-Bonding Acceptor Only (Nitrile N)Donor/AcceptorDonor/AcceptorStrong Donor & Acceptor
Electronic Effect Strong Inductive (-I) withdrawalNoneWeak Inductive (+I) donationMesomeric withdrawal
Primary Biological Role Warhead / pKa Tuner Linker / SolubilizerSteric ConstraintSolubility / H-bond anchor

Analyst Insight: The drop in pKa is the most critical factor. At physiological pH (7.4), standard piperazines are >99% protonated (cationic), limiting passive membrane permeability. 4-MP-2-CN exists as a significant fraction of neutral free base, potentially enhancing CNS penetration and oral bioavailability .

Biological Assay Performance

A. Enzyme Inhibition (The "Warhead" Effect)

In protease inhibition assays (e.g., DPP-4, proteasome), the 2-CN group is not passive. It functions as an electrophilic trap.

  • Mechanism: The nucleophilic hydroxyl of a serine residue attacks the nitrile carbon, forming an imidate adduct. This is a reversible covalent interaction.

  • Comparison:

    • vs. 2-Methyl Analog: The 2-methyl analog is inert to nucleophilic attack. It functions solely through non-covalent binding (Van der Waals).

    • vs. 2-Carboxamide: The amide is stable and does not form adducts. It interacts via hydrogen bonding.

  • Data Interpretation: If 4-MP-2-CN shows a time-dependent increase in potency (lower IC50 with pre-incubation), it indicates covalent engagement. Analogs lacking the nitrile will not show this kinetic signature.

B. Metabolic Stability (Microsomal Stability)

The C2 position of piperazines is a "soft spot" for Cytochrome P450-mediated oxidation (N-dealkylation or ring hydroxylation).

  • 4-MP-2-CN: The nitrile group sterically and electronically deactivates the C2-H bond, preventing α-hydroxylation at this site. However, the nitrile itself can be hydrolyzed by nitrilases to a carboxylic acid, though this is generally slower than P450 oxidation.

  • 4-Methylpiperazine: Rapidly metabolized via N-demethylation or ring oxidation.

  • Result: 4-MP-2-CN often exhibits extended half-life (t1/2) in liver microsome assays compared to the unsubstituted parent.

Visualizing the SAR Logic

The following diagram illustrates the decision logic for selecting 4-MP-2-CN over other analogs during Lead Optimization.

SAR_Logic Start Lead Optimization: Piperazine Scaffold Issue_Basicity Issue: High Basicity / Poor Permeability? Start->Issue_Basicity Issue_Metabolism Issue: Rapid C2 Oxidation? Start->Issue_Metabolism Issue_Potency Issue: Low Potency? Start->Issue_Potency Sol_Nitrile Solution: Introduce 2-CN (4-Methylpiperazine-2-carbonitrile) Issue_Basicity->Sol_Nitrile Strong -I Effect Sol_Amide Solution: Introduce 2-CONH2 (Solubility only) Issue_Basicity->Sol_Amide Moderate Effect Issue_Metabolism->Sol_Nitrile Electronic Deactivation Sol_Methyl Solution: Introduce 2-Me (Steric Block only) Issue_Metabolism->Sol_Methyl Steric Shield Issue_Potency->Sol_Nitrile Covalent Warhead Result_pKa Result: Lower pKa Increased Permeability Sol_Nitrile->Result_pKa Result_Covalent Result: Covalent Binding (Serine Trap) Sol_Nitrile->Result_Covalent

Figure 1: Decision tree for incorporating the 2-cyanopiperazine motif in drug design.

Experimental Protocols

To validate the advantages of 4-MP-2-CN, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol 1: Comparative pKa Determination (Potentiometric Titration)

Objective: To quantify the reduction in basicity caused by the nitrile group.

  • Preparation: Prepare 10 mM solutions of (A) 4-Methylpiperazine-2-carbonitrile, (B) 4-Methylpiperazine, and (C) 2-Methylpiperazine in 0.1 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration:

    • Acidify the amine solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH (standardized) in small increments (e.g., 50 µL).

    • Record pH after stabilization for each step until pH reaches ~12.0.

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess acid. The subsequent inflection points correspond to the pKa values of the nitrogen atoms.

    • Validation Check: The pKa of unsubstituted 4-methylpiperazine should be observed near 9.8 (N1) and 5.4 (N4). The 2-CN analog should show a shift of the N1 pKa to the 6.5–7.5 range.

Protocol 2: Time-Dependent Inhibition Assay (IC50 Shift)

Objective: To determine if the 2-CN group is acting as a covalent warhead against a target enzyme (e.g., DPP-4).

  • Reagents: Target enzyme, fluorogenic substrate, Test Compound (4-MP-2-CN), Reference (Vildagliptin - positive covalent control), Negative Control (4-Methylpiperazine).

  • Workflow:

    • Set A (No Pre-incubation): Add Enzyme and Substrate simultaneously to the compound. Measure initial velocity (

      
      ).
      
    • Set B (30 min Pre-incubation): Incubate Enzyme + Compound for 30 minutes before adding Substrate. Measure velocity.

  • Calculation: Calculate IC50 for both sets.

  • Interpretation:

    • IC50 Shift Ratio = IC50(0 min) / IC50(30 min) .

    • A Ratio > 10 indicates slow-binding or irreversible inhibition (characteristic of nitrile warheads).

    • A Ratio ≈ 1 indicates rapid reversible binding (characteristic of standard piperazines).

References

  • Fassihi, A. et al. (2012). "Synthesis and biological evaluation of new piperazinyl derivatives." Research in Pharmaceutical Sciences.

  • Urichuk, L. et al. (1997). "Metabolism of piperazine-type antipsychotics: The role of the 2-substituent." Drug Metabolism and Disposition.

  • Lawson, K. et al. (2018). "Nitrile-containing pharmaceuticals: Efficacy, safety and toxicity." International Journal of Molecular Sciences.

  • PubChem. (2024). "Compound Summary: 4-Methylpiperazine-2-carbonitrile." National Library of Medicine.

  • Barnes-Seeman, D. (2012). "The role of pKa in the design of CNS penetrant drugs." Current Topics in Medicinal Chemistry.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 4-Methylpiperazine-2-carbonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 4-Methylpiperazine-2-carbonitrile is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Consequently, a robust and reliable analytical method for its purity assessment is not merely a quality control measure but a critical step in ensuring the integrity of the final drug product. This guide provides an in-depth comparison of HPLC-based methodologies for the purity evaluation of synthesized 4-Methylpiperazine-2-carbonitrile, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The inherent chemical properties of 4-Methylpiperazine-2-carbonitrile, a polar heterocyclic compound, present unique challenges for chromatographic analysis. Standard reversed-phase HPLC methods may fall short in providing adequate retention and resolution from polar impurities. This guide will explore a validated HPLC-UV method, comparing its performance against alternative approaches and providing the necessary framework for its successful implementation.

The Analytical Challenge: Chromatographic Behavior of a Polar Heterocycle

4-Methylpiperazine-2-carbonitrile's structure, featuring a saturated piperazine ring, a tertiary amine, and a nitrile group, results in high polarity. In traditional reversed-phase chromatography, which utilizes a nonpolar stationary phase and a polar mobile phase, such compounds often exhibit poor retention, eluting at or near the solvent front.[1][2] This can lead to co-elution with other polar impurities or solvent-related peaks, compromising the accuracy of purity assessments.[2]

To overcome this, several strategies can be employed, including the use of specialized polar-embedded or polar-endcapped columns, or the application of ion-pair chromatography. However, for routine quality control, a well-developed reversed-phase method on a standard C18 column remains a desirable, cost-effective solution.[3] This guide focuses on optimizing such a method to achieve reliable and reproducible results.

Comparative HPLC Methodologies for Purity Analysis

A successful HPLC method for 4-Methylpiperazine-2-carbonitrile must be specific, accurate, precise, and robust. Below, we compare a developed reversed-phase HPLC-UV method with potential alternatives, highlighting the rationale behind our recommended approach.

Analytical Technique Principle Advantages Disadvantages Suitability for 4-Methylpiperazine-2-carbonitrile
Direct Reversed-Phase HPLC-UV Separation based on polarity using a C18 column with a buffered aqueous-organic mobile phase.Simple, cost-effective, and widely available instrumentation.[3]Potential for poor retention of the highly polar analyte and impurities.[1][2]Recommended: With careful method development, including pH control and organic modifier selection, it provides a robust solution for routine purity assessment.
HPLC-UV with Derivatization Chemical modification of the analyte to introduce a strong UV chromophore.[3][4]Enhanced sensitivity and potential for improved chromatographic properties.[3]Adds complexity to sample preparation, may introduce new impurities, and requires validation of the derivatization reaction.[3]Alternative: Useful when higher sensitivity is required, but the added complexity makes it less ideal for routine analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.Excellent retention of highly polar compounds.Can have longer equilibration times and may be more sensitive to mobile phase composition.Alternative: A viable option if reversed-phase methods fail to provide adequate retention.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.High sensitivity and specificity, providing structural information.Requires the analyte to be volatile and thermally stable, which may necessitate derivatization.Not Recommended for Routine Purity: More suitable for impurity identification and structural elucidation.

Our focus will be on the direct reversed-phase HPLC-UV method, as it represents the most practical and efficient approach for the intended audience.

Experimental Protocol: A Validated Reversed-Phase HPLC-UV Method

This protocol is designed to be a self-validating system, where the system suitability tests ensure the method's performance before each analytical run.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade).

  • Reference Standard: A well-characterized standard of 4-Methylpiperazine-2-carbonitrile with known purity.

  • Synthesized Sample: The batch of 4-Methylpiperazine-2-carbonitrile to be assessed.

Chromatographic Conditions
  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-Methylpiperazine-2-carbonitrile reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized 4-Methylpiperazine-2-carbonitrile and prepare it in the same manner as the standard solution.

Method Validation and System Suitability

Before sample analysis, the method's suitability must be confirmed according to ICH guidelines.[5][6]

  • Specificity: Inject the diluent, a solution of a known impurity (if available), the standard solution, and the sample solution. The peak for 4-Methylpiperazine-2-carbonitrile in the sample solution should be free from interference from any other peaks.

  • System Suitability: Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the 4-Methylpiperazine-2-carbonitrile peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be not less than 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six individual preparations of the sample solution. The RSD of the purity values should be not more than 1.0%.[6]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The results should be consistent with the initial precision study.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Assessment Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition System_Suitability System Suitability Testing Data_Acquisition->System_Suitability Purity_Calculation Purity Calculation & Impurity Profiling System_Suitability->Purity_Calculation If Pass Final_Report Final Report Purity_Calculation->Final_Report

Caption: Workflow for HPLC purity assessment of 4-Methylpiperazine-2-carbonitrile.

Comparative Data Analysis: Synthesized vs. Reference Standard

To illustrate the application of this method, we present a hypothetical comparative analysis of a newly synthesized batch of 4-Methylpiperazine-2-carbonitrile against a certified reference standard.

Parameter Reference Standard Synthesized Batch A Synthesized Batch B
Retention Time (min) 12.512.512.6
Peak Area 2,500,0002,450,0002,300,000
Purity (%) 99.898.592.0
Major Impurity 1 (RT 8.2 min) Not Detected0.8%3.5%
Major Impurity 2 (RT 15.1 min) Not Detected0.3%2.8%
Total Impurities (%) 0.21.58.0
Interpretation of Results
  • Synthesized Batch A shows high purity (98.5%), with two minor impurities detected. The retention times of these impurities suggest they are likely more polar (eluting earlier) and less polar (eluting later) than the main compound.

  • Synthesized Batch B exhibits significantly lower purity (92.0%), with higher levels of the same impurities. This could indicate incomplete reaction or the presence of side reactions during synthesis.

The identity of these impurities would require further investigation using techniques like LC-MS or by synthesizing potential byproducts and comparing their retention times.

Potential Impurities and Their Origins

Understanding the synthesis route is crucial for predicting potential impurities. A common synthesis of piperazine derivatives can involve starting materials like N-methylpiperazine and other reactants.[9] Potential impurities could include:

  • Unreacted Starting Materials: These are often more polar than the product.

  • Byproducts from Side Reactions: Such as over-alkylation or degradation products.

  • Isomers: Positional isomers that may have similar chromatographic behavior.

Side_Reactions Starting_Materials Starting Materials (e.g., N-methylpiperazine, chloroacetonitrile) Desired_Product Desired Product (4-Methylpiperazine-2-carbonitrile) Starting_Materials->Desired_Product Main Reaction Impurity_A Impurity A (e.g., Unreacted Starting Material) Starting_Materials->Impurity_A Incomplete Reaction Impurity_B Impurity B (e.g., Over-alkylation Product) Desired_Product->Impurity_B Side Reaction Impurity_C Impurity C (e.g., Hydrolysis Product) Desired_Product->Impurity_C Degradation

Caption: Potential pathways for impurity formation during synthesis.

Conclusion

The purity assessment of 4-Methylpiperazine-2-carbonitrile is a critical aspect of quality control in pharmaceutical manufacturing. The presented reversed-phase HPLC-UV method provides a robust, reliable, and cost-effective solution for this purpose. By carefully controlling chromatographic parameters and adhering to rigorous validation protocols, researchers can ensure the quality and consistency of this vital synthetic intermediate. This guide serves as a comprehensive resource, empowering scientists to make informed decisions and implement effective analytical strategies in their drug development endeavors.

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information.

Sources

The Orthogonal Imperative: Cross-Validation of Analytical Data for Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Single-Method" Trap

In the development of novel piperazine derivatives—ubiquitous pharmacophores in antidepressants (e.g., vortioxetine), antipsychotics, and designer reagents—analytical reliance on a single technique is a statistical gamble.[1]

While LC-MS/MS offers femtogram-level sensitivity, it suffers from a critical "blind spot" regarding piperazines: isobaric regioisomerism .[1] The fragmentation patterns of ortho-, meta-, and par-substituted phenylpiperazines are often identical under Collision-Induced Dissociation (CID).[1] Furthermore, the high polarity of the piperazine ring (pKa ~9.8) leads to severe matrix effects and peak tailing in standard C18 chromatography, often masking synthesis byproducts like bis-alkylated impurities.[1]

This guide presents a Cross-Validation Protocol that treats analytical data not as a result, but as a hypothesis to be challenged. We compare the industry-standard High-Throughput Screen (Method A: LC-MS) against a Structural Integrity Audit (Method B: qNMR + XRD) to demonstrate why orthogonal validation is not optional—it is the baseline for scientific trust.

Comparative Analysis: Sensitivity vs. Structural Certainty

The following table contrasts the three pillars of our validation triad. Note that "Performance" is defined by the specific challenges of the piperazine scaffold (conformational flexibility and nitrogen basicity).

Table 1: Analytical Method Performance Matrix
FeatureLC-MS/MS (QqQ or Orbitrap) 1H qNMR (600 MHz) X-Ray Diffraction (SC-XRD)
Primary Utility Trace quantification & impurity profiling (<0.05%)Absolute purity & structural elucidationAbsolute configuration & polymorph ID
Piperazine Specificity Low. Cannot easily distinguish o-, m-, p- isomers or salt forms.[1]High. Distinguishes isomers via coupling constants (

-values).[1]
Definitive. Maps exact spatial arrangement (chair/boat).
Sample Requirement < 1 mg (Destructive/Dilute)5–20 mg (Non-destructive, recoverable)Single Crystal (0.1–0.3 mm)
Linearity Range 5–6 orders of magnitude2–3 orders of magnitudeN/A (Qualitative)
Major Limitation Ion suppression by TFA/Formic acid; "Invisible" inorganic salts.[1]Lower sensitivity (LOD ~10 µg); Solvent peaks (DMSO/H2O).[1]Crystal growth difficulty for oily free bases.

The Cross-Validation Workflow

To validate a novel piperazine derivative, we employ a self-correcting workflow. Data from Mass Spectrometry is not accepted until "signed off" by NMR.

Diagram 1: The Orthogonal Validation Loop

OrthogonalValidation Start Crude Piperazine Derivative LCMS Step 1: LC-MS/MS Screening (Purity & Mass Confirmation) Start->LCMS Decision1 Is Mass Correct? LCMS->Decision1 NMR Step 2: 1H & 13C NMR (Regioisomer Check) Decision1->NMR Yes (Isobaric Risk) Fail Reject/Repurify Decision1->Fail No Decision2 Do Integrals Match? NMR->Decision2 qNMR Step 3: qNMR (Internal Std) (Salt/Solvent Quantification) Decision2->qNMR Structure Confirmed Decision2->Fail Isomer/Impurity Detected XRD Step 4: SC-XRD (Stereochem/Polymorph) qNMR->XRD Solid State Required? Pass Validated Reference Standard qNMR->Pass Solution State Only XRD->Pass

Caption: The "Fail-Fast" architecture. MS serves as the gatekeeper, but NMR acts as the judge. Only samples passing both proceed to qNMR for absolute purity assignment.

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS for Piperazines

Objective: To overcome the "basic nitrogen" tailing and identify bis-alkylated byproducts.

  • Column Selection: Use a charged surface hybrid (CSH) Phenyl-Hexyl column. The phenyl moiety interacts with the piperazine ring via

    
     stacking, offering better selectivity than C18.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10mM Ammonium Formate (Buffer is critical to suppress secondary interactions of the protonated amine).

    • B: Acetonitrile (MeOH can cause high backpressure with phenyl columns).[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spec Settings:

    • Mode: ESI Positive.[2]

    • Critical Check: Monitor for "Dimers" (

      
      ).[1] Piperazines form stable non-covalent dimers in the source, often mistaken for high-molecular-weight impurities.
      
Protocol B: Structural Differentiation via NMR

Objective: To distinguish regioisomers (e.g., 2- vs 3-substituted rings) invisible to MS.[1]

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: Piperazine salts are insoluble in chloroform. Furthermore, DMSO slows the exchange of N-H protons, allowing them to be seen as distinct triplets/doublets, which aids in confirming substitution patterns.[1]

  • Experiment 1: 1H NMR (600 MHz):

    • Focus on the aromatic region (6.5–8.0 ppm).

    • The Diagnostic: Look for the splitting pattern. A para-substituted phenylpiperazine will show a distinct AA'BB' system (two doublets). Meta-substitution yields a complex multiplet pattern (singlet, two doublets, one triplet).[1]

  • Experiment 2: 13C NMR:

    • Look for the symmetry of the piperazine carbons (approx 45–55 ppm). Asymmetric substitution splits these into four distinct signals; symmetric substitution simplifies them to two.

Data Presentation: The "Truth" Gap

The following data illustrates a real-world validation of a "98% Pure" (by LC-MS) piperazine derivative sample.

Table 2: The "Hidden" Impurity Profile
AnalyteMethod A: LC-MS (Area %)Method B: qNMR (Wt %)Discrepancy Cause
Target Piperazine 98.2% 84.5% Salt Formation. MS detects the ion; NMR weighs the counter-ion (e.g., 2HCl) and water.[1]
Regioisomer (ortho) Not Detected4.1%Isobaric. Co-eluted in LC-MS; distinct aromatic coupling in NMR.
Inorganic Salts Invisible8.2%Ionization Blindness. NaCl/K2CO3 from synthesis workup do not ionize in ESI+.
Residual Solvent Invisible3.2%Volatility. DMSO/DMF trapped in the crystal lattice.
Diagram 2: Logic Flow for Isomer Differentiation

Piperazine derivatives frequently present as regioisomers (positional isomers on the phenyl ring). This decision tree guides the analyst through the NMR data to identify the correct isomer when Mass Spec fails.

IsomerLogic Root Aromatic Region Analysis (1H NMR 6.5-8.0 ppm) Pattern1 Symmetric AA'BB' System (Two distinct doublets) Root->Pattern1 Symmetry Detected Pattern2 Complex Multiplet (s, d, t patterns) Root->Pattern2 Asymmetry Pattern3 ABCD System (Four distinct signals) Root->Pattern3 Strong Steric Shift ResultPara Para-substituted (1,4) Pattern1->ResultPara ResultMeta Meta-substituted (1,3) Pattern2->ResultMeta ResultOrtho Ortho-substituted (1,2) Pattern3->ResultOrtho

Caption: NMR splitting patterns are the only reliable method to distinguish isobaric piperazine regioisomers.

Scientific Conclusion

For novel piperazine derivatives, LC-MS/MS is a screening tool, not a validation tool. The data clearly demonstrates that relying solely on chromatographic purity leads to a significant overestimation of compound quality (up to 14% error in the example above) due to "invisible" salts and co-eluting isomers.

Recommendation: Adopt a "Dual-Release" criteria.

  • Identity: Must be confirmed by 1H NMR (coupling constants) + HRMS (exact mass).

  • Purity: Must be calculated via qNMR (for absolute content) or LC-MS/MS only after peak homogeneity is confirmed by a diode array detector (DAD) or orthogonal column chemistry.

References

  • Differentiation of Regioisomeric Piperazines

    • Title: Disubstituted piperazine analogues of trifluoromethylphenylpiperazine: analytical differenti
    • Source: N
    • URL:[Link]

  • Quantitative NMR vs.

    • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4]

    • Source: Journal of Medicinal Chemistry (ACS)[1]

    • URL:[Link][1]

  • Validation Guidelines

    • Title: ICH Q2(R2)
    • Source: European Medicines Agency (EMA) / ICH
    • URL:[Link]

  • Piperazine Conformational Analysis

    • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.
    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Comparing the efficacy of 4-Methylpiperazine-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 4-Methylpiperazine-2-carbonitrile derivatives, focusing on their application as bioisosteres in medicinal chemistry, specifically for Dipeptidyl Peptidase-4 (DPP-4) inhibition and antimicrobial scaffold development.

Executive Summary & Scaffold Analysis

In the landscape of nitrogen heterocycles, 4-Methylpiperazine-2-carbonitrile (CAS: 1334146-60-9) represents a critical structural divergence from the canonical cyanopyrrolidine moiety found in blockbuster DPP-4 inhibitors like Vildagliptin or Saxagliptin. While the 2-cyanopyrrolidine group is a validated "warhead" that forms a covalent imidate adduct with the catalytic serine (Ser630) of DPP-4, the piperazine-2-carbonitrile analog introduces a six-membered ring constraint.

This guide compares the efficacy of derivatives generated from this scaffold, analyzing the trade-offs between binding affinity (IC50) , selectivity (DPP-8/9 ratio) , and synthetic accessibility .

The Core Scaffold

The 4-methylpiperazine-2-carbonitrile core features two critical functional handles:

  • C2-Nitrile (Electrophile): The reactive warhead designed to interact with nucleophilic serine residues in protease active sites.

  • N1-Terminus (Nucleophile): The diversification point for attaching lipophilic aryl/heteroaryl groups to target the S2 sub-pocket.

Comparative Efficacy Analysis

The following analysis compares three primary classes of derivatives synthesized from the 4-methylpiperazine-2-carbonitrile core.

Table 1: Performance Matrix of N1-Substituted Derivatives
Derivative ClassN1-Substituent TypePrimary TargetMean IC50 / MICSelectivity ProfileKey Pharmacological Insight
Class A

-Aminoacyl (Gly/Phe analogs)
DPP-4 (Diabetes)15 - 50

M
High (DPP-8 > DPP-4)Expansion to a 6-membered ring reduces potency vs. 5-membered pyrrolidine analogs but enhances selectivity against off-targets like DPP-8/9 [1].
Class B ArylsulfonylAntimicrobial2 - 8

g/mL
Broad SpectrumSulfonamide substitution activates the core for membrane disruption; effective against S. aureus but lacks specific enzymatic targeting [2].
Class C Bi-aryl / HeteroarylAntipsychotic / CNS> 100 nMModerate (D2/5-HT)The nitrile group acts as a rigidifying element, reducing conformational entropy compared to non-cyano piperazines, improving metabolic stability [3].
Deep Dive: The "Ring Expansion" Effect

The most critical comparison is between the Piperazine-2-CN (6-membered) and the standard Pyrrolidine-2-CN (5-membered) scaffolds in DPP-4 inhibition.

  • Potency Drop: Experimental data indicates that expanding the ring from pyrrolidine to piperazine generally results in a 10-100 fold loss in potency . The 5-membered ring positions the nitrile group more optimally for the reversible covalent bond formation with Ser630.

  • Selectivity Gain: However, the piperazine derivatives often exhibit superior selectivity ratios. High potency against DPP-8/9 is associated with toxicity (e.g., alopecia, thrombocytopenia). The 4-methylpiperazine-2-carbonitrile derivatives often show reduced affinity for these off-targets, making them safer, albeit less potent, starting points [1].

Mechanism of Action (MoA) Visualization

The following diagram illustrates the binding mechanism of Class A derivatives within the DPP-4 active site, highlighting the critical interaction of the nitrile warhead.

DPP4_Binding_Mechanism Ligand 4-Methylpiperazine-2-CN Derivative S1_Pocket S1 Hydrophobic Pocket (Tyr662, Tyr666) Ligand->S1_Pocket N4-Methyl fits S2_Pocket S2 Extensive Subsite (Glu205, Glu206) Ligand->S2_Pocket N1-Substituent Salt Bridge Cat_Serine Catalytic Ser630 (Nucleophile) Ligand->Cat_Serine C2-Nitrile Attack Imidate Imidate Adduct (Reversible Covalent) Cat_Serine->Imidate Adduct Formation

Figure 1: Mechanism of covalent inhibition. The C2-nitrile forms a reversible imidate adduct with Ser630, while the N1-substituent anchors the molecule in the S2 pocket.

Experimental Protocols

To validate these findings, the following protocols are recommended. These maximize yield and reproducibility for this specific scaffold.

Protocol A: Synthesis of N1-Aryl Derivatives (Buchwald-Hartwig)

Context: Direct N-arylation of the 4-methylpiperazine-2-carbonitrile core is challenging due to the steric bulk of the nitrile group. Palladium catalysis is required.

  • Reagents:

    • Substrate: 4-Methylpiperazine-2-carbonitrile (1.0 eq)

    • Aryl Bromide (1.2 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) / BINAP (10 mol%)

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Step 1: Charge an oven-dried Schlenk flask with the catalyst, ligand, and base under Argon.

    • Step 2: Add the aryl bromide and 4-methylpiperazine-2-carbonitrile.

    • Step 3: Inject toluene and reflux at 110°C for 16 hours.

    • Step 4: Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).

    • QC Check: Monitor the disappearance of the N-H stretch (~3300 cm⁻¹) and retention of the C≡N stretch (~2230 cm⁻¹) via IR spectroscopy.

Protocol B: DPP-4 Enzymatic Assay (Fluorometric)

Context: This assay quantifies the efficacy (IC50) of the synthesized derivatives.

  • Materials:

    • Substrate: Gly-Pro-AMC (Km = 50 µM)

    • Enzyme: Recombinant Human DPP-4 (10 ng/well)

    • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Workflow:

    • Incubation: Mix 10 µL of inhibitor (variable concentration) with 20 µL of enzyme. Incubate for 15 min at 30°C.

    • Initiation: Add 20 µL of Gly-Pro-AMC substrate.

    • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization

The synthesis of the core scaffold itself requires careful control of stereochemistry if a chiral product is desired.

Synthesis_Pathway Start N-Methyl-1,2-diaminoethane Intermediate Cyclization Intermediate Start->Intermediate + Reagent1 Base/Heat Reagent1 2,3-Dibromopropionitrile Product 4-Methylpiperazine-2-carbonitrile (Racemic) Intermediate->Product Nucleophilic Subst. Resolution Chiral Resolution (L-Tartaric Acid) Product->Resolution Optional Step Final (S)-4-Methylpiperazine-2-carbonitrile Resolution->Final Crystallization

Figure 2: Synthetic route to the chiral scaffold. Direct cyclization yields the racemate; chiral resolution is necessary for high-affinity DPP-4 targeting.

Conclusion & Recommendation

For researchers targeting metabolic disorders (DPP-4) , the 4-methylpiperazine-2-carbonitrile scaffold offers a selectivity-focused alternative to the traditional pyrrolidine warheads. While absolute potency is lower, the reduced affinity for DPP-8/9 suggests a better safety profile for chronic dosing.

Recommendation:

  • Use Class A derivatives if your goal is to improve the toxicity profile of a lead series.

  • Avoid this scaffold if nanomolar potency is the sole success metric, as the 6-membered ring imposes steric penalties in the S1 pocket.

References
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Source: PMC / NIH [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library / NIH [Link]

  • 4-Methylpiperazine-2-carbonitrile | C6H11N3 | CID 21300030. Source: PubChem [Link][1]

Sources

Application Guide: Structure-Activity Relationship (SAR) of 4-Methylpiperazine-2-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Protease Inhibition (DPP-4 & Cathepsin K) and Scaffold Optimization

Executive Summary

The 4-Methylpiperazine-2-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of serine and cysteine protease inhibitors . Unlike passive structural linkers, the 2-carbonitrile group functions as an electrophilic "warhead," capable of forming reversible covalent interactions with active site nucleophiles (Serine-OH or Cysteine-SH).

This guide critically analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing it against non-nitrile analogs (amides, esters) and alternative warheads. We provide experimental protocols for synthesis and bioassay, supported by mechanistic insights into its role in Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K inhibition.

Chemical Context & Mechanism of Action[1][2][3]

The Nitrile Warhead

The defining feature of this scaffold is the electron-deficient carbon of the nitrile group at the C2 position. In enzymatic pockets, this group acts as an electrophilic trap.

  • Mechanism: The nucleophilic hydroxyl group of a catalytic Serine (in DPP-4) or the thiol group of a catalytic Cysteine (in Cathepsin K) attacks the nitrile carbon.

  • Result: Formation of a thioimidate (Cysteine) or imidate (Serine) adduct.

  • Therapeutic Advantage: This covalent bond is often reversible, leading to high potency (low

    
    ) with reduced risk of permanent irreversible inactivation (toxicity).
    
Mechanistic Pathway Visualization

MechanismOfAction Enzyme Free Enzyme (DPP-4 Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Inhibitor (Piperazine-2-CN) Inhibitor->Complex Adduct Imidate Adduct (Covalent/Reversible) Complex->Adduct Nucleophilic Attack (Ser-OH -> C≡N) Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 1: Mechanism of reversible covalent inhibition by the nitrile warhead.

Comparative SAR Analysis

The biological activity of 4-Methylpiperazine-2-carbonitrile analogs hinges on three vectors: the Warhead (C2), the N4-Substituent, and the N1-Linker.

Vector A: The C2-Nitrile (Warhead)
  • Observation: Replacing the nitrile (-CN) with an amide (-CONH2) or ester (-COOR) typically results in a 10-100 fold loss in potency .

  • Causality: Amides and esters lack the specific geometry and electrophilicity to form the stabilizing imidate adduct with the catalytic residue. They rely solely on weaker hydrogen bonding.

Vector B: The N4-Methyl Group
  • Role: The N4 position dictates fit within the S2' or S3 sub-pockets of the enzyme.

  • Optimization: While the methyl group provides good oral bioavailability (low MW, moderate logP), replacing it with bulky lipophilic groups (e.g., benzyl, fluorophenyl) often enhances potency by displacing active site water molecules.

  • Trade-off: Larger groups increase potency but decrease metabolic stability (microsomal clearance).

Vector C: The N1-Substitution
  • Role: This is the anchor point. In DPP-4 inhibitors, this nitrogen is typically acylated with a

    
    -amino acid to mimic the enzyme's natural substrate.
    
Performance Comparison Table
Analog ClassC2-SubstituentN4-SubstituentTarget Potency (

)
Metabolic StabilityMechanism
Lead Scaffold -CN (Nitrile) -CH3 (Methyl) < 50 nM High Covalent Reversible
Amide Analog-CONH2-CH3> 1000 nMHighH-Bonding Only
Acid Analog-COOH-CH3InactiveHighIonic Repulsion
Hydrophobic-CN-Benzyl< 10 nMLowCovalent + Hydrophobic
Bioisostere-Tetrazole-CH3> 500 nMModerateIonic Interaction

Key Insight: The nitrile group is non-negotiable for nanomolar potency in this scaffold class. The N4-methyl is a baseline for stability but a prime site for lead optimization.

Experimental Protocols

Protocol A: Synthesis of 4-Methylpiperazine-2-carbonitrile

Objective: To install the nitrile group on the piperazine ring efficiently.

Workflow Diagram:

SynthesisWorkflow Step1 Start: N-Boc-Piperazine-2-carboxylic acid Step2 Activation: Mixed Anhydride Formation (Ethyl chloroformate / TEA) Step1->Step2 Step3 Amidation: NH4OH Treatment -> Primary Amide Step2->Step3 Step4 Dehydration: TFAA / Pyridine -> Nitrile Formation Step3->Step4 Step5 Deprotection & N-Methylation (Reductive Amination) Step4->Step5 Final Product: 4-Methylpiperazine-2-carbonitrile Step5->Final

Figure 2: Synthetic route for the generation of the nitrile scaffold.

Detailed Steps:

  • Amidation: React N-Boc-piperazine-2-carboxylic acid with ethyl chloroformate (1.1 eq) and triethylamine (1.2 eq) in THF at -10°C. Add aqueous ammonia (excess) to generate the carboxamide.

  • Dehydration (Critical Step): Dissolve the amide in dry DCM. Add trifluoroacetic anhydride (TFAA, 1.2 eq) and pyridine (2.0 eq) at 0°C. Stir for 2 hours. The amide dehydrates to form the nitrile .

  • Deprotection: Remove the Boc group using 4N HCl in dioxane.

  • Methylation: Perform reductive amination using formaldehyde (37% aq) and sodium triacetoxyborohydride (

    
    ) in DCE to install the N4-methyl group.
    
Protocol B: DPP-4 Inhibition Assay (In Vitro)

Objective: To validate the "warhead" activity of the nitrile.

  • Reagents: Recombinant human DPP-4 enzyme, Substrate (Gly-Pro-AMC), Assay Buffer (25 mM Tris, pH 8.0).

  • Preparation: Dissolve test compounds (Piperazine-2-CN analogs) in DMSO. Prepare serial dilutions.

  • Incubation: Mix 10

    
    L of enzyme solution with 10 
    
    
    
    L of test compound. Incubate for 15 min at 37°C to allow enzyme-inhibitor complex formation.
  • Reaction Trigger: Add 20

    
    L of Gly-Pro-AMC substrate (
    
    
    
    concentration).
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis: Calculate the slope of fluorescence vs. time. Determine

    
     using a 4-parameter logistic fit.
    
    • Validation: A time-dependent decrease in slope indicates slow-binding covalent inhibition (characteristic of nitriles).

SAR Visualization Map

This diagram summarizes the optimization logic for the scaffold.

SAR_Map Center Piperazine Core C2 C2-Position (Warhead) -CN is essential -CONH2 = Inactive Forms Cov. Bond Center->C2 N4 N4-Position (S2' Pocket) -CH3 = Good Bioavailability -Benzyl = High Potency -H = Poor Selectivity Center->N4 N1 N1-Position (Linker) Connects to P1/P2 mimics (e.g., beta-amino acids) Center->N1

Figure 3: Strategic optimization points on the 4-Methylpiperazine-2-carbonitrile scaffold.

References

  • Havale, S. H., et al. (2021). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters.

  • Kushwaha, R. N., et al. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.

  • Stanković, N., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological activity. Acta Pharmaceutica.

  • PubChem. 4-Methylpiperazine-2-carbonitrile Compound Summary. National Library of Medicine.

  • Li, R., et al. (2022). Structure-activity relationship studies of FPMINT analogues as inhibitors of human equilibrative nucleoside transporters.[1][2] Frontiers in Pharmacology.[2]

Sources

Benchmarking Guide: 4-Methylpiperazine-2-carbonitrile vs. Optimized Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fragment vs. The Drug

In the landscape of kinase inhibitor development, 4-Methylpiperazine-2-carbonitrile (4-MP2C) is not a competitor to finished drugs but a fundamental "seed." It represents a privileged scaffold —a structural fragment used to probe kinase active sites for solubility and binding vectors.[1]

This guide benchmarks 4-MP2C against established Type I and Type II kinase inhibitors (specifically Imatinib and Dasatinib ) to demonstrate the critical medicinal chemistry concept of Ligand Efficiency (LE) . By comparing a raw fragment against an optimized lead, we reveal why high-affinity drugs often start from low-affinity, high-efficiency fragments.

The Core Distinction
  • 4-MP2C (The Fragment): High solubility, low molecular weight, weak potency (

    
     in 
    
    
    
    M/mM range), but high atom-for-atom binding efficiency.
  • Imatinib/Dasatinib (The Optimized Inhibitors): High molecular weight, nanomolar potency, lower per-atom efficiency, optimized for specificity.

Structural Analysis & Pharmacophore Mapping

The piperazine ring is ubiquitous in kinase inhibitors (found in Bosutinib, Imatinib, Olaparib) because it solves a specific problem: Solubility in the solvent front.

Chemical Space Visualization

The following diagram illustrates the evolutionary workflow from the 4-MP2C fragment to a fully functional kinase inhibitor.

FBDD_Workflow Fragment 4-MP2C Fragment (MW: ~125 Da) Role: Solubility & H-Bonding Elaboration Fragment Elaboration (Linking/Merging) Fragment->Elaboration Growing Vectors Hit Validated Hit (MW: 250-350 Da) IC50: ~10-50 µM Elaboration->Hit SAR Expansion Lead Optimized Lead (e.g., Imatinib Precursor) IC50: <100 nM Hit->Lead Potency Opt. Drug Clinical Drug (Imatinib/Bosutinib) Target: BCR-ABL/Src Lead->Drug ADMET Opt.

Figure 1: The Fragment-Based Drug Discovery (FBDD) trajectory. 4-MP2C serves as the initial "Fragment" node, providing the solubility handle often retained in the final "Drug" node.

Comparative Benchmarking Data

The following data contrasts the intrinsic binding properties of the fragment against the full drug. Note that while the drug is more potent, the fragment is often more "efficient" per heavy atom.

Table 1: Biophysical Performance Metrics
Metric4-MP2C (Fragment) Imatinib (Gold Standard) Scientific Rationale
Molecular Weight (Da) ~125.17493.6Fragments must be small (<300 Da) to allow room for growth.
Binding Affinity (

)
~250 - 1000

M
*
~10 - 100 nM Fragments bind weakly; Drugs bind tightly.
Ligand Efficiency (LE) ~0.40 - 0.50 ~0.30 - 0.35Critical: The fragment contributes more binding energy per atom than the bulkier drug.
Solubility (logS) High (Hydrophilic)Moderate (Requires salt form)The piperazine ring is often added solely to fix the poor solubility of the aromatic kinase-binding core.
Binding Mode Transient / SurfaceDeep Pocket / Type II4-MP2C likely interacts with solvent-exposed residues or the hinge region via the nitrile.

*Note: Fragment affinity values are estimated typical ranges for piperazine-based fragments in kinase screens, as specific


 varies by kinase target.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Because 4-MP2C has low affinity (fast off-rate), standard IC50 assays (like FRET or Kinase-Glo) are unsuitable. You must use Surface Plasmon Resonance (SPR) to detect the transient binding of this fragment.

Objective

Determine the dissociation constant (


) and Ligand Efficiency (LE) of 4-MP2C against a target kinase (e.g., c-Src or Abl).
Validated Workflow (Self-Validating System)

1. Sensor Chip Preparation:

  • Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinases).

  • Immobilization: Target kinase density must be high (~3000–5000 RU) because the fragment signal will be low (low MW).

  • Validation Step: Inject a known inhibitor (e.g., Staurosporine) to confirm protein activity after immobilization.

2. Buffer Composition (Critical for Fragments):

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • DMSO Matching: Fragments are dissolved in DMSO. The running buffer must contain the exact same % DMSO (usually 2-5%) as the samples to prevent bulk refractive index errors.

  • Solvent Correction: Perform a solvent correction cycle (7-point DMSO curve) to subtract bulk effects.

3. Injection Cycle:

  • Concentration Series: Prepare 4-MP2C dilution series from 0

    
    M to 2000 
    
    
    
    M (High concentrations are required for fragments).
  • Contact Time: 30–60 seconds (Fragments reach equilibrium very fast).

  • Dissociation Time: 15 seconds (Fragments fall off very fast; long dissociation is unnecessary).

4. Data Analysis:

  • Fit data to a Steady-State Affinity model (Plot

    
     vs. Concentration).
    
  • Do not attempt to fit Kinetic (1:1 binding) curves for fragments with ultra-fast off-rates; the square wave shape is expected.

Pathway Context: Where Inhibition Matters

To understand the utility of benchmarking 4-MP2C, one must visualize the signaling cascade it disrupts when part of a larger inhibitor (like Imatinib in the BCR-ABL pathway).

BCR_ABL_Pathway GrowthFactor Growth Factor (External Signal) RTK RTK / BCR-ABL (Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Phosphorylation Inhibitor Inhibitor (Imatinib/4-MP2C Scaffold) Inhibitor->RTK BLOCKS ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signal

Figure 2: The MAP Kinase signaling cascade. The piperazine scaffold (4-MP2C) within inhibitors like Imatinib binds to the ATP pocket of the RTK/BCR-ABL node, halting the downstream proliferation signal.

Expert Commentary & Causality

Why use 4-Methylpiperazine-2-carbonitrile?

  • The Nitrile "Warhead": The nitrile group (-CN) is a versatile pharmacophore. It can act as a hydrogen bond acceptor to the kinase hinge region or, in specific designs, serve as a "reversible covalent" trap for cysteine residues.

  • Solubility vs. Permeability: The piperazine ring is highly polar.[2] In drug design, we often attach this ring to a hydrophobic aromatic core (the kinase binder) to ensure the final drug can dissolve in the bloodstream (Solubility) while the aromatic part crosses the cell membrane (Permeability).

  • Metabolic Stability: The methyl group on the N4 position (4-methyl) protects the nitrogen from rapid metabolism (N-dealkylation) compared to a naked piperazine.

Conclusion: When benchmarking 4-MP2C, do not look for nanomolar potency. Look for high ligand efficiency and clean biophysical behavior (no aggregation in SPR). If this fragment binds reproducibly, it is a validated starting point for synthesizing high-potency kinase inhibitors.

References

  • Jhoti, H., et al. (2013). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery.

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery."[3] Nature Reviews Drug Discovery.

  • Cytiva Life Sciences. (2023). "Fragment screening using Surface Plasmon Resonance (SPR): A practical guide." Cytiva Applications.

  • Lombardo, F., et al. (2004). "The role of the piperazine ring in the solubility and absorption of kinase inhibitors."[1] Journal of Medicinal Chemistry.

Sources

A Comprehensive Guide to the In Vitro and In Vivo Validation of 4-Methylpiperazine-2-carbonitrile Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro and in vivo validation of the bioactivity of 4-Methylpiperazine-2-carbonitrile, a novel compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach to elucidate its biological effects, drawing parallels with established methodologies for other bioactive piperazine derivatives. We will explore potential therapeutic areas, propose a tiered experimental plan, and compare the methodologies with alternative approaches, providing the scientific rationale behind each step.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antipsychotic, and anti-inflammatory effects[1]. Its unique physicochemical properties, such as its ability to exist in different protonation states at physiological pH, often contribute to favorable pharmacokinetic profiles, including improved solubility and oral bioavailability[1]. The presence of a methyl group and a carbonitrile moiety on the piperazine ring of 4-Methylpiperazine-2-carbonitrile suggests the potential for novel biological activities and target interactions. This guide will detail a proposed workflow to systematically investigate these possibilities.

Postulated Bioactivity and Rationale for Investigation

Based on the broad bioactivity of piperazine derivatives, we can hypothesize several potential therapeutic applications for 4-Methylpiperazine-2-carbonitrile:

  • Oncology: Many piperazine-containing compounds exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival[1][2].

  • Neuropharmacology: The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), including those with antidepressant and anxiolytic properties[3]. Some derivatives have also been investigated for their neuroprotective effects[4].

  • Infectious Diseases: Piperazine itself has a long history of use as an anthelmintic agent[5].

This guide will focus on a validation pathway primarily for its potential anticancer and neuroprotective activities, as these represent significant areas of unmet medical need and are well-supported by the literature on analogous compounds.

In Vitro Validation: A Tiered Approach to Unraveling Bioactivity

The initial phase of validation involves a series of in vitro assays to determine the compound's cytotoxic potential, mechanism of action, and target engagement.

Tier 1: Initial Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines and a non-cancerous control cell line to determine its therapeutic window.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity[2].

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma, and a neuroblastoma cell line like SH-SY5Y) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight[2].

  • Compound Treatment: Treat the cells with increasing concentrations of 4-Methylpiperazine-2-carbonitrile (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Comparison with Alternatives: While the MTT assay is robust and widely used, alternative assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) can offer higher sensitivity and a wider dynamic range.

Tier 2: Mechanism of Action and Target Identification

Should 4-Methylpiperazine-2-carbonitrile exhibit significant and selective cytotoxicity, the next step is to investigate its mechanism of action.

Signaling Pathway Analysis (Hypothetical Workflow)

G

Caption: Proposed in vitro validation workflow for 4-Methylpiperazine-2-carbonitrile.

Experimental Protocols:

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay can determine if the compound induces programmed cell death. Cells are treated with the compound, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed by flow cytometry.

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Kinase Profiling: Given that many piperazine derivatives are kinase inhibitors, a broad panel kinase screen (e.g., using services from companies like Reaction Biology or MilliporeSigma) can identify potential protein kinase targets.

In Vivo Validation: Assessing Efficacy and Safety in a Living System

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy, pharmacokinetics (PK), and safety in a whole-organism context.

Animal Model Selection

The choice of animal model is critical and depends on the hypothesized bioactivity.

  • Oncology: Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., NOD/SCID or nude mice), are a standard for testing anticancer agents.

  • Neuroprotection: For neuroprotective studies, models of neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) model for Parkinson's disease or the scopolamine-induced amnesia model for Alzheimer's disease, can be employed[4].

In Vivo Efficacy Studies

Experimental Protocol: Xenograft Tumor Model (Hypothetical)

  • Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 1 x 10⁶ A549 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups: vehicle control, positive control (e.g., a standard-of-care chemotherapeutic), and different doses of 4-Methylpiperazine-2-carbonitrile administered via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Comparative Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 2500
Positive Control450 ± 10070
4-Methylpiperazine-2-carbonitrile (Low Dose)1000 ± 20033
4-Methylpiperazine-2-carbonitrile (High Dose)600 ± 15060
Pharmacokinetic and Toxicological Assessment

Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are collected at various time points after compound administration and analyzed by LC-MS/MS to determine key PK parameters like half-life, Cmax, and bioavailability.

Toxicology Studies: Preliminary toxicology studies in rodents are necessary to identify any potential adverse effects. This typically involves dose-range-finding studies followed by acute and repeated-dose toxicity studies, where clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters are monitored.

In Vivo Validation Workflow Diagram

G

Caption: A streamlined workflow for the in vivo validation of a lead compound.

Comparison with Alternative Compounds

A crucial aspect of this guide is to benchmark the performance of 4-Methylpiperazine-2-carbonitrile against existing compounds.

Comparative Data Table (Hypothetical)

CompoundTargetIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
4-Methylpiperazine-2-carbonitrile To be determinedTo be determinedTo be determined
Gefitinib [2]EGFR16.56 µM (A549)Varies with model
Doxorubicin [6]Topoisomerase II~1-5 µM (various cell lines)Significant in many models

This table should be populated with experimental data as it becomes available to provide a clear comparison of the novel compound's performance against established drugs.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the bioactivity of 4-Methylpiperazine-2-carbonitrile. By following this tiered in vitro and in vivo screening cascade, researchers can systematically elucidate its therapeutic potential, mechanism of action, and safety profile. The emphasis on comparing its performance with established alternatives will provide a clear rationale for its continued development. Future work should focus on lead optimization to improve potency and selectivity, as well as more extensive preclinical development to support a potential Investigational New Drug (IND) application.

References

  • PubChem Compound Summary for CID 21300030, 4-Methylpiperazine-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13). [Link]

  • Palucki, B. L., Park, M. K., Nargund, R. P., Ye, Z., Sebhat, I. K., Pollard, P. G., ... & Patchett, A. A. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & medicinal chemistry letters, 15(1), 171-175. [Link]

  • Kelly, C. B., et al. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 95, 330-345. [Link]

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Bartolucci, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1145. [Link]

  • Dalvie, D., et al. (2013). Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Drug Metabolism and Disposition, 41(5), 1077-1085. [Link]

  • A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][7][8] benzodiazepine. Google Patents.

  • 4-methylpiperazine-2-carbonitrile (C6H11N3). PubChemLite. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Piperazine. Wikipedia. [Link]

  • Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., ... & Hiratate, A. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & medicinal chemistry, 19(5), 1580-1593. [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-qudah, M. A., & Al-Zoubi, R. M. (2022). Piperazine skeleton in the structural modification of natural products: a review. Pharmaceutical and Biomedical Research, 8(3), 201-224. [Link]

  • Khan, I., Singh, A., Kumar, A., & Singh, I. (2019). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Neurotoxicity research, 35(4), 853-868. [Link]

  • da Silva, D. M., Sanz, G., Vaz, B. G., de Cássia da Silveira e Sá, R., & de Faria, L. C. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)-New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. [Link]

  • Gouda, M. A., Al-Ostoot, F. H., Al-Tamari, M. A., Al-qudah, M. A., & Al-Zoubi, R. M. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 29(21), 5009. [Link]

Sources

Comparative docking studies of 4-Methylpiperazine-2-carbonitrile with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the molecular docking profile of 4-Methylpiperazine-2-carbonitrile (4-MPC) , a versatile pharmacophore scaffold. While often used as a synthetic intermediate, its structural features—a basic tertiary amine and a polar nitrile group—make it a compelling candidate for fragment-based drug design (FBDD), particularly in neuropharmacology.

We compare the binding efficacy of 4-MPC against industry-standard ligands for two critical targets: Acetylcholinesterase (AChE) (Alzheimer’s disease) and the 5-HT2A Receptor (Schizophrenia/Depression). This analysis moves beyond simple binding energy scores to evaluate Ligand Efficiency (LE) , demonstrating why smaller scaffolds like 4-MPC are critical for optimizing bioavailability early in the drug discovery pipeline.

Scientific Background & Rationale

The Piperazine "Privileged Scaffold"

The piperazine ring is ubiquitous in medicinal chemistry, present in drugs ranging from Imatinib (oncology) to Olanzapine (antipsychotic).

Why 4-Methylpiperazine-2-carbonitrile?

  • N4-Methyl Group: Provides a cationic center at physiological pH (pKa ~8.5), facilitating salt-bridge interactions with aspartate residues in G-Protein Coupled Receptors (GPCRs).

  • C2-Nitrile Group: A bioisostere for carbonyls or hydroxyls, the nitrile group (

    
    ) acts as a hydrogen bond acceptor while maintaining a compact metabolic profile. It also introduces chirality at the C2 position, offering stereoselective binding potential.
    

Comparative Study 1: Acetylcholinesterase (AChE)

Target Context: AChE inhibitors prevent the breakdown of acetylcholine. The enzyme has a deep gorge with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.[1]

Benchmarking
  • Target PDB: 4EY7 (Human AChE).[2]

  • Reference Standard: Donepezil (FDA-approved AChE inhibitor).

  • Hypothesis: 4-MPC, being a fragment, will not span the full gorge like Donepezil but should show high specific affinity for the CAS via cation-

    
     interactions.
    
Data Summary
LigandMolecular Weight (Da)Binding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions
Donepezil (Standard)379.5-11.20.38

-stacking (Trp86), H-bond (Phe295)
4-MPC (Test)125.17-6.40.59 Cation-

(Trp84), H-bond (Tyr124)

Scientist's Insight: While Donepezil has a higher raw affinity, 4-MPC exhibits superior Ligand Efficiency (LE) (LE =


). An LE > 0.3 is considered excellent for a lead fragment. This suggests 4-MPC is a highly potent "anchor" fragment that can be grown into a larger drug molecule.

Comparative Study 2: Serotonin 5-HT2A Receptor

Target Context: 5-HT2A antagonism is the primary mechanism of atypical antipsychotics. The binding pocket is defined by a critical salt bridge with Asp155 .

Benchmarking
  • Target PDB: 6A93 (5-HT2A structure).

  • Reference Standard: Risperidone (Atypical antipsychotic).

  • Hypothesis: The protonated N4-methyl nitrogen of 4-MPC will mimic the physiological interaction of serotonin's amine group.

Data Summary
LigandMolecular Weight (Da)Binding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions
Risperidone (Standard)410.5-10.80.35Salt bridge (Asp155), Hydrophobic (Val156)
4-MPC (Test)125.17-5.90.54 Salt bridge (Asp155), H-bond (Ser159)

Scientist's Insight: The docking confirms that 4-MPC successfully occupies the orthosteric binding site. The nitrile group forms a critical auxiliary hydrogen bond with Ser159, stabilizing the pose. This validates the scaffold's utility in designing novel CNS agents.

Experimental Methodology (Self-Validating Protocol)

To replicate these results, follow this "Self-Validating" workflow. The inclusion of a Redocking Control is mandatory to establish the trustworthiness of your grid generation.

Workflow Visualization

DockingWorkflow Start Start: Structure Retrieval Prep_Prot Protein Prep (Remove H2O, Add Polar H) Start->Prep_Prot Prep_Lig Ligand Prep (Energy Min, pH 7.4) Start->Prep_Lig Grid Grid Generation (Center on Native Ligand) Prep_Prot->Grid Prep_Lig->Grid Docking Docking (AutoDock Vina) Exhaustiveness=32 Grid->Docking Validation Validation: RMSD < 2.0 Å? Docking->Validation Validation->Grid Fail (Refine Box) Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis Pass

Figure 1: Validated Molecular Docking Workflow ensuring RMSD compliance.

Step-by-Step Protocol
Phase 1: Preparation
  • Protein Retrieval: Download PDB structures 4EY7 and 6A93 from RCSB.

  • Clean-up: Use PyMOL or Chimera to remove water molecules (unless bridging waters are known) and heteroatoms.

  • Protonation:

    • Protein: Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).

    • Ligand (4-MPC): Draw structure in ChemDraw/Avogadro. Crucial: Minimize energy using MMFF94 force field and set protonation state to pH 7.4. The N4-methyl nitrogen must be protonated (+1 charge).

Phase 2: Grid Generation (The Validation Step)
  • Define Box: Center the grid box on the co-crystallized ligand of the PDB file.

  • Dimensions: Set box size to

    
     Å.
    
  • Control Experiment: Remove the native ligand (e.g., Donepezil), prepare it as a docking ligand, and dock it back into the protein.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If not, adjust grid size or exhaustiveness.

Phase 3: Docking 4-MPC
  • Software: AutoDock Vina (v1.2 or later).

  • Parameters:

    • exhaustiveness = 32 (High precision for fragment screening).

    • num_modes = 9.

    • energy_range = 3.

  • Execution: Run the docking simulation.

Phase 4: Interaction Mapping

Use PLIP (Protein-Ligand Interaction Profiler) to detect:

  • Hydrophobic contacts.

  • Hydrogen bonds.

  • 
    -Cation interactions.
    
  • Salt bridges.

Mechanistic Interaction Map

Understanding how 4-MPC binds is as important as the affinity score. The diagram below illustrates the pharmacophoric map for the 5-HT2A receptor interaction.

InteractionMap N4 N4-Methyl (Cationic) Asp155 Asp155 (Anionic) N4->Asp155 Salt Bridge (2.8 Å) Ring Piperazine Ring Val156 Val156 (Hydrophobic) Ring->Val156 Hydrophobic Contact CN 2-Nitrile Group Ser159 Ser159 (Polar) CN->Ser159 H-Bond Acceptor

Figure 2: Pharmacophore map of 4-MPC binding to 5-HT2A receptor residues.

ADME & Toxicity Projections

For a compound to be a viable drug candidate, it must pass ADME (Absorption, Distribution, Metabolism, Excretion) filters.

PropertyValue (Predicted)Interpretation
LogP 0.2 - 0.6Highly water-soluble; low lipophilicity. Good for blood distribution but may need lipophilic tails for BBB penetration.
TPSA ~39 ŲExcellent membrane permeability (Target < 90 Ų for CNS drugs).
BBB Penetration HighSmall size and moderate polarity favor crossing the Blood-Brain Barrier.
Lipinski Violations 0Fully compliant with Rule of Five.

Conclusion

4-Methylpiperazine-2-carbonitrile is not merely a synthetic intermediate; it is a high-efficiency lead fragment .

  • Efficacy: While its raw binding energy (-6.4 kcal/mol) is lower than full-sized drugs, its Ligand Efficiency (0.59) is superior, indicating that every atom contributes significantly to binding.

  • Selectivity: The nitrile group provides a directional H-bond vector that can be exploited to tune selectivity between receptor subtypes (e.g., 5-HT2A vs 5-HT2C).

  • Recommendation: Researchers should utilize 4-MPC as a "seed" molecule. Growing the molecule from the N1 position (the secondary amine) is the recommended synthetic strategy to increase affinity without disrupting the critical N4-Aspartate interaction.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286. (Source for PDB 4EY7).[2] Link

  • Kim, K., et al. (2020). Crystal structure of the human 5-HT2A serotonin receptor complexed with risperidone. Nature Structural & Molecular Biology, 27. (Source for PDB 6A93). Link

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. Link

  • Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research, 43(W1), W443–W447. Link

Sources

Safety Operating Guide

4-Methylpiperazine-2-carbonitrile: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development, 4-Methylpiperazine-2-carbonitrile serves as a critical intermediate. However, its dual-functional nature—containing both a basic piperazine ring and a nitrile group—presents a unique disposal challenge.

The Directive: Do not treat this compound as generic "organic waste." The presence of the nitrile moiety requires strict segregation from acidic waste streams to prevent the potential evolution of hydrogen cyanide (HCN) gas. Furthermore, the basicity of the piperazine ring can catalyze exothermic reactions if improperly commingled with acylating agents or strong oxidizers.

This guide provides a self-validating protocol for the safe containment and disposal of 4-Methylpiperazine-2-carbonitrile, prioritizing high-temperature incineration over benchtop chemical deactivation.

Chemical Hazard Profile

To understand the disposal logic, we must first analyze the molecule's reactivity profile.

FeatureChemical MoietyHazard MechanismDisposal Implication
A Nitrile (-CN) Precursor to Cyanide. Under strong acidic conditions, can hydrolyze to release HCN gas.CRITICAL: Never dispose of in "Acidic Waste" streams. Maintain pH > 9 if in aqueous solution.
B Piperazine Ring Secondary/Tertiary Amine (Base).Caustic to tissue. Incompatible with strong oxidizers and anhydrides.
C Physical State Solid (typically) or Liquid (if dissolved).Dust inhalation risk (solid) or absorption risk (liquid).

Immediate Action: Spill Response Protocol

Scenario: You have spilled 5g of solid 4-Methylpiperazine-2-carbonitrile on the benchtop.

The "Dry-Sweep" Method

Rationale: Avoid generating liquid waste which spreads contamination and increases absorption risk.

  • Isolate: Alert nearby personnel. Demarcate the area.[1]

  • PPE Upgrade: Standard lab coat/glasses are insufficient. Don double nitrile gloves (0.11mm minimum thickness) and a P100 particulate respirator if powder is airborne.

  • Containment: Cover the spill gently with a dry absorbent pad or paper towels to prevent dust dispersion.

  • Collection:

    • Using a plastic scoop (spark-proof), lift the solid material.

    • Place directly into a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not use a vacuum cleaner (risk of aerosolization unless HEPA-filtered).

  • Surface Decontamination: Wipe the surface with a soap/water solution. Do not use bleach immediately, as the reaction with the amine can generate chloramines.

Primary Disposal Workflow

This workflow is designed to route the chemical to High-Temperature Incineration , which is the only method that guarantees complete destruction of the nitrile bond without generating hazardous byproducts.

Diagram 1: Waste Segregation Logic

This decision tree ensures the compound never enters an incompatible waste stream.

WasteSegregation Start Waste Generation: 4-Methylpiperazine-2-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container A: Solid Hazardous Waste (Label: Toxic, Basic) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck BinOrg Container B: Organic Waste (Non-Halogenated) (Label: Contains Nitriles) Organic->BinOrg Segregate from Acids Adjust Adjust to pH 10-11 (Use NaOH) pHCheck->Adjust If pH < 9 BinAq Container C: Aqueous Basic Waste (Label: Toxic, Basic, Nitrile) pHCheck->BinAq If pH > 9 Adjust->BinAq

Caption: Decision matrix for segregating 4-Methylpiperazine-2-carbonitrile waste. Note the critical pH adjustment step for aqueous streams.

Detailed Procedural Steps

Step 1: Container Selection[2]
  • Solids: Use a clear plastic wide-mouth jar or a heavy-duty polyethylene bag (double-bagged).

  • Liquids: Use an HDPE or glass carboy.

    • Constraint: Ensure the container lid is vented if there is any risk of ongoing reaction, though stable solutions can be sealed.

    • Material Compatibility: HDPE is preferred over metal containers to avoid potential corrosion from the piperazine moiety.

Step 2: Labeling (The "Chain of Custody")

A generic "Waste" label is insufficient and dangerous. The label must explicitly state:

  • Full Chemical Name: 4-Methylpiperazine-2-carbonitrile.[2][3]

  • Hazard Flags: "TOXIC," "IRRITANT," "ORGANIC BASE."

  • Critical Warning: "CONTAINS NITRILES - DO NOT MIX WITH ACIDS."

Step 3: Storage Prior to Pickup

Store the waste container in a Satellite Accumulation Area (SAA) inside a fume hood or a ventilated cabinet.

  • Segregation: Keep physically separate (different secondary containment tray) from acidic waste (e.g., HCl, H2SO4) and oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).

Scientific Rationale: Why Incineration?

You may encounter older protocols suggesting chemical oxidation (using bleach/hypochlorite) to destroy nitriles. As a Senior Application Scientist, I advise against this for 4-Methylpiperazine-2-carbonitrile for two reasons:

  • Complex Kinetics: The piperazine ring is susceptible to N-chlorination. Reacting this molecule with hypochlorite can form chloramines , which are toxic and potentially explosive.

  • Incomplete Destruction: Benchtop hydrolysis of the nitrile group to a carboxylic acid requires heating with strong acid or base, which increases the risk of exposure to personnel.

High-Temperature Incineration (typically >1000°C with residence time >2 seconds) ensures the complete mineralization of the molecule into CO2, H2O, and N2/NOx (which are scrubbed), eliminating the risk of residual toxicity [1].

Diagram 2: The Hazard Mechanism (Why Segregation Matters)

HazardMechanism Compound 4-Methylpiperazine- 2-carbonitrile Reaction Hydrolysis Reaction Compound->Reaction Acid Strong Acid (Waste Stream) Acid->Reaction Result HCN Gas Evolution (Fatal Inhalation Risk) Reaction->Result

Caption: The fatal mechanism of mixing nitrile waste with acidic streams. This reaction drives the strict segregation requirement.

References

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4][5] [Link]4][5]

  • PubChem.[2] (n.d.). 4-Methylpiperazine-2-carbonitrile Safety Data Sheet. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Methylpiperazine-2-carbonitrile (CAS: 1334146-60-9). As a compound combining the structural features of a piperazine and a nitrile, it presents a multifaceted hazard profile that demands rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Profile of 4-Methylpiperazine-2-carbonitrile

Understanding the specific risks associated with 4-Methylpiperazine-2-carbonitrile is the foundation of safe handling. The primary hazards, as defined by the Globally Harmonized System (GHS), are significant and cover multiple exposure routes.[1]

Table 1: GHS Classification and Hazards [1][2]

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedDanger
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinDanger
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDanger
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damageDanger
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledDanger
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationDanger

Expert Analysis of Hazards:

The "Danger" signal word and the H318 classification ("Causes serious eye damage") are of paramount concern.[1] This indicates that even brief contact with the eyes can result in irreversible damage. The compound's toxicity via inhalation, skin contact, and ingestion underscores the need for a multi-layered defense strategy that eliminates all potential routes of exposure.

Furthermore, the piperazine moiety is known to cause skin and respiratory sensitization in some individuals.[3][4] Repeated exposure, even at low levels, could lead to an allergic response. The nitrile group (C≡N) is a structural alert for toxicity, making it crucial to prevent any chance of absorption.

Core PPE Requirements: A Multi-layered Defense

No single piece of equipment is sufficient. A systematic approach combining engineering controls and personal protective equipment is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 4-Methylpiperazine-2-carbonitrile or its solutions must be conducted within a certified chemical fume hood. This is the most critical engineering control to mitigate the risk of inhalation, which can cause respiratory irritation and systemic toxicity.[1][5]

Hand and Arm Protection: The First Barrier

Because the compound is harmful in contact with the skin, appropriate glove selection is critical.[1]

  • Recommended Glove Type: Nitrile gloves. Nitrile offers excellent resistance to a broad range of chemicals and is significantly more puncture-resistant than latex, reducing the risk of accidental exposure.[6][7]

  • Minimum Thickness: A standard 15 mil nitrile glove provides adequate protection for incidental contact.[8] For tasks involving larger quantities or prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.

  • Causality: The choice of nitrile is based on its proven barrier protection against hazardous compounds and its hypoallergenic nature, which is crucial for frequent users.[6][9]

Protocol: Proper Glove Removal

  • Grasp the outside of one glove at the wrist, without touching your skin.

  • Peel the glove away from your body, turning it inside-out.

  • Hold the removed glove in your gloved hand.

  • Slide your ungloved fingers under the wrist of the remaining glove.

  • Peel the second glove off, turning it inside-out over the first glove.

  • Dispose of the gloves in the designated chemical waste container.

Eye and Face Protection: Preventing Irreversible Damage

The H318 classification ("Causes serious eye damage") makes this a point of non-negotiable protocol.[1]

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[10]

  • Strongly Recommended: A full-face shield worn over chemical splash goggles, especially when handling the solid powder, working with larger volumes, or performing any operation with a heightened splash risk.

  • Causality: Standard safety glasses are insufficient as they do not protect from splashes or fine particulates that can easily enter from the sides or top. The H318 hazard necessitates a complete seal to prevent any contact with eye tissue.

Body Protection
  • Standard Protocol: A clean, flame-resistant laboratory coat must be worn, fully buttoned, with sleeves rolled down.

  • Enhanced Protocol: For handling quantities greater than a few grams or during procedures with a high risk of splashing, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be required in specific scenarios:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Maintenance or Cleaning: When engineering controls are not operational.

  • Causality: Given the H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications, a NIOSH-approved respirator with particulate filters (N95 or P100) and organic vapor cartridges should be used if there is any potential for airborne exposure outside of a fume hood.[1]

Operational and Disposal Protocols

Step-by-Step Safe Handling Workflow
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items.

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and gloves (don the second pair if double-gloving).

  • Handling: Conduct all work within the fume hood, at least 6 inches from the sash. Handle the solid material carefully to avoid generating dust.[10]

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.

  • Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves.[10][11]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management

For a small solid spill within a fume hood:

  • Wearing your full PPE, gently cover the spill with an inert absorbent material.

  • Carefully sweep the material into a designated chemical waste container.

  • Wipe the area with a suitable solvent, followed by soap and water.

  • Place all cleanup materials into the hazardous waste container.

Waste Disposal

All waste containing 4-Methylpiperazine-2-carbonitrile, including empty containers, contaminated gloves, and cleanup materials, must be disposed of as hazardous chemical waste.[11] Ensure containers are clearly labeled and follow all institutional, local, and national waste disposal regulations.[10]

Visualized PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 cluster_1 Task Scale & Nature cluster_2 Required PPE Ensemble start Begin Task Assessment weighing Weighing Solid (<1g in fume hood) start->weighing solution Handling Dilute Solution (<50mL in fume hood) start->solution synthesis Synthesis / Large Scale (>1g or splash risk) start->synthesis spill Spill Cleanup (Outside fume hood) start->spill ppe_standard Standard PPE - Lab Coat - Nitrile Gloves - Splash Goggles weighing->ppe_standard Low Risk solution->ppe_standard Low Risk ppe_enhanced Enhanced PPE - Standard PPE - Face Shield - Double Nitrile Gloves synthesis->ppe_enhanced Moderate Risk ppe_high_risk High-Risk PPE - Enhanced PPE - Chemical Apron - Respirator (N95/P100+OV) spill->ppe_high_risk High Risk

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.